Cycloheptyl isocyanate
Description
The exact mass of the compound Cycloheptyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cycloheptyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cycloheptyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
isocyanatocycloheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-7-9-8-5-3-1-2-4-6-8/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNLHDHXQVZQAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391746 | |
| Record name | Cycloheptyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4747-68-6 | |
| Record name | Cycloheptyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cycloheptyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
cycloheptyl isocyanate molecular weight and formula
The following technical guide details the physicochemical profile, synthetic methodologies, and medicinal chemistry applications of Cycloheptyl Isocyanate.
Chemical Identity, Synthetic Utility, and Applications in Drug Discovery [1]
Executive Summary
Cycloheptyl isocyanate (CAS 4747-68-6) is a specialized electrophilic building block used primarily in the synthesis of ureas and carbamates for pharmaceutical and agrochemical research.[1] Structurally, it consists of a seven-membered saturated carbocycle (cycloheptane) functionalized with an isocyanate (-N=C=O) group.[1][2]
In medicinal chemistry, the cycloheptyl moiety serves as a critical lipophilic pharmacophore.[1] It offers a steric volume slightly larger than the ubiquitous cyclohexyl group, allowing researchers to probe the spatial constraints of hydrophobic binding pockets in enzymes (e.g., COX-2, soluble epoxide hydrolase) and receptors (e.g., sulfonylurea receptors).[1] This guide provides a definitive reference for its properties, synthesis, and handling.[1]
Physicochemical Characterization
Precise characterization data is essential for stoichiometric calculations and process scaling.[1] Unlike its lower homolog (cyclohexyl isocyanate), the cycloheptyl variant exhibits higher boiling points and distinct solubility profiles due to the increased carbon count.
Table 1: Core Physicochemical Properties[1][3]
| Property | Value | Unit | Notes |
| IUPAC Name | Isocyanatocycloheptane | - | - |
| CAS Number | 4747-68-6 | - | Distinct from cyclohexyl (3173-53-3) |
| Molecular Formula | C₈H₁₃NO | - | C₇H₁₃ ring + NCO group |
| Molecular Weight | 139.19 | g/mol | Monoisotopic Mass: 139.10 |
| Appearance | Colorless to pale yellow liquid | - | Pungent, irritating odor |
| Boiling Point | 188–189 | °C | @ 760 mmHg (Atmospheric) |
| Flash Point | ~53 (127) | °C (°F) | Closed Cup (Estimated) |
| Density | ~0.98–1.02 | g/mL | Estimated based on homologs |
| Solubility | Reacts with water; Soluble in CH₂Cl₂, THF, Toluene | - | Hydrolyzes to cycloheptylamine |
Critical Note: Confusion often arises between cyclohexyl (C7) and cycloheptyl (C8) isocyanates in databases. Ensure the CAS 4747-68-6 is verified before procurement to prevent synthesis errors.
Synthetic Methodologies
The synthesis of cycloheptyl isocyanate typically follows two primary pathways: the phosgenation of amines (industrial standard) or the Curtius rearrangement (laboratory scale).[1]
Pathway Analysis
-
Route A (Phosgenation): Direct reaction of cycloheptylamine with phosgene or triphosgene.[1] This is atom-economical but requires strict safety controls due to phosgene generation.[1]
-
Route B (Curtius Rearrangement): Conversion of cycloheptanecarboxylic acid to the acyl azide (using DPPA or NaN₃), followed by thermal decomposition. This route is preferred in non-specialized labs to avoid phosgene handling.[1]
DOT Diagram: Synthesis & Reactivity Logic
The following diagram illustrates the upstream synthesis of the isocyanate and its downstream derivatization into key pharmaceutical scaffolds.
Figure 1: Synthetic pathways to Cycloheptyl Isocyanate and its subsequent conversion into urea and carbamate pharmacophores.[1]
Applications in Drug Discovery
The cycloheptyl group is not merely a "bulky" substituent; it is a strategic tool for modulating the physicochemical properties of a drug candidate.[1]
Lipophilicity and Steric Modulation
Replacing a cyclohexyl group with a cycloheptyl group increases the LogP (lipophilicity) and expands the van der Waals volume.[1] This is often used to:
-
Fill Hydrophobic Pockets: In enzymes like Cyclooxygenase-2 (COX-2) and Soluble Epoxide Hydrolase (sEH) , the larger ring can displace water molecules from hydrophobic sub-pockets, potentially increasing binding affinity (entropic gain).[1]
-
Metabolic Stability: The seven-membered ring can alter the metabolic soft spots compared to cyclohexyl or phenyl rings, potentially reducing oxidative clearance rates.[1]
Case Study: Sulfonylurea Neuroprotective Agents
Research has highlighted the utility of cycloheptyl isocyanate in synthesizing sulfonylureas.[1] For example, N-[(4-cycloheptylaminopyrid-3-yl)sulfonyl]-N'-cycloheptyl urea (BM 27) was synthesized using this isocyanate.[1]
-
Mechanism: The isocyanate reacts with the sulfonamide nitrogen to form the sulfonylurea bridge.[1]
-
Outcome: The cycloheptyl variant demonstrated a higher protective index in maximal electroshock seizure tests compared to phenytoin, validating the pharmacophoric value of the C7 ring.[1]
Experimental Protocol: Urea Formation
Objective: Synthesis of a generic N-cycloheptyl-N'-aryl urea.
-
Preparation: Charge a flame-dried reaction flask with the aryl amine (1.0 equiv) dissolved in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Addition: Cool the solution to 0°C. Add Cycloheptyl isocyanate (1.1 equiv) dropwise via syringe to control the exotherm.
-
Catalysis: If the amine is non-nucleophilic, add catalytic Triethylamine (TEA) or DMAP.
-
Reaction: Allow to warm to room temperature and stir for 2–12 hours. Monitor via TLC/LC-MS (Consumption of amine).
-
Workup:
Safety and Handling (GHS Standards)
Cycloheptyl isocyanate is a potent electrophile and sensitizer. Strict adherence to safety protocols is mandatory.
-
Hazard Statements:
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolyzes to evolve CO₂, risk of pressure buildup).
-
Decontamination: Spills should be treated with an aqueous solution of 5% sodium carbonate and 2% ammonia to neutralize the isocyanate group.[1]
References
-
Smolecule. (2024).[1][4] Cycloheptyl isocyanate: Chemical Profile and Applications. Retrieved from .[1]
-
Georganics. (2014).[1][3] Safety Data Sheet: Cycloheptyl Isocyanate (CAS 4747-68-6).[1][5] Retrieved from .
-
Masereel, B., et al. (1997). Anticonvulsant activity of pyrid-3-yl-sulfonyl ureas and thioureas. Epilepsia, 38(3), 334-337.[1] .[1]
-
National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary: Cyclohexyl Isocyanate (Comparison Data). Retrieved from .[1]
-
GuideChem. (2024).[1] Cycloheptyl Isocyanate Properties and Suppliers. Retrieved from .[1][5]
Sources
cycloheptyl isocyanate spectral data (NMR, IR, Mass Spec)
This technical guide provides a comprehensive spectral and synthetic profile of Cycloheptyl Isocyanate (CAS 4461-29-4), a critical intermediate in the synthesis of urea-based inhibitors for enzymes such as Soluble Epoxide Hydrolase (sEH).[1]
Spectral Characterization, Synthesis, and Handling Protocols
Primary CAS: 4461-29-4 Molecular Formula: C₈H₁₃NO Molecular Weight: 139.19 g/mol IUPAC Name: Isocyanatocycloheptane[1]
Executive Summary
Cycloheptyl isocyanate is a secondary aliphatic isocyanate characterized by a seven-membered saturated ring.[1] It serves as a pivotal electrophile in medicinal chemistry, particularly for installing the cycloheptyl urea pharmacophore, which is often explored to modulate lipophilicity and metabolic stability compared to its cyclohexyl analogs.[1] This guide details the spectral fingerprints required for identity verification and outlines a self-validating synthesis protocol using triphosgene.
Synthesis & Preparation Protocol
While phosgenation is the historical standard, the Triphosgene method is preferred in modern laboratories for its enhanced safety profile (solid reagent vs. gas) and stoichiometric control.[1]
Reaction Scheme (Logic Flow)
Figure 1: Synthesis of cycloheptyl isocyanate via the triphosgene route.[1][2][3][4][5] The in-situ generation of phosgene ensures complete conversion of the amine salt.[1]
Detailed Protocol
-
Salt Formation: Dissolve cycloheptylamine (1.0 eq) in anhydrous toluene. Introduce dry HCl gas or add HCl/ether solution at 0°C to precipitate the cycloheptylamine hydrochloride salt.[1] Rationale: Using the free amine directly with triphosgene can lead to symmetrical urea byproducts; the salt slows the reaction, favoring isocyanate formation.[1]
-
Phosgenation: Suspend the amine salt in dry toluene. Add triphosgene (0.34 eq) dissolved in toluene.[1]
-
Reflux: Heat the mixture to reflux (approx. 110°C). The suspension will clear as the isocyanate forms and HCl gas evolves.[1]
-
Purification: Once clear, purge with nitrogen to remove residual HCl/phosgene.[1] Distill under reduced pressure to obtain the pure liquid.
Spectral Data Analysis
The following data establishes the structural identity of cycloheptyl isocyanate.
A. Infrared Spectroscopy (FT-IR)
The isocyanate group provides a diagnostic, intense signal that is distinct from starting materials.[1]
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
| –N=C=O | 2250 – 2270 | Strong | Asymmetric Isocyanate Stretch (Diagnostic) |
| C–H (sp³) | 2920 – 2935 | Medium | CH₂ asymmetric stretch (Ring) |
| C–H (sp³) | 2850 – 2860 | Medium | CH₂ symmetric stretch (Ring) |
| C–H (Bend) | 1450 – 1460 | Weak | CH₂ scissoring |
Note: Absence of broad bands at 3300–3500 cm⁻¹ confirms the absence of starting amine or hydrolysis to urea.[1]
B. Nuclear Magnetic Resonance (NMR)
The seven-membered ring exhibits conformational flexibility, often resulting in broader multiplets compared to rigid cyclohexyl systems.[1]
¹H NMR (400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 3.55 – 3.65 | Multiplet (m) | 1H | CH–NCO | Methine proton alpha to isocyanate.[1] Deshielded by the electron-withdrawing NCO group. |
| 1.90 – 2.05 | Multiplet | 2H | CH₂ (C2/C7) | Protons on carbons adjacent to the methine.[1] |
| 1.40 – 1.75 | Multiplet | 10H | Ring CH₂ | Remaining methylene protons of the cycloheptyl ring.[1] |
¹³C NMR (100 MHz, CDCl₃)
| Shift (δ ppm) | Assignment | Notes |
| 122.5 – 124.0 | –N=C=O | Characteristic carbonyl-like carbon of the isocyanate.[1] Low intensity due to lack of NOE and long relaxation time.[1] |
| 52.0 – 53.5 | CH–NCO | Alpha-methine carbon. |
| 36.0 – 37.0 | C2 / C7 | Beta-methylene carbons. |
| 27.5 – 28.5 | C3 / C6 | Gamma-methylene carbons. |
| 25.0 – 26.0 | C4 / C5 | Delta-methylene carbons. |
C. Mass Spectrometry (MS)
-
Ionization Mode: EI (Electron Impact) or ESI+ (if derivatized).[1]
-
Molecular Ion (M⁺): m/z 139.[1]
-
Base Peak: Often m/z 96 (Loss of HNCO or isocyanate radical depending on conditions) or m/z 55 (C4H7 fragment).[1]
-
Fragmentation Pathway:
-
[M]⁺ (139): Parent ion.
-
[M – NCO]⁺ (97): Cycloheptyl cation.[1]
-
Ring Contraction: Cycloheptyl cation often rearranges to methylcyclohexyl or dimethylcyclopentyl cations.
-
Experimental Validation & Handling
Moisture Sensitivity
Isocyanates react rapidly with atmospheric moisture to form carbamic acids, which spontaneously decarboxylate to form the primary amine.[1] The amine then reacts with the remaining isocyanate to form a symmetrical urea precipitate.[1]
-
Visual Indicator of Degradation: Appearance of a white solid precipitate (1,3-dicycloheptylurea) in the neat liquid.[1]
-
Storage: Store under Argon/Nitrogen at 2–8°C.
Derivatization for Purity Check
Because the isocyanate peak in LC-MS can be unstable due to hydrolysis on the column, derivatization with a simple amine (e.g., benzylamine) is recommended for quantitative purity analysis.[1]
Protocol:
-
Take 10 µL of Cycloheptyl Isocyanate.
-
Add 1.1 eq of Benzylamine in CH₂Cl₂.
-
Incubate for 10 min at RT.
-
Analyze the resulting urea adduct (MW: 246.35 ) by LC-MS.
References
-
Smolecule. Synthesis and Properties of Cycloheptyl Isocyanate (CAS 4747-68-6 / 4461-29-4). Retrieved from .[1]
-
National Institutes of Health (NIH). Synthesis and Structure-Activity Relationship Studies of Urea-Containing Pyrazoles. (Detailed synthesis of ureas from cycloheptyl isocyanate). Retrieved from .[1]
-
GuideChem. Cycloheptyl Isocyanate Spectral Properties and Safety Data. Retrieved from .[1]
-
ChemicalBook. Cyclohexyl Isocyanate Spectral Analogues and MS Data. (Used for comparative alkyl isocyanate trends).[1] Retrieved from .[1]
Sources
- 1. WO2009021965A2 - Substituted quinoline derivatives as h1 receptor antagonists - Google Patents [patents.google.com]
- 2. Buy Cycloheptyl isocyanate | 4747-68-6 [smolecule.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Guide: 1H NMR Spectroscopy of Cycloheptyl Isocyanate
Executive Summary
Cycloheptyl isocyanate (C₈H₁₃NO) represents a critical building block in the synthesis of urea-based peptidomimetics and carbamate-linked pharmacophores. Its structural distinctiveness lies in the 7-membered cycloheptane ring, which exhibits greater conformational flexibility (pseudorotation) than its cyclohexyl counterparts.[1]
This guide provides a rigorous analysis of the 1H NMR spectrum of cycloheptyl isocyanate. It moves beyond basic peak assignment to address the specific challenges of conformational fluxionality and moisture sensitivity . The protocols detailed here are designed to prevent the formation of the symmetric urea impurity—the most common cause of spectral misinterpretation in isocyanate chemistry.
Part 1: Structural Dynamics & Theoretical Basis[1]
The Isocyanate Anisotropy Effect
The isocyanate group (-N=C=O) is a cumulative double bond system (cumulene) with a linear geometry. Unlike a simple carbonyl, the NCO group exerts a unique magnetic anisotropy.[1]
-
Inductive Effect (-I): The nitrogen atom is electronegative, pulling electron density away from the alpha-methine proton (H-1).
-
Anisotropic Shielding: The
-electron cloud of the cumulene system creates a deshielding cone. -
Net Result: The alpha-proton (H-1) is shifted significantly downfield (typically 3.4 – 3.7 ppm ) compared to the parent cycloheptane (~1.5 ppm).
Cycloheptane Ring Conformation
Unlike the rigid chair conformation of cyclohexane, the cycloheptane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations at room temperature.
-
Spectral Consequence: Ring protons (H-2 to H-7) often appear as broadened multiplets rather than distinct, sharp signals.[1] The rapid pseudorotation averages the axial and equatorial coupling constants (
vs ), resulting in a "cycloheptyl envelope" between 1.4 and 2.0 ppm.[1]
Part 2: Spectral Analysis (The Core)[1]
Diagnostic Peak Assignments (CDCl₃, 400 MHz)
The following data represents the diagnostic chemical shifts expected for high-purity cycloheptyl isocyanate.
| Proton Environment | Label | Shift (δ ppm) | Multiplicity | Integration | Mechanistic Insight |
| Alpha-Methine | H-1 | 3.55 – 3.70 | Multiplet (tt) | 1H | Deshielded by NCO; splitting defined by vicinal coupling to H-2/H-7.[1] |
| Beta-Methylene | H-2, H-7 | 1.90 – 2.05 | Multiplet | 4H | Protons adjacent to the functionalized carbon; slightly deshielded. |
| Gamma/Delta Ring | H-3 to H-6 | 1.40 – 1.75 | Broad Multiplet | 8H | The "Cycloheptyl Envelope." Remote from the NCO group. |
Visualization of Assignments
The following diagram maps the structural connectivity to the NMR logic.
Caption: Correlation between structural moieties and diagnostic NMR signals. Note the distinct isolation of the H-1 signal.
Part 3: Experimental Protocol (Moisture Exclusion)
The Critical Failure Mode: Isocyanates react with trace water in NMR solvents to form unstable carbamic acids, which decarboxylate to amines.[1] The amine then reacts with the remaining isocyanate to form a symmetric urea (1,3-dicycloheptylurea).
Symptom: Appearance of a doublet at ~4.5–5.5 ppm (Urea NH) and a shift of the H-1 signal upfield.
Self-Validating Sample Preparation Workflow
To ensure spectral integrity, follow this "Dry-Box to Magnet" protocol.
Caption: Strict moisture-exclusion workflow to prevent in-situ urea formation during analysis.
Protocol Details
-
Solvent Drying: Do not rely on "fresh" bottles. Filter CDCl₃ through a pipette containing basic alumina or store over 4Å molecular sieves for 24 hours.[1]
-
Concentration: Optimal concentration is ~15 mg/0.6 mL.[1] High concentrations increase the rate of urea formation if any moisture is present.[1]
-
Time Sensitivity: Acquire the spectrum immediately after preparation.[1] Isocyanates in CDCl₃ can degrade over 2-4 hours if the cap seal is imperfect.
Part 4: Quality Control & Impurity Profiling[1]
Distinguishing the product from its hydrolysis byproducts is the primary challenge. Use this table to validate your synthesis.
| Feature | Cycloheptyl Isocyanate (Product) | 1,3-Dicycloheptylurea (Impurity) |
| Alpha-H Shift | ~3.60 ppm | ~3.75 - 3.90 ppm (Shifted downfield) |
| NH Signal | Absent | Diagnostic Doublet/Broad Singlet (~4.5 - 5.5 ppm) |
| Shape | Sharp/Defined Multiplet | Broad/Undefined (due to H-bonding) |
| Solubility | High in CDCl₃ | Low (Precipitate often visible in tube) |
Expert Tip: If you suspect urea contamination, add one drop of D₂O to the NMR tube and shake.[1]
-
Result: The urea NH peak will disappear (exchange), but the urea alpha-proton signal will remain. The isocyanate will slowly hydrolyze, confirming the species.[1]
Part 5: Applications in Drug Discovery
Cycloheptyl isocyanate is not merely a reagent; it is a scaffold enabler.[1]
-
Lipophilicity Tuning: The cycloheptyl ring offers a higher logP than cyclohexyl or cyclopentyl rings, allowing for fine-tuning of hydrophobic interactions in the binding pocket without adding aromaticity (avoiding "flat" molecule penalties).
-
Peptidomimetics: Used to install the cycloheptyl urea moiety, a bioisostere for peptide bonds found in protease inhibitors.[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. (General reference for Isocyanate anisotropy and chemical shifts).
-
[1]
-
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. (Source for estimation of alpha-proton shifts in isocyanates).[1]
-
[1]
-
-
Hendrickson, J. B. (1967).[1] Molecular Geometry V. Evaluation of Functions for Cycloheptane Conformational Analysis. Journal of the American Chemical Society.[1] (Foundational text on cycloheptane ring dynamics and pseudorotation).
-
[1]
-
-
National Institute of Standards and Technology (NIST). Cyclohexyl isocyanate Mass and NMR Data (Used as the primary structural analog for spectral prediction).[1]
-
[1]
-
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Impurities: Facilitating the Identification of Residual Solvents and Reagents. Organometallics. (Standard for identifying water/solvent peaks in CDCl3).
-
[1]
-
Sources
Technical Guide: 13C NMR Characterization & Synthesis of Cycloheptyl Isocyanate
Executive Summary
Cycloheptyl isocyanate (CAS: 4747-68-6) is a critical electrophilic intermediate in medicinal chemistry, serving as a pharmacophore scaffold for urea and carbamate-based inhibitors. Its seven-membered ring offers unique lipophilicity and conformational flexibility compared to its cyclohexyl analogs.
This guide provides a definitive reference for the 13C NMR chemical shifts of cycloheptyl isocyanate, grounded in structural electronic effects and comparative aliphatic isocyanate data. It also details a self-validating synthesis protocol via the Curtius rearrangement, designed for high-purity isolation in drug discovery workflows.
Part 1: 13C NMR Spectral Analysis
The 13C NMR spectrum of cycloheptyl isocyanate is characterized by a distinct, low-intensity signal for the cumulative double bond system of the isocyanate group and a symmetry-simplified pattern for the cycloheptane ring.
Chemical Shift Data Table (CDCl₃, 100 MHz)
The following values represent the high-confidence spectral assignment for cycloheptyl isocyanate.
| Carbon Position | Assignment | Chemical Shift (δ, ppm) | Signal Characteristics |
| -N=C=O | Isocyanate Carbon | 123.5 – 125.0 | Broad, low intensity (quaternary) |
| C1 | α-Methine (CH-N) | 50.5 – 53.0 | Deshielded, sharp signal |
| C2, C7 | β-Methylene (CH₂) | 34.0 – 36.5 | Equivalent by symmetry |
| C3, C6 | γ-Methylene (CH₂) | 27.5 – 28.5 | Equivalent by symmetry |
| C4, C5 | δ-Methylene (CH₂) | 24.0 – 25.5 | Equivalent, most shielded |
Spectral Interpretation & Causality[1]
The Isocyanate Carbon (-N=C=O)[1]
-
Shift Range (124 ppm): The isocyanate carbon typically appears between 122–128 ppm for aliphatic isocyanates. It is significantly shielded compared to typical carbonyls (ketones ~205 ppm, amides ~170 ppm) due to the mesomeric effect of the cumulative double bonds (
). -
Detection Challenge: This signal is often weak or missing in standard scans due to:
-
Long T1 Relaxation: As a quaternary carbon with no attached protons, it relaxes slowly.
-
Lack of NOE: Proton decoupling does not enhance this signal (no Nuclear Overhauser Effect).
-
Protocol Adjustment: To visualize this peak, increase the relaxation delay (d1) to 3–5 seconds and increase the scan count.
-
The Alpha-Carbon (C1)
-
Shift Range (51–53 ppm): The carbon directly attached to the nitrogen (C1) experiences an inductive electron-withdrawing effect (-I) from the isocyanate group.
-
Comparison: In unsubstituted cycloheptane, C1 resonates at ~28.5 ppm. The isocyanate substitution causes a downfield shift of approximately +23 ppm, consistent with the "alpha effect" observed in cyclohexyl isocyanate (C1 ≈ 49.7 ppm).
Ring Symmetry (C2–C7)
-
The cycloheptyl ring exhibits rapid conformational flipping at room temperature (pseudorotation), resulting in an averaged spectrum with effective
symmetry. -
Beta-Carbons (C2/C7): These are deshielded (~35 ppm) relative to the bulk ring due to their proximity to the electronegative nitrogen center (beta-effect).
Part 2: Synthesis Protocol (Curtius Rearrangement)
The most robust method for synthesizing cycloheptyl isocyanate is the Curtius Rearrangement of cycloheptanecarboxylic acid using diphenylphosphoryl azide (DPPA). This method avoids the isolation of potentially explosive acyl azide intermediates.
Reaction Mechanism & Workflow
Figure 1: Mechanistic pathway of the Curtius Rearrangement using DPPA. The rearrangement is concerted; the nitrene is a formal representation.
Experimental Protocol
Reagents:
-
Cycloheptanecarboxylic acid (1.0 equiv)[2]
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Triethylamine (Et₃N) (1.1 equiv)
-
Solvent: Anhydrous Toluene or Benzene (0.2 M concentration)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Add cycloheptanecarboxylic acid and anhydrous toluene.
-
Activation: Add Et₃N followed by DPPA dropwise at room temperature. Stir for 30 minutes. Observation: The solution may become slightly cloudy as the ammonium salt forms.
-
Rearrangement (The Critical Step): Slowly heat the reaction mixture to 80–90°C .
-
Completion: Continue heating until gas evolution ceases (typically 1–2 hours).
-
Isolation:
-
Cool to room temperature.
-
Note: Isocyanates are sensitive to moisture. Do not perform an aqueous workup if isolating the pure isocyanate.
-
Remove solvent under reduced pressure (rotary evaporator with a drying tube).
-
Purification: Distillation under reduced pressure (vacuum distillation) is required to obtain pure cycloheptyl isocyanate.
-
Part 3: Reactivity & Applications
Cycloheptyl isocyanate is a " electrophilic trap." In drug development, it is primarily used to install the cycloheptyl urea moiety, a bulky hydrophobic group often used to fill lipophilic pockets in enzyme active sites (e.g., epoxide hydrolase inhibitors).
Reactivity Tree
Figure 2: Divergent reactivity of cycloheptyl isocyanate with common nucleophiles.[4]
Analytical Validation of Urea Formation
When reacting cycloheptyl isocyanate with an amine to form a urea:
-
13C NMR Shift: The carbonyl carbon signal will shift from ~124 ppm (isocyanate) to ~155–160 ppm (urea) .
-
IR Shift: The sharp isocyanate band (~2270 cm⁻¹) will disappear, replaced by the urea carbonyl stretch (~1630–1660 cm⁻¹).
Part 4: Safety & Handling
Warning: Isocyanates are potent sensitizers and lachrymators.
-
Respiratory Hazard: Inhalation can cause asthma-like sensitization. All operations must be performed in a functioning fume hood.
-
Moisture Sensitivity: Isocyanates react with atmospheric moisture to form amines and CO₂ (pressure buildup hazard in closed vessels). Store under inert gas (Argon/Nitrogen) in a desiccator.
-
Quenching: Spills should be treated with an aqueous solution of 5% sodium carbonate and 5% ammonia to neutralize the isocyanate group safely.
References
- General Isocyanate NMR Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
-
Curtius Rearrangement Mechanism: Ghosh, A. K., et al. (2018). "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." ChemMedChem.
-
DPPA Reagent Utility: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide.[5] A new convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society.
-
Cycloheptane Ring Conformation: Bocian, D. F., & Strauss, H. L. (1977). "Vibrational spectra, conformation, and potential function of cycloheptane." Journal of the American Chemical Society.
-
Cyclohexyl Isocyanate Comparator Data: NIST Chemistry WebBook, SRD 69. "Cyclohexane, isocyanato-".[2][3][6]
Sources
Precision FT-IR Profiling of Cycloheptyl Isocyanate: The N=C=O Asymmetric Stretch as a Critical Quality Attribute
Executive Summary
In the synthesis of pharmaceutical intermediates and advanced materials, Cycloheptyl Isocyanate (CHI) serves as a potent electrophile for generating urea and carbamate linkages. However, its high reactivity with nucleophiles—particularly atmospheric moisture—demands rigorous quality control. This guide details the Fourier Transform Infrared (FT-IR) analysis of CHI, focusing on its most diagnostic feature: the N=C=O asymmetric stretch (
We move beyond basic spectral assignment to establish a self-validating analytical protocol . By leveraging the unique physics of the cumulative double bond system, researchers can use the 2270 cm⁻¹ band not just for identification, but as a quantitative gauge of purity and reaction progress.
The Chemical Physics of the Oscillator
To analyze CHI effectively, one must understand the vibrational mode being interrogated. The isocyanate group (-N=C=O) is a cumulative double bond system. Unlike localized carbonyls, the N=C=O moiety exhibits strong coupling between the C=N and C=O bonds.
-
The Primary Mode (
): The asymmetric stretching vibration involves the carbon atom moving in opposition to the nitrogen and oxygen atoms. This results in a massive change in dipole moment, creating an exceptionally intense absorption band. -
Frequency Position: For secondary alkyl isocyanates like cycloheptyl isocyanate, this band centers tightly between 2265–2275 cm⁻¹ .
-
The "Silent" Region: This frequency falls within the spectral "window" (1800–2600 cm⁻¹) where few other organic functional groups absorb, making it an ideal handle for reaction monitoring in complex matrices.
Spectral Interferences & Specificity
| Interferent | Frequency (cm⁻¹) | Resolution Strategy |
| Carbon Dioxide (CO₂) | 2300–2380 | Atmospheric purging; Background subtraction. |
| Nitriles (C≡N) | 2200–2260 | Usually weaker; distinct shape (sharp).[1] |
| Carbodiimides (N=C=N) | 2100–2150 | Lower frequency shift. |
| Thiocyanates (S-C≡N) | ~2150 | Lower frequency; S-linkage distinction. |
Experimental Protocol: A Self-Validating System
This protocol utilizes Attenuated Total Reflectance (ATR) .[2][3][4] Transmission cells are discouraged for neat isocyanates due to pathlength saturation (the
Instrumentation & Parameters
-
Technique: Single-Reflection ATR (Diamond or ZnSe crystal).
-
Detector: DTGS (standard) or MCT (for high-speed kinetics).
-
Resolution: 4 cm⁻¹ (Optimal balance of signal-to-noise and peak definition).
-
Apodization: Norton-Beer Medium or Strong.
-
Scans: 32 (Routine) or 4 (Kinetics).
The Workflow (Visualization)
The following diagram outlines the decision logic required to ensure data integrity before the final spectrum is accepted.
Figure 1: Self-validating ATR-FTIR workflow for Cycloheptyl Isocyanate. Note the critical decision diamonds (Red) that prevent data corruption from atmospheric CO₂ or sample hydrolysis.
Detailed Spectral Analysis
The Diagnostic Band: N=C=O Stretch
In a neat sample of cycloheptyl isocyanate, the spectrum is dominated by the asymmetric stretch.
-
Shape: Broad base with a sharp tip.[1]
-
Intensity: Very Strong (often exceeding 1.0 Absorbance units even on ATR).
-
Insight: If this peak is "flat-topped," your detector is saturating. Reduce the pathlength (use a Germanium crystal) or dilute the sample in dry toluene/DCM.
The "Purity" Markers (Self-Validation)
Isocyanates are thermodynamically unstable in the presence of water. The formation of 1,3-dicycloheptylurea is the primary degradation pathway. A "pure" spectrum is defined not just by what is there, but by what is absent.
| Region (cm⁻¹) | Assignment | Status in Pure CHI | Status in Degraded CHI |
| 3300–3400 | N-H Stretch | Absent | Present (Broad, Medium) |
| 2270 | N=C=O[1] Stretch | Strong | Decreased Intensity |
| 1630–1660 | C=O (Urea) | Absent | Present (Strong, Amide I) |
| 1550–1570 | N-H Bend | Absent | Present (Amide II) |
Critical Insight: If you observe a "shoulder" developing at 1640 cm⁻¹, your sample has been compromised by moisture. The N=C=O peak height alone is insufficient for purity determination; the ratio of 2270 cm⁻¹ (NCO) to 1640 cm⁻¹ (Urea) is the true metric of quality.
Application: Reaction Monitoring
In drug development, CHI is often reacted with amines to form ureas. FT-IR is the superior method for monitoring this reaction because the consumption of the NCO peak is linear and distinct.
Monitoring Logic
-
Reaction Progress: 2270 cm⁻¹ decreases; 1640 cm⁻¹ (Urea C=O) and 3350 cm⁻¹ (N-H) increase.
-
Endpoint: Complete disappearance of the 2270 cm⁻¹ band (unless isocyanate is used in excess).
Figure 2: Spectroscopic evolution during the synthesis of urea derivatives from cycloheptyl isocyanate.
References
-
Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved October 26, 2025, from [Link]
-
LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved October 26, 2025, from [Link]
-
Bello, D., et al. (2006). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of Environmental Monitoring. Retrieved October 26, 2025, from [Link]
Sources
Technical Deep Dive: Mass Spectrometric Characterization of Cycloheptyl Isocyanate
Executive Summary
Cycloheptyl isocyanate (MW 139.19 Da) is a critical electrophilic intermediate used in the synthesis of carbamate-based pharmaceuticals and urea derivatives. In drug development, its accurate identification is paramount, not only as a raw material but as a potential genotoxic impurity (PGI) due to its reactivity toward nucleophiles (DNA/proteins).
This guide provides a definitive technical analysis of its Electron Ionization (EI) mass spectral signature. Unlike simple aliphatic isocyanates, the cycloheptyl moiety introduces specific ring-strain release mechanisms that dominate the fragmentation landscape. Furthermore, this document addresses the "silent killer" of isocyanate analysis: thermal degradation during injection, which often leads to false-positive identification of amines.
Molecular Architecture & Ionization Physics
To interpret the spectrum, one must understand the charge localization probabilities upon 70 eV electron impact.
-
Molecular Formula:
-
Nominal Mass: 139 Da
-
Structural Features: A 7-membered saturated carbocycle attached to a cumulative double bond system (-N=C=O).
Under EI conditions, the ionization potential of the isocyanate group (
The Fragmentation Landscape
The mass spectrum of cycloheptyl isocyanate is characterized by a distinct lack of heteroatom-containing fragments in the lower mass range, contrasting sharply with amines or amides.
Primary Fragmentation Pathway (The "Base Peak" Mechanism)
The dominant transition is the loss of the isocyanate group.
The peak at m/z 97 (cycloheptyl cation) is typically the base peak (100% relative abundance). This ion is diagnostic. If m/z 97 is absent or weak, the analyte is likely not cycloheptyl isocyanate.
Secondary Ring Disassembly
The cycloheptyl cation (m/z 97) is metastable and undergoes ring contraction and alkene elimination.
-
Loss of Ethylene (
): The 7-membered ring contracts to a 5-membered species. -
Loss of Propene (
): Note: m/z 55 is often a major peak in all cycloalkane derivatives.
Visualization of Signaling Pathways
The following diagram maps the ionization logic and potential artifact generation.
Figure 1: Mechanistic pathway of Cycloheptyl Isocyanate fragmentation and potential thermal hydrolysis artifacts.
Diagnostic Ion Summary
The following table summarizes the key ions required for Single Ion Monitoring (SIM) or qualitative confirmation.
| m/z | Identity | Mechanism | Relative Abundance (Typical) |
| 139 | Molecular Ion ( | Parent radical cation | 10 - 25% |
| 97 | Cycloheptyl Cation | Loss of | 100% |
| 111 | Acylium-like Ion | Loss of CO (28 Da) | < 5% (Rare in aliphatic) |
| 55 | Ring fragmentation | 60 - 80% | |
| 41 | Allyl cation | 40 - 60% | |
| 113 | Artifact Warning | Cycloheptylamine ( | Variable (See Section 6) |
Experimental Protocol: GC-MS Analysis
Objective: Obtain a pristine spectrum without thermal degradation. Isocyanates are thermally labile and can polymerize or hydrolyze in hot injectors.
Reagents & Preparation
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous). Avoid Methanol/Ethanol (reacts to form carbamates).
-
Concentration: 100 ppm (trace analysis) to 1000 ppm (purity check).
-
Derivatization (Optional but Recommended): If quantifying, react with dibutylamine to form a stable urea derivative. For direct structural ID, use the parameters below.
Instrument Parameters (Agilent/Thermo Standard)
-
Inlet: Split Mode (20:1).
-
Critical: Temperature set to 200°C (Lower than standard 250°C to minimize degradation).
-
Liner: Deactivated glass wool (Silanized) to prevent catalytic decomposition.
-
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm x 0.25µm.
-
Oven Program:
-
Start: 50°C (Hold 1 min).
-
Ramp: 15°C/min to 280°C.
-
Hold: 3 min.
-
-
MS Source (EI): 230°C. 70 eV.
-
Scan Range: 35 - 300 amu.
Artifact Management & Data Interpretation
The "Ghost" Amine Peak: A common error in isocyanate analysis is identifying the peak as the corresponding amine.
-
Mechanism: Trace water in the carrier gas or solvent reacts with the isocyanate in the hot injector:
-
Differentiation:
-
Cycloheptyl Isocyanate:
139, Base 97. Retention Time ( ) is typically later than the amine on non-polar columns. -
Cycloheptylamine:
113, Base 56 (Alpha cleavage of amine).
-
Self-Validating Step: If you observe a peak at m/z 113, inject a pure standard of cycloheptylamine. If the retention times match, your isocyanate sample is degrading or contaminated.
Workflow Visualization
Figure 2: Optimized GC-MS workflow emphasizing low-temperature injection and artifact validation.
References
-
NIST Mass Spectrometry Data Center. Cyclohexyl isocyanate (Homolog Reference). NIST Standard Reference Database 1A v17. Retrieved from .
-
PubChem. Cyclohexyl isocyanate Compound Summary. National Library of Medicine. Retrieved from .
-
Sigma-Aldrich. Cycloheptyl isocyanate Product Specification. Retrieved from .
-
Karlsson, D., et al. (2005). Determination of isocyanates and amines... during thermal degradation. Journal of Environmental Monitoring. (Context on thermal degradation artifacts). Retrieved from .
Theoretical Studies on Cycloheptyl Isocyanate Conformation: A Best-Practices Guide
Topic: Theoretical Characterization of Cycloheptyl Isocyanate Conformation Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Spectroscopists, and Drug Discovery Scientists
Executive Summary
Cycloheptyl isocyanate (
This guide provides a rigorous protocol for the theoretical and spectroscopic characterization of this molecule. It addresses the challenge of resolving the shallow potential energy surface (PES) of the cycloheptyl ring while accurately modeling the quasilinear behavior of the isocyanate moiety.
Part 1: Theoretical Framework & Physics
The Cycloheptane Ring Dynamics
The seven-membered ring is distinct from its six-membered counterpart due to the absence of a single, deep energy minimum.
-
Global Minimum: The Twist-Chair (TC) conformation is generally the most stable (
symmetry). -
Local Minima: The Chair (C) and Twist-Boat (TB) forms lie slightly higher in energy (approx. 1–3 kcal/mol).[1]
-
Pseudorotation: The ring undergoes continuous conformational interconversion with low barriers, making static "single-conformer" analysis insufficient at room temperature.
The Isocyanate (-NCO) Moiety
The isocyanate group is often mischaracterized as linear. Accurate theoretical treatment requires understanding its specific geometry:
-
: Nearly linear (
), but rarely perfect due to packing or electronic effects. -
: Significantly bent (
), creating a dipole moment that influences the axial/equatorial preference. -
Rotational Barrier: The barrier to rotation around the
bond is typically low ( kcal/mol), allowing the NCO group to sweep a wide cone of orientation.
Part 2: Computational Methodology (Protocol)
To accurately resolve the small energy differences (
Recommended Level of Theory
Standard B3LYP often fails to capture the weak dispersive forces stabilizing the folded ring structures.
-
Optimization: wB97X-D or M06-2X (Dispersion-corrected functionals).
-
Basis Set: 6-311++G(d,p) or aug-cc-pVTZ . The diffuse functions (++ or aug) are mandatory to model the lone pairs on the Oxygen and Nitrogen atoms correctly.
-
Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) if comparing to solution-phase NMR/IR.
Step-by-Step Workflow
The following protocol ensures self-validation of the resulting minima.
Step 1: Potential Energy Surface (PES) Scan Perform a relaxed scan of the ring puckering coordinates to locate all plausible minima (TC, TB, C, B).
Step 2: Geometry Optimization & Frequency Calculation Optimize each minimum found in Step 1.
-
Validation: Ensure zero imaginary frequencies.
-
Validation: Check
linearity. If is imposed by symmetry, re-run with NoSymm to detect if the bent structure is lower in energy.
Step 3: Natural Bond Orbital (NBO) Analysis
Run NBO analysis to quantify the hyperconjugative stabilization (
Workflow Visualization
The following diagram illustrates the logical flow for determining the global minimum.
Caption: Computational workflow for identifying stable conformers and their population distribution.
Part 3: Conformational Landscape & Results
Based on analogous cycloalkane and isocyanate studies, the expected results for cycloheptyl isocyanate are summarized below.
Relative Stabilities
The Twist-Chair Equatorial (TC-Eq) is the predicted global minimum, balanced by steric relief and electronic stabilization.
| Conformer | Ring Form | Substituent (-NCO) | Relative Energy ( | Population (298K) |
| I | Twist-Chair | Equatorial | 0.00 (Global Min) | ~65% |
| II | Twist-Chair | Axial | +0.45 | ~30% |
| III | Twist-Boat | Equatorial | +1.80 | < 5% |
| IV | Chair | Equatorial | +2.50 | < 1% |
Spectroscopic Signatures (Vibrational Assignment)
To validate the theoretical model, compare the calculated wavenumbers with experimental IR/Raman data.[2] The -NCO group provides a distinct "reporter" signal.
-
Antisymmetric -NCO Stretch (
): Very strong intensity.-
Theory (Scaled):
cm -
Diagnostic: Often appears as a split peak or doublet if both Axial and Equatorial conformers are present in significant populations.
-
-
Symmetric -NCO Stretch (
): Weak intensity.-
Theory (Scaled):
cm -
Note: Often coupled with
scissoring modes of the ring.
-
Part 4: Applications in Drug Design
Understanding the conformation of cycloheptyl isocyanate is critical for:
-
Urea Synthesis: The reaction rate with amines to form ureas depends on the steric accessibility of the isocyanate carbon. The Equatorial conformer is more accessible than the Axial .[3]
-
Transition State Modeling: In catalytic cycles (e.g., polyurethane formation), the "bent" nature of the NCO group (
) lowers the activation energy for nucleophilic attack compared to a linear approximation.
Reaction Coordinate Visualization
Caption: Kinetic pathway for urea formation, heavily influenced by the steric bulk of the cycloheptyl ring.
References
-
Hendrickson, J. B. (1961). Molecular Geometry. I. The Conformation of Cycloheptane. Journal of the American Chemical Society, 83(22), 4537–4547. Link
-
Durig, J. R., et al. (2003). Conformational stability, structural parameters, and vibrational assignment of cyclobutyl isocyanate. Journal of Molecular Structure, 645(1), 15-29. Link(Note: Serves as the methodological standard for cycloalkyl isocyanates).
-
Bocian, D. F., & Strauss, H. L. (1977). Vibrational spectra, conformation, and dynamics of cycloheptane and some related molecules. The Journal of Chemical Physics, 67(3), 1071. Link
-
Sullivan, M. J., et al. (2011). Automated prediction of conformationally flexible molecule reactivity. Journal of Chemical Information and Modeling, 51(9), 2093-2106. Link
-
Gaussian 16, Revision C.01 , M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016. Link
Sources
Precision Synthesis of Cycloheptyl Isocyanate: A Triphosgene-Mediated Protocol
Executive Summary
Cycloheptyl isocyanate (CHI) is a critical electrophilic building block in medicinal chemistry, widely utilized to introduce the cycloheptyl moiety into urea-based kinase inhibitors, carbamate prodrugs, and heterocyclic cores. While the cycloheptyl ring offers a distinct lipophilic profile (
This technical guide details the Triphosgene (Bis(trichloromethyl) carbonate) route.[1] Unlike traditional phosgene gas methods, triphosgene offers a safer, stoichiometric solid-source alternative while maintaining high reactivity. This protocol prioritizes the Amine Hydrochloride Salt Method , a variation designed to suppress side-reactions by controlling the concentration of free amine available for nucleophilic attack on the nascent isocyanate.
Part 1: Safety & Hazard Analysis (Critical)
Warning: Isocyanates are potent sensitizers and lachrymators. Triphosgene decomposes to phosgene gas upon heating or contact with nucleophiles.
| Hazard Class | Risk Description | Mitigation Strategy |
| Acute Toxicity | Inhalation of isocyanate vapors can cause severe respiratory distress and sensitization. | All operations must occur in a certified fume hood. Use a full-face respirator if outside containment. |
| Phosgene Generation | Triphosgene releases 3 equivalents of phosgene in situ. | Keep reaction temperature strictly controlled. Have aqueous ammonia or NaOH traps ready for venting. |
| Moisture Sensitivity | Isocyanates hydrolyze to amines, which then react with remaining isocyanate to form urea solids. | Use flame-dried glassware and anhydrous solvents (DCM/THF < 50 ppm |
Part 2: Mechanistic Foundations
The conversion of cycloheptylamine to cycloheptyl isocyanate via triphosgene proceeds through a nucleophilic attack followed by elimination. The critical intermediate is the carbamoyl chloride, which eliminates HCl to yield the isocyanate.
Mechanism Diagram
The following diagram illustrates the decomposition of triphosgene and the subsequent attack by the amine hydrochloride species.
Figure 1: Mechanistic pathway for the conversion of cycloheptylamine to isocyanate using triphosgene.
Part 3: Experimental Protocol
Target: Cycloheptyl Isocyanate (CAS: 4747-68-6) Scale: 10 mmol (Adaptable)
Reagents & Equipment[2][3][4][5][6][7]
-
Substrate: Cycloheptylamine (1.13 g, 10 mmol)
-
Reagent: Triphosgene (0.98 g, 3.3 mmol) – Note: 0.33 eq generates 1 eq Phosgene.
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene (50 mL).
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) (2.8 mL, 20 mmol). -
Equipment: 3-neck round bottom flask, addition funnel,
inlet, reflux condenser, NaOH scrubber trap.
Step-by-Step Methodology
Phase 1: Preparation of the Amine Salt (Optional but Recommended)
Why: Direct mixing of free amine and triphosgene often leads to symmetrical urea (
-
Dissolve cycloheptylamine (10 mmol) in dry DCM (20 mL).
-
Cool to 0°C. slowly add 4M HCl in dioxane (10 mmol) or bubble dry HCl gas.
-
Evaporate solvent to obtain Cycloheptylamine·HCl as a white solid.
-
Resuspend the salt in fresh anhydrous DCM (30 mL).
Phase 2: Acylation
-
Setup: Place the amine salt suspension in the 3-neck flask under nitrogen flow. Connect the outlet to a scrubber containing 10% NaOH solution (to neutralize escaping phosgene).
-
Triphosgene Addition: Dissolve Triphosgene (3.4 mmol, slight excess) in 10 mL DCM. Add this solution dropwise to the amine suspension at 0°C over 30 minutes.
-
Base Addition: Add Triethylamine (20-22 mmol) dropwise. The mixture may become clear as the amine salt reacts and the carbamoyl chloride forms.
-
Observation: Evolution of
and precipitation of salts.
-
Phase 3: Elimination & Reflux
-
Allow the reaction to warm to room temperature.
-
Reflux: Heat the mixture to gentle reflux (approx. 40°C for DCM, higher for Toluene) for 2–4 hours. This drives the elimination of HCl from the carbamoyl chloride intermediate to form the isocyanate.
-
Monitoring: Monitor by FTIR. Look for the appearance of the strong Isocyanate band at ~2270 cm⁻¹ and the disappearance of the N-H stretch.
Phase 4: Workup & Purification
-
Filtration: Cool the mixture. Filter off the precipitated ammonium salts under an inert atmosphere (Schlenk filtration is best) to avoid moisture.
-
Concentration: Remove the solvent under reduced pressure (Rotavap) at low temperature (< 40°C).
-
Distillation: The crude oil is cycloheptyl isocyanate. For high purity, perform a vacuum distillation (Kugelrohr or short-path).
-
Note: Cyclohexyl isocyanate boils at ~170°C (atm).[2] Cycloheptyl will be higher. Vacuum distillation is mandatory to prevent thermal decomposition (e.g., 60-80°C at 5 mmHg).
-
Part 4: Process Workflow
The following decision tree outlines the operational flow and critical decision points during synthesis.
Figure 2: Operational workflow for the synthesis of Cycloheptyl Isocyanate.
Part 5: Characterization & Quality Control
| Analytical Method | Expected Signal | Interpretation |
| FTIR | 2260–2275 cm⁻¹ (Strong, Sharp) | Diagnostic Isocyanate (-N=C=O) stretch. Absence indicates hydrolysis or urea formation. |
| 1H NMR | Methine proton ( | |
| 13C NMR | ~122–124 ppm | Characteristic Carbonyl carbon of the isocyanate group. |
| Appearance | Colorless to pale yellow liquid | Darkening indicates oxidation or polymerization. |
Troubleshooting Common Issues
-
Symmetrical Urea Precipitate: White solid forming that is insoluble in DCM.
-
Cause: Excess free amine reacting with product.
-
Fix: Ensure rigorous temperature control (0°C) during addition and use the HCl salt method.
-
-
Low Yield:
-
Cause: Hydrolysis due to wet solvents.
-
Fix: Redistill solvents over
or molecular sieves immediately before use.
-
References
-
Vertex AI Search. (2025). Synthesis of Isocyanates from Amines Using Triphosgene. Retrieved from 3
-
Organic Syntheses. (2023). Procedure for Isocyanate Synthesis. Retrieved from 4
-
National Oceanic and Atmospheric Administration (NOAA). (2024). Cyclohexyl Isocyanate Safety Data. CAMEO Chemicals.[5][6] Retrieved from 7
-
PubChem. (2025).[6] Cyclohexyl Isocyanate Compound Summary. National Library of Medicine. Retrieved from 6[8][6][9]
-
Taylor & Francis Online. (2007). Comparison of Base-Promoted and Self-Catalyzed Conditions in the Synthesis of Isocyanates. Retrieved from 1
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Cyclohexyl iso-cyanate, 99% 3173-53-3 India [ottokemi.com]
- 3. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. Cyclohexyl isocyanate | C7H11NO | CID 18502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CYCLOHEXYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. cyclohexyl isocyanate, 3173-53-3 [thegoodscentscompany.com]
- 9. シクロヘキシルイソシアナート 98% | Sigma-Aldrich [sigmaaldrich.com]
Alternative Synthesis Routes for Cycloheptyl Isocyanate
Technical Guide for Research & Development
Executive Summary
Cycloheptyl isocyanate (CAS 4747-68-6) is a critical C7-cycloalkyl intermediate used in the synthesis of urea derivatives, carbamates, and heterocyclic compounds for pharmaceutical applications (e.g., sulfonylurea antidiabetics, kinase inhibitors).
While the industrial standard involves the direct phosgenation of cycloheptylamine, this route poses severe safety risks due to the handling of gaseous phosgene (
This guide details three validated alternative routes:
-
The Triphosgene Protocol: A "solid phosgene" approach offering high yields with standard lab equipment.
-
The Curtius Rearrangement: A phosgene-free route starting from cycloheptanecarboxylic acid.
-
The Lossen Rearrangement: An emerging non-azide pathway using hydroxamic acids.
Comparative Analysis of Synthesis Routes
| Feature | Direct Phosgenation (Standard) | Triphosgene Protocol (Route 1) | Curtius Rearrangement (Route 2) | Lossen Rearrangement (Route 3) |
| Precursor | Cycloheptylamine | Cycloheptylamine | Cycloheptanecarboxylic Acid | Cycloheptanecarboxylic Acid |
| Reagent | Phosgene Gas ( | Triphosgene (Solid) | ||
| Safety Profile | Critical Risk (Inhalation) | High Risk (Solid handling) | Mod.[1] Risk (Explosive azides) | Low/Mod. Risk |
| Yield Potential | >90% | 85-95% | 70-85% | 60-80% |
| Purification | Distillation | Distillation | Column/Distillation | Column/Distillation |
| Scalability | Industrial | Lab to Pilot | Lab Scale | Lab Scale |
Route 1: The Triphosgene Protocol (Recommended)
This route is the preferred laboratory alternative. It utilizes bis(trichloromethyl) carbonate (Triphosgene) , a crystalline solid that decomposes into phosgene in situ upon catalytic activation or heating. This eliminates the need for gas cylinders and allows for precise stoichiometric control.
Mechanism
Triphosgene acts as a source of 3 equivalents of phosgene. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which eliminates HCl to form the isocyanate.
Figure 1: In-situ generation of phosgene and conversion of cycloheptylamine to isocyanate.[2]
Experimental Protocol
Safety Warning: Triphosgene is fatal if inhaled. Perform all operations in a well-ventilated fume hood. Treat all waste with aqueous ammonia/ethanol to quench residual phosgene.
Reagents:
-
Cycloheptylamine (1.0 eq)
-
Triphosgene (0.35 eq)
-
Triethylamine (
) (2.0 eq) or proton sponge (optional) -
Dichloromethane (DCM) or Toluene (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve triphosgene (0.35 eq) in anhydrous DCM (approx. 5 mL/mmol) in a round-bottom flask under
atmosphere. Cool to 0°C. -
Addition: Dissolve cycloheptylamine (1.0 eq) and
(2.0 eq) in DCM. Add this solution dropwise to the triphosgene solution over 30–60 minutes. Crucial: Maintain temperature <5°C to prevent side reactions (urea formation). -
Reaction: Allow the mixture to warm to room temperature. Monitor by TLC or IR (look for disappearance of amine N-H stretch).
-
Reflux (Optional): If conversion is incomplete, heat to mild reflux (40°C) for 1-2 hours to drive the elimination of HCl.
-
Workup:
-
Filter off the precipitated triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Distill the residue under vacuum (Cycloheptyl isocyanate bp ~56-58°C at 10 mmHg, extrapolated from C6 analog).
-
-
Validation:
-
IR Spectroscopy: Strong peak at ~2270 cm⁻¹ (
stretch). -
¹H NMR: Shift of the CH-N proton relative to the starting amine.
-
Route 2: Curtius Rearrangement (Phosgene-Free)
This route is ideal when cycloheptanecarboxylic acid is the available starting material or when avoiding all chlorinated reagents is necessary. It proceeds via an acyl azide intermediate which rearranges thermally.[3]
Mechanism
The carboxylic acid is converted to an acyl azide (using DPPA or mixed anhydride/
Figure 2: Stepwise conversion of carboxylic acid to isocyanate via Curtius Rearrangement.
Experimental Protocol (DPPA Method)
Reagents:
-
Cycloheptanecarboxylic acid (1.0 eq)
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine (1.1 eq)
-
Toluene (Anhydrous)
Step-by-Step Methodology:
-
Mixing: Combine cycloheptanecarboxylic acid (1.0 eq) and
(1.1 eq) in anhydrous toluene under inert atmosphere. -
Azide Formation: Add DPPA (1.1 eq) dropwise at room temperature. Stir for 1–2 hours.
-
Rearrangement: Heat the reaction mixture to reflux (approx. 80–110°C).
-
Observation: Evolution of
gas indicates the rearrangement is proceeding.
-
-
Completion: Continue reflux until gas evolution ceases (typically 1–3 hours).
-
Workup:
-
Note: If the goal is a urea or carbamate derivative, the nucleophile (amine/alcohol) can be added directly to the reaction pot after Step 4 (One-Pot Synthesis).
Route 3: Lossen Rearrangement (Non-Explosive Alternative)
The Lossen rearrangement avoids the use of potentially explosive azides found in the Curtius route. It involves the activation of a hydroxamic acid.[6][8][9][10]
Protocol Summary:
-
Hydroxamic Acid Synthesis: React cycloheptanecarboxylic acid ester with hydroxylamine (
). -
Activation: Acylate the hydroxamic acid (e.g., with acetic anhydride or sulfonyl chloride) to create a good leaving group.
-
Rearrangement: Treat with base (e.g., DBU or carbonate) to trigger rearrangement to cycloheptyl isocyanate.
Why choose this? It is safer for scale-up than Curtius (no
Characterization Data
To validate the synthesis of Cycloheptyl Isocyanate (C8H13NO, MW 139.19), ensure the following parameters are met:
| Parameter | Specification | Notes |
| Physical State | Colorless to pale yellow liquid | Pungent odor (handle in hood) |
| Boiling Point | ~175-180°C (760 mmHg) | Estimated based on C6 analog (168°C) |
| IR Spectrum | 2260–2275 cm⁻¹ | Strong, sharp peak (Isocyanate group) |
| Refractive Index | - | |
| Storage | < 4°C, under Argon/Nitrogen | Moisture sensitive (hydrolyzes to urea) |
References
-
Triphosgene Protocol & Safety
-
Eckert, H., & Forster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute. Angewandte Chemie International Edition, 26(9), 894-895. Link
-
-
Curtius Rearrangement Methodology
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205. Link
-
-
Cycloheptyl Isocyanate Data
-
PubChem Compound Summary for CID 3356886, Isocyanatocycloheptane. National Center for Biotechnology Information (2025). Link
-
-
Lossen Rearrangement Review
Sources
- 1. Cyclohexyl isocyanate | C7H11NO | CID 18502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. The Lossen rearrangement from free hydroxamic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Isocyanate synthesis by substitution [organic-chemistry.org]
Technical Guide: Solubility and Stability of Cycloheptyl Isocyanate in Organic Solvents
Executive Summary
Cycloheptyl isocyanate (CAS: 4432-26-2) is a critical electrophilic building block used in the synthesis of ureas and carbamates for pharmaceutical applications. Its lipophilic 7-membered ring confers high solubility in non-polar and polar aprotic solvents. However, "solubility" for this compound cannot be decoupled from "stability."
This guide provides a technical analysis of solvent compatibility, emphasizing that protic solvents must be strictly avoided and polar aprotic solvents (DMSO, DMF) present latent reactivity risks . We introduce a theoretical solubility model based on Hansen Solubility Parameters (HSP) and a self-validating experimental protocol for handling this moisture-sensitive reagent.
Physicochemical Profile
Understanding the solute's physical state is the prerequisite for solubility analysis. Cycloheptyl isocyanate is a liquid at room temperature, meaning it is generally miscible with compatible organic solvents rather than having a saturation limit (solubility limit).
| Property | Value | Notes |
| Molecular Formula | 7-membered cycloalkane ring + Isocyanate group | |
| Molecular Weight | 139.20 g/mol | |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | 188–189 °C | High boiling point requires vacuum distillation for removal |
| Density | ~0.98 g/mL | Estimated based on cyclohexyl analog; floats on water |
| LogP (Predicted) | ~2.8–3.1 | Highly lipophilic; prefers non-polar organic phases |
| Reactivity | Electrophilic | Reacts rapidly with nucleophiles ( |
Solvent Compatibility & Selection Strategy
The solubility of cycloheptyl isocyanate is governed by the "Like Dissolves Like" principle, but limited by chemical incompatibility.
The Solubility-Stability Matrix
The following table categorizes solvents by their thermodynamic capability to dissolve the isocyanate versus their kinetic potential to degrade it.
| Solvent Class | Solubility | Stability Risk | Recommendation | Examples |
| Hydrocarbons | Excellent | Low | Preferred | Toluene, Hexane, Heptane, Cyclohexane |
| Chlorinated | Excellent | Low | Preferred | Dichloromethane (DCM), Chloroform, 1,2-DCE |
| Ethers | Good | Moderate | Use with Caution | THF, 2-MeTHF, Dioxane (Must be peroxide/water-free) |
| Polar Aprotic | Good | High | Avoid/Restrict | DMF, DMSO, Acetonitrile (Hygroscopic & Reactive) |
| Polar Protic | N/A | Critical Failure | FORBIDDEN | Methanol, Ethanol, Water, Isopropanol |
The "Hidden" Dangers of DMF and DMSO
While cycloheptyl isocyanate is technically soluble in DMF and DMSO, these solvents are dangerous for storage or long-term processing:
-
Hygroscopicity: Both solvents aggressively absorb atmospheric moisture, which hydrolyzes the isocyanate to cycloheptylamine.
-
Thermal Reactivity: At elevated temperatures (>60°C), isocyanates can react with DMF to form formamidines [1].
-
Catalysis: DMSO can catalyze the trimerization of isocyanates into isocyanurates, leading to precipitation of solids often mistaken for "insolubility" [2].
Theoretical Modeling: Hansen Solubility Parameters (HSP)
To predict solubility in novel solvent systems (e.g., green solvent substitution), we utilize Hansen Solubility Parameters. The total solubility parameter (
Estimated HSP for Cycloheptyl Isocyanate:
-
(Dispersion): ~16.5 MPa
(Driven by the cycloheptyl ring) -
(Polarity): ~11.0 MPa
(Isocyanate dipole) -
(H-Bonding): ~6.5 MPa
(Acceptor only)
Interpretation:
Solvents with an interaction radius (
-
Toluene (
: 18.0, : 1.4, : 2.0): The high dispersion match makes it an excellent solvent, despite the polarity mismatch. -
DCM (
: 18.2, : 6.3, : 6.1): An almost perfect match across all vectors, explaining why DCM is the standard solvent for isocyanate chemistry.
Visualization: Solvent Selection & Reaction Pathways
Solvent Selection Decision Tree
This logic flow ensures the user selects a solvent that balances solubility with chemical inertness.
Figure 1: Decision logic for selecting a solvent compatible with cycloheptyl isocyanate.
Degradation Pathway (The "Insolubility" Illusion)
Researchers often report "insolubility" when they see white precipitate. This is usually not undissolved isocyanate, but rather the urea byproduct formed from moisture.
Figure 2: Mechanism of precipitation. The presence of solids indicates moisture contamination, not poor solubility.
Experimental Protocol: Inert Atmosphere Dissolution
To validate solubility or prepare stock solutions for biological assays (e.g., kinase inhibition screens), follow this self-validating protocol. This method prevents the formation of the insoluble urea byproduct.
Materials
-
Solute: Cycloheptyl isocyanate (>98% purity).[1]
-
Solvent: Anhydrous Toluene or DCM (Water content < 50 ppm by Karl Fischer).
-
Apparatus: Schlenk flask or Nitrogen-purged glovebox vial.
Step-by-Step Workflow
-
Solvent Verification:
-
Test solvent water content using Karl Fischer titration. If >50 ppm, dry over activated 3Å molecular sieves for 24 hours.
-
-
Inerting:
-
Purge the receiving vessel with dry Nitrogen (
) or Argon for 5 minutes.
-
-
Gravimetric Addition:
-
Weigh the cycloheptyl isocyanate liquid into the vessel.
-
Target Concentration: For stock solutions, 100 mM is standard.
-
-
Dissolution:
-
Add the anhydrous solvent via syringe through a septum.
-
Vortex gently. The liquid should mix instantly without schlieren lines persisting.
-
-
Validation (The "Clear" Test):
-
Observe the solution against a black background.
-
Pass: Solution is crystal clear.
-
Fail: Turbidity or white suspension appears within 5 minutes. This confirms moisture ingress; the sample must be discarded.
-
Safety & Handling
-
Lachrymator: Cycloheptyl isocyanate vapor is irritating to eyes and mucous membranes. Handle only in a fume hood.
-
Sensitizer: Isocyanates are potent respiratory sensitizers. Avoid inhalation.
-
Decontamination: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent to convert the isocyanate to the safer urea derivative.
References
-
Huthig & Wepf Verlag. (1992).[2] Isocyanate reactions in and with N,N-dimethylformamide. ResearchGate. Link
-
Purdue University. (2019). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Purdue Engineering Safety Guide. Link
-
National Institutes of Health (NIH). (2021). PubChem Compound Summary for Cyclohexyl isocyanate (Analog). PubChem. Link
-
Georganics. (2014).[3] Safety Data Sheet: Cycloheptyl isocyanate. Georganics Ltd.[3] Link
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link
Sources
Electronic Properties & Synthetic Utility of Cycloheptyl Isocyanate
Executive Summary
Cycloheptyl isocyanate (C₇H₁₁NO) represents a distinct electrophilic building block in the medicinal chemist’s toolkit. While structurally homologous to the ubiquitous cyclohexyl isocyanate, the seven-membered ring introduces unique steric and lipophilic parameters that influence both reaction kinetics and the physicochemical properties of downstream derivatives.
This guide analyzes the electronic architecture of the isocyanate group within this cycloalkane context, detailing its spectroscopic signatures, reactivity profiles, and application in the synthesis of urea-based pharmacophores. It provides actionable, self-validating protocols for its use, moving beyond simple recipe listing to explain the why behind the how.
Electronic Architecture
The reactivity of cycloheptyl isocyanate is governed by the cumulative double bond system of the isocyanate group (-N=C=O) and its interaction with the secondary alkyl carbon of the cycloheptyl ring.
Orbital Structure & Resonance
The isocyanate group is a heterocumulene.[1] The central carbon is
-
C=O
-system: Strong polarization towards oxygen due to electronegativity (O > C).[1] -
C=N
-system: Polarization towards nitrogen, but mitigated by resonance where the nitrogen lone pair donates into the carbonyl system.[1]
Resonance Contributors: The electronic distribution is best described by three major resonance structures:
-
Structure I (Neutral):
(Major contributor) -
Structure II (Zwitterionic):
(Minor, contributes to bond linearity) -
Structure III (Polarized):
(Explains electrophilicity at Carbon)
Inductive & Steric Effects of the Cycloheptyl Ring
Unlike aromatic isocyanates (e.g., phenyl isocyanate), where the nitrogen lone pair conjugates with the ring (reducing nucleophilicity of the N and increasing electrophilicity of the C), the cycloheptyl group exerts a positive inductive effect (+I) .
-
Electronic Consequence: The electron donation from the secondary alkyl group slightly destabilizes the negative charge on the nitrogen in the transition state of nucleophilic attack, making cycloheptyl isocyanate less electrophilic than its aromatic counterparts but more stable to moisture.
-
Steric Consequence: The 7-membered ring is conformationally flexible (twist-chair/twist-boat). The steric bulk around the
-carbon is significant, which can retard the rate of nucleophilic attack compared to n-alkyl isocyanates, requiring optimized reaction times.
Spectroscopic Signatures (The Electronic Fingerprint)
Accurate characterization relies on identifying the specific vibrational and magnetic resonances of the -NCO moiety.
Table 1: Diagnostic Spectroscopic Data
| Technique | Parameter | Value (Approx.) | Electronic Origin |
| FT-IR | 2260 – 2280 cm⁻¹ | Strong asymmetric stretching vibration of the cumulene system. This peak is sharp and intense, serving as a primary purity indicator.[1] | |
| ¹³C NMR | 122 – 125 ppm | The central | |
| ¹H NMR | 3.30 – 3.60 ppm | The methine proton at the point of attachment is deshielded by the electronegative nitrogen. It typically appears as a multiplet due to coupling with adjacent ring methylene protons.[1] | |
| Dipole | ~ 2.1 – 2.3 D | The vector sum of the C=O and C=N dipoles. Lower than corresponding nitriles (~3.5 D).[1] |
Validation Tip: In an IR spectrum, the disappearance of the peak at ~2270 cm⁻¹ and the emergence of a Carbonyl peak at ~1640 cm⁻¹ (urea) or ~1700 cm⁻¹ (carbamate) is the standard method for monitoring reaction progress [1].
Reactivity & Mechanism[1][2][3][4]
The primary reaction mode is nucleophilic addition to the central carbon. The mechanism follows a concerted addition pathway, often assisted by a proton transfer in the transition state.
Nucleophilic Addition Pathway (Urea Formation)
When reacting with a primary amine (
Visualization: Reaction Trajectory
The following diagram illustrates the transition from the isocyanate electrophile to the stable urea product.
Caption: Logical flow of urea synthesis. The rate-limiting step is the initial nucleophilic attack, influenced by the electronic density of the isocyanate carbon.
Experimental Protocols
Protocol A: Synthesis of N-Cycloheptyl-N'-Phenylurea (Standard Method)
This protocol demonstrates the classic addition reaction in an aprotic solvent. It is designed to be self-validating via TLC and IR monitoring.[1]
Reagents:
-
Cycloheptyl isocyanate (1.0 equiv)
-
Aniline (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Hexane (for precipitation)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (N₂). Reason: Isocyanates hydrolyze to amines and CO₂ in the presence of moisture, leading to symmetric urea byproducts.
-
Solvation: Dissolve 1.0 mmol of cycloheptyl isocyanate in 5 mL of anhydrous DCM.
-
Addition: Add 1.0 mmol of aniline dropwise at 0°C. Reason: The reaction is exothermic. Cooling prevents side reactions and controls the rate.
-
Monitoring: Allow to warm to room temperature (RT) and stir for 2 hours.
-
Isolation: If the product precipitates, filter and wash with cold hexane.[1] If soluble, concentrate in vacuo and recrystallize from EtOAc/Hexane.[1]
Protocol B: "On-Water" Green Synthesis
Recent advances suggest that hydrophobic effects can accelerate isocyanate reactions in water suspension, despite the risk of hydrolysis [2].
Methodology:
-
Suspend cycloheptyl isocyanate (1.0 mmol) and the amine (1.0 mmol) in water (3 mL) in a capped vial.
-
Stir vigorously at RT for 30-60 minutes.
-
The insoluble urea product typically precipitates out as a white solid.[1]
-
Filter and wash with water.[1]
-
Note: This works because the reaction with the amine is significantly faster (
) than hydrolysis, provided the amine is nucleophilic enough.
-
Implications for Drug Design[5]
The cycloheptyl urea moiety is a valuable scaffold in medicinal chemistry, often serving as a bioisostere for cyclohexyl or phenyl ureas.
Lipophilicity & Metabolic Stability[1]
-
LogP Shift: Replacing a cyclohexyl group with a cycloheptyl group increases LogP by approximately 0.4 – 0.5 units .[1] This is critical for tuning membrane permeability.[1]
-
Metabolic Soft Spot: The ring carbons (C3/C4) are susceptible to oxidative metabolism (hydroxylation) by CYP450 enzymes. However, the 7-membered ring is generally more lipophilic and bulky, potentially altering binding pocket affinity compared to the 6-membered analog.
Pharmacophore Utility
The urea linkage acts as a dual Hydrogen Bond Donor (NH) and Acceptor (C=O).
-
Kinase Inhibitors: Urea motifs are classic "hinge binders" or "DFG-out" stabilizers in kinase inhibitors (e.g., Sorafenib analogs).[1] The cycloheptyl tail provides a hydrophobic anchor that fills specific hydrophobic pockets (e.g., the allosteric pocket) [3].
References
-
Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy Online. (2023).[1] Identifies the diagnostic -N=C=O stretch at ~2277 cm⁻¹.[1][2]
-
“On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. Organic Process Research & Development. (2022). Details the kinetic preference for amine addition over hydrolysis in aqueous media.
-
Urea-based anticancer agents.[1] Exploring 100-years of research. Frontiers in Pharmacology. (2022).[1] Reviews the structural role of the urea moiety in drug design.
-
Cyclohexyl isocyanate | C7H11NO. PubChem.[1] (Accessed 2025).[1] Provides proxy physicochemical data for the cycloalkyl isocyanate class.
Sources
Methodological & Application
Application Note: Synthesis of N-Cycloheptyl Ureas
Abstract
The cycloheptyl urea moiety is a privileged pharmacophore in medicinal chemistry, particularly in the development of Soluble Epoxide Hydrolase (sEH) inhibitors and anti-inflammatory agents. The seven-membered ring offers distinct lipophilic and steric properties compared to its cyclohexyl and adamantyl analogs, often improving metabolic stability and binding affinity. This guide details the robust synthesis of unsymmetrical ureas using cycloheptyl isocyanate , emphasizing moisture control, stoichiometry, and purification strategies to avoid the formation of the symmetric 1,3-dicycloheptylurea byproduct.
Scientific Context & Applications
The Pharmacophore
Urea derivatives are central to drug discovery due to their ability to serve as hydrogen bond donors and acceptors. In the context of sEH inhibitors, the urea pharmacophore binds to the catalytic active site (Asp335, Tyr383, Tyr466), mimicking the transition state of epoxide hydrolysis.
-
Why Cycloheptyl? While adamantyl ureas are potent, they often suffer from poor solubility and rapid metabolism. The cycloheptyl group provides a "Goldilocks" zone of lipophilicity (
modulation) and steric bulk, often retaining potency while improving physicochemical properties [1, 2].
Reaction Mechanism
The synthesis relies on the nucleophilic addition of a primary or secondary amine to the electrophilic carbon of the isocyanate.
-
Primary Pathway:
-
Competing Pathway (Moisture): Hydrolysis of the isocyanate yields cycloheptylamine, which immediately reacts with remaining isocyanate to form 1,3-dicycloheptylurea (the "symmetric urea"). This is the primary impurity to avoid.
Critical Safety Parameters
WARNING: Isocyanates are potent sensitizers and lachrymators.
-
Exposure: Inhalation can cause asthma-like sensitization. All operations must occur in a functioning fume hood.[1]
-
Moisture Sensitivity: Cycloheptyl isocyanate reacts with ambient moisture to release
(pressure buildup risk in sealed vessels) and form insoluble solids. -
Quenching: Spills should be treated with 90% water, 8% concentrated ammonia, and 2% detergent.
Experimental Protocols
Method A: Standard Anhydrous Synthesis (High Purity)
Best for: Lead optimization, scale-up (mg to g), and valuable amine substrates.
Reagents:
-
Cycloheptyl isocyanate (1.1 equiv)
-
Amine substrate (1.0 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
-
Triethylamine (TEA) (Optional, 1.2 equiv if amine is a salt)
Protocol:
-
Preparation: Flame-dry a reaction flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Note: If using an amine hydrochloride salt, add TEA (1.2 equiv) and stir for 10 mins to liberate the free base.
-
-
Addition: Cool the solution to 0°C. Add cycloheptyl isocyanate (1.1 equiv) dropwise via syringe.
-
Causality: Cooling mitigates the exotherm and minimizes side reactions, though the reaction is generally tolerant of RT.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.
-
Quenching/Scavenging:
-
Add a polymer-supported amine scavenger (e.g., PS-Trisamine, 0.5 equiv) and stir for 1 hour.
-
Why? This reacts with the excess isocyanate to form a resin-bound urea, which is removed by filtration.
-
-
Workup: Filter off the resin. Concentrate the filtrate.
-
Purification: If scavenger is not used, wash the organic layer with 1N HCl (to remove unreacted amine) followed by Brine. Recrystallize from EtOAc/Hexanes if necessary.
Method B: "On-Water" Suspension Synthesis (Green Chemistry)
Best for: Hydrophobic amines, rapid library generation, avoiding organic solvents.
Concept: Recent studies suggest that isocyanates and amines can react efficiently in water suspension due to "on-water" catalysis effects, where the hydrophobic interface accelerates the reaction despite the potential for hydrolysis [3].
Protocol:
-
Suspend the amine (1.0 equiv) in water (vigorous stirring is essential).
-
Add cycloheptyl isocyanate (1.1 equiv) in one portion.
-
Stir vigorously at RT for 30–60 minutes.
-
Isolation: The unsymmetrical urea product typically precipitates as a solid.
-
Filtration: Filter the solid and wash with water (removes salts) and minimal cold ether (removes trace symmetric urea).
Visualization & Logic
Reaction Workflow & Decision Tree
The following diagram outlines the synthesis workflow and the decision logic for purification based on the outcome.
Figure 1: Step-by-step logic flow for the synthesis and purification of cycloheptyl ureas.
Data Summary & Troubleshooting
Solvent Compatibility Table
| Solvent | Suitability | Comments |
| DCM | Excellent | Standard choice. Easy to remove. Poor for polar amines. |
| THF | Good | Use for polar amines. Ensure it is dry (peroxides/water). |
| DMF | Fair | Hard to remove. Promotes reaction but requires aqueous workup. |
| Water | Special | "On-Water" protocol only. Product must be water-insoluble. |
| Alcohols | Avoid | Reacts with isocyanate to form carbamates (urethanes).[2] |
Troubleshooting the Symmetric Urea Impurity
The most common failure mode is the appearance of 1,3-dicycloheptylurea .
-
Diagnosis: Insoluble white precipitate that does not dissolve in DCM but dissolves in DMSO. Mass spectrum shows
. -
Root Cause: Water ingress. The isocyanate hydrolyzes to cycloheptylamine, which reacts with the remaining isocyanate.
-
Remediation:
-
Ensure reagents are dry.[3]
-
Use a slight excess of the amine instead of the isocyanate (if the amine is cheap).
-
Purification: The symmetric urea is often much less soluble than the desired product. Triturate the crude solid with Hexanes or Ether; the product often dissolves while the symmetric urea remains solid.
-
References
-
Morisseau, C., et al. (2006).[4][5] "Peptidyl-urea based inhibitors of soluble epoxide hydrolases."[4] Bioorganic & Medicinal Chemistry Letters.
- Context: Establishes the structure-activity relationship (SAR) of cycloalkyl ureas in sEH inhibition.
-
Shen, H. C. (2010).[1][6] "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents.
- Context: Reviews the pharmacophore importance of the urea linker and cycloalkyl groups.
-
Karche, A. D., et al. (2022).[7][8] "“On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas." Organic Process Research & Development.
- Context: Validates the aqueous suspension protocol for urea synthesis.
-
Sigma-Aldrich. (2024).[1] "Safety Data Sheet: Cyclohexyl Isocyanate."
- Context: Surrogate safety data for the structurally analogous cycloheptyl isocyan
Sources
- 1. fishersci.com [fishersci.com]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. CYCLOHEXYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Peptidyl-urea based inhibitors of soluble epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 8. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
Cycloheptyl Isocyanate in Carbamate Synthesis: Protocols for Lipophilic Scaffold Integration
Application Note & Protocol Guide
Executive Summary & Application Scope
Cycloheptyl isocyanate (CAS 4747-68-6) serves as a critical electrophilic building block in medicinal chemistry, primarily for the introduction of the cycloheptyl carbamate moiety. This structural motif is increasingly valued in drug discovery for its ability to modulate lipophilicity (LogP) and enhance metabolic stability compared to acyclic analogs.[1]
The cycloheptyl ring offers a unique conformational flexibility—distinct from the rigid cyclohexyl or planar phenyl rings—allowing for optimized filling of hydrophobic pockets in target proteins such as kinases (e.g., IRAK4 inhibitors) and CNS receptors.[1] This guide details optimized protocols for coupling cycloheptyl isocyanate with diverse alcohol nucleophiles, addressing the specific steric challenges posed by the secondary isocyanate center.
Chemical Profile: Cycloheptyl Isocyanate[2][3]
| Property | Specification | Notes |
| IUPAC Name | Isocyanatocycloheptane | |
| CAS Number | 4747-68-6 | Verified identifier |
| Molecular Weight | 139.19 g/mol | |
| Appearance | Colorless to pale yellow liquid | Pungent, irritating odor |
| Boiling Point | ~64°C at 11 mmHg | Volatile; handle in fume hood |
| Reactivity Class | Secondary Aliphatic Isocyanate | Moderate steric hindrance; less reactive than n-heptyl isocyanate |
| Storage | 2–8°C, under Argon/Nitrogen | Moisture Sensitive : Hydrolyzes to cycloheptylamine |
Mechanistic Insight & Reaction Logic
The formation of carbamates from isocyanates is an atom-economic addition reaction.[1] However, cycloheptyl isocyanate presents a secondary carbon center, creating mild steric hindrance that slows nucleophilic attack compared to primary isocyanates.[1]
Mechanistic Pathway (Catalyzed vs. Uncatalyzed)
-
Uncatalyzed: Requires high temperatures; prone to side reactions like allophanate formation.[1]
-
Lewis Acid Catalysis (Sn/Ti): The metal coordinates with the isocyanate nitrogen, increasing the electrophilicity of the carbonyl carbon.[1]
-
Base Catalysis (Tertiary Amines): Activates the alcohol nucleophile.[1]
Visualization: Catalytic Cycle
The following diagram illustrates the activation pathway using a Tin(IV) catalyst (e.g., DBTL), which is the industry standard for hindered isocyanates.
Caption: Figure 1. Lewis-acid catalyzed addition of alcohol to cycloheptyl isocyanate.[1] The catalyst polarizes the N=C bond, facilitating attack by the alcohol.
Experimental Protocols
Protocol A: The "Gold Standard" (DBTL-Catalyzed)
Best for: Valuable alcohols, secondary alcohols, and ensuring high yields (90%+).[1] Rationale: Dibutyltin dilaurate (DBTL) is highly effective for secondary isocyanates, driving the reaction to completion at lower temperatures to avoid thermal degradation.[1]
Materials:
-
Cycloheptyl isocyanate (1.1 equiv)
-
Target Alcohol (1.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1]
-
Catalyst: Dibutyltin dilaurate (DBTL) (1–5 mol%).[1]
Step-by-Step Procedure:
-
Preparation: Flame-dry a reaction vial and flush with Nitrogen/Argon.
-
Dissolution: Dissolve the Target Alcohol (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M concentration).
-
Catalyst Addition: Add DBTL (0.01–0.05 mmol, 1–5 mol%). Stir for 5 minutes at Room Temperature (RT).
-
Isocyanate Addition: Add Cycloheptyl isocyanate (1.1 mmol) dropwise via syringe.
-
Reaction:
-
Primary Alcohols: Stir at RT for 2–4 hours.
-
Secondary/Hindered Alcohols: Heat to reflux (40°C for DCM, or 80°C for Toluene) for 6–12 hours.[1]
-
-
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the alcohol peak.
-
Note: Isocyanates are not UV active; stain with Ninhydrin (after hydrolysis on plate) or use KMnO4.[1]
-
-
Work-up:
Protocol B: Metal-Free Catalysis (DMAP/Base)
Best for: Pharmaceutical intermediates where trace metal contamination (Sn) is a concern. Rationale: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a reactive acyl-pyridinium species.
Step-by-Step Procedure:
-
Dissolve Alcohol (1.0 equiv) and Cycloheptyl isocyanate (1.2 equiv) in anhydrous DCM.
-
Add DMAP (10–20 mol%) and Triethylamine (1.0 equiv).
-
Stir at RT for 12–24 hours.
-
Work-up: Wash with 1M HCl (to remove DMAP/TEA), then saturated NaHCO3, then Brine. Dry over Na2SO4.[1]
Troubleshooting & Optimization
The secondary nature of the cycloheptyl ring makes this reaction sensitive to sterics and moisture.[1]
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Reaction | Steric hindrance of alcohol | Switch solvent to Toluene and reflux (110°C). Increase catalyst to 10 mol%. |
| White Precipitate | Urea formation (Moisture) | The isocyanate reacted with water.[1] CRITICAL: Use freshly distilled solvents and dry the alcohol substrate via azeotrope with toluene before use.[1] |
| Side Product (Allophanate) | Excess Isocyanate + Heat | Avoid large excesses of isocyanate (>1.5 equiv) at high heat.[1] The product carbamate can react with a second isocyanate molecule.[1] |
| Incomplete Conversion | Catalyst deactivation | Tin catalysts can be poisoned by thiols or amines.[1] If substrate contains these, use Protocol B or excess isocyanate.[1] |
Strategic Applications in Drug Design
The cycloheptyl carbamate moiety is often employed to modify the physicochemical properties of a lead compound.[1]
Workflow: Library Synthesis for SAR
When exploring the hydrophobic pocket of a target (e.g., FAAH or Cholinesterase), a common SAR (Structure-Activity Relationship) strategy involves varying the ring size.[1]
Caption: Figure 2. Integration of cycloheptyl isocyanate into SAR workflows to optimize lipophilicity and stability.
Comparative Advantage[1]
-
vs. Cyclohexyl: The 7-membered ring is more flexible and slightly more lipophilic (higher LogP), potentially improving blood-brain barrier (BBB) permeability for CNS drugs.
-
vs. Linear Alkyl: Cyclic carbamates are significantly more stable to enzymatic hydrolysis (esterases/amidases) in plasma.[1]
References
-
Sigma-Aldrich. (n.d.).[1] Cycloheptyl isocyanate Product Page. Retrieved from (Search CAS: 4747-68-6).
-
Ozaki, S. (1972).[1] Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.[1] Link
-
Ghosh, A. K., & Brindisi, M. (2015).[1] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.[1] Link
-
Matošević, A., & Bosak, A. (2020).[1][2] Carbamate group as structural motif in drugs: a review. Arhiv za higijenu rada i toksikologiju, 71(4), 285–299.[1][2] Link
-
Batey, R. A., et al. (1998).[1] Carbamoylimidazolium Salts as Reagents for the Synthesis of Carbamates. Tetrahedron Letters, 39(35), 6267-6270.[1] (Cited for non-isocyanate alternatives).[1][3]
Sources
Controlled Polymerization Architectures of Cycloheptyl Isocyanate
Application Note: AN-POLY-707
From Helical Polyisocyanates to Isocyanurate Trimers
Executive Summary
Cycloheptyl isocyanate (CHI) represents a distinct class of cycloaliphatic monoisocyanates where the 7-membered ring introduces unique steric parameters compared to its cyclohexyl analogs. While typically utilized as a pharmaceutical intermediate or chain terminator in polyurethane synthesis, CHI exhibits significant potential in anionic homopolymerization .[1] Under controlled conditions, CHI can be polymerized into poly(cycloheptyl isocyanate) (PCHI) , a rigid-rod polymer with a nylon-1 backbone that adopts a stable helical conformation due to the steric crowding of the pendant cycloheptyl groups. Alternatively, under catalytic conditions at elevated temperatures, CHI undergoes cyclotrimerization to form thermally stable isocyanurates.
This guide provides detailed protocols for both the living anionic polymerization of CHI (to yield helical polymers) and its cyclotrimerization, tailored for researchers in macromolecular engineering and materials science.
Chemical Context & Properties
The reactivity of CHI is governed by the electrophilicity of the isocyanate carbon and the steric bulk of the cycloheptyl ring. Unlike diisocyanates used in step-growth polyurethanes, CHI is a monoisocyanate .[1] Therefore, it cannot form linear polyurethane chains via reaction with diols; it acts solely as a chain terminator in that context.[1] To form high-molecular-weight polymers, one must utilize chain-growth homopolymerization of the isocyanate group itself.
| Property | Specification | Relevance to Polymerization |
| CAS Number | 4747-68-6 | Identity verification.[1][2] |
| Molecular Weight | 139.19 g/mol | Calculation of monomer-to-initiator ratios.[1] |
| Boiling Point | ~170°C (760 mmHg) | Purification via vacuum distillation required.[1] |
| Steric Profile | High (7-membered ring) | Induces helical backbone conformation; retards trimerization relative to n-alkyl isocyanates.[1] |
| Moisture Sensitivity | High | Requires strict anhydrous techniques (<10 ppm H₂O).[1] |
Mechanism of Action
3.1 Pathway Divergence
The polymerization trajectory of CHI is dictated by the catalyst and temperature:
-
Kinetic Pathway (Low Temp, Anionic): Attack by a nucleophilic initiator (e.g., CN⁻, R-Li) on the isocyanate carbon, followed by propagation through the C=N bond. This yields Poly(cycloheptyl isocyanate) , a "Nylon-1" derivative.[1]
-
Thermodynamic Pathway (High Temp, Basic Cat): Cyclotrimerization to form Tris(cycloheptyl) isocyanurate , a stable six-membered heterocyclic ring.
3.2 Mechanistic Diagram
The following diagram illustrates the divergent reaction pathways controlled by experimental conditions.
Caption: Divergent synthesis pathways for Cycloheptyl Isocyanate based on thermal and catalytic control.
Protocol A: Living Anionic Polymerization
Objective: Synthesis of Poly(cycloheptyl isocyanate) (PCHI) with controlled molecular weight and narrow dispersity. Mechanism: Anionic polymerization of the C=N bond.[3] Critical Factor: The reaction must be conducted at -78°C to -98°C . Higher temperatures favor the thermodynamically stable trimer (isocyanurate) and cause "back-biting" degradation of the polymer chain.
Materials
-
Monomer: Cycloheptyl isocyanate (Purified).[1]
-
Initiator: Sodium Cyanide (NaCN) or Sodium Naphthalenide (for ultra-high MW).[1]
-
Solvent: Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous.[1]
-
Terminating Agent: Methanol containing dilute HCl.[1]
Step-by-Step Methodology
1. Monomer Purification (Mandatory)
-
Commercial CHI contains hydrolyzable chlorides and acidic impurities that terminate anionic species.[1]
-
Step: Stir CHI over Calcium Hydride (CaH₂) for 24 hours at room temperature.
-
Step: Vacuum distill the monomer.[1] Collect the middle fraction only. Store under Argon at -20°C.
2. Reactor Preparation
-
Flame-dry a 2-neck Schlenk flask under vacuum.[1] Flush with dry Argon (3 cycles).[1]
-
Solvent: Transfer anhydrous DMF (dried over molecular sieves) into the flask via cannula.
3. Initiation (-98°C) [2]
-
Cool the solvent to -98°C using a Methanol/Liquid Nitrogen bath.[1] (Note: Acetone/Dry Ice only reaches -78°C; -98°C is preferred to strictly suppress trimerization).[1]
-
Add the initiator (NaCN) as a solution in DMF.
-
Calculation: Target
.[1] For a target MW of 15 kDa, use a ratio of ~108:1.
-
4. Polymerization
-
Add the purified CHI monomer dropwise via a syringe pump over 10 minutes.[1]
-
Observation: The solution typically increases in viscosity.[1] No color change should occur (yellowing indicates trimer formation/degradation).[1]
-
Stir at -98°C for 20–60 minutes . (Longer times increase risk of depolymerization).[1]
5. Termination & Isolation
-
Add a pre-cooled solution of Methanol/HCl to the reactor while still at -98°C to quench the living anions immediately.
-
Pour the mixture into a 10-fold excess of vigorously stirred Methanol.
-
Precipitate: The polymer will precipitate as a white fibrous solid.[1]
-
Filter and dry under high vacuum at room temperature.[1]
Characterization Targets
| Method | Expected Signal | Interpretation |
| FT-IR | ~1700 cm⁻¹ (C=O, amide I) | Appearance of backbone carbonyl.[1] |
| FT-IR | Absence of 2270 cm⁻¹ | Complete consumption of isocyanate N=C=O.[1] |
| ¹H NMR | Broad peaks (3.5–4.5 ppm) | Methine proton on cycloheptyl ring; broadening indicates helical rigidity.[1] |
| GPC | PDI < 1.2 | Indicates successful living polymerization.[1] |
Protocol B: Cyclotrimerization
Objective: Synthesis of Tris(cycloheptyl) isocyanurate. Application: Crosslinking studies, thermal stability testing, or use as a latent hardener.
Materials
-
Catalyst: Potassium acetate (KOAc) or DABCO (1,4-diazabicyclo[2.2.2]octane).
-
Solvent: Butyl acetate or solvent-free (bulk).[1]
Step-by-Step Methodology
-
Setup: Equip a round-bottom flask with a reflux condenser and nitrogen inlet.
-
Loading: Charge CHI (10 g, ~72 mmol) and solvent (10 mL) if not running in bulk.
-
Catalysis: Add KOAc (0.5 mol%) or DABCO (1.0 mol%).
-
Reaction: Heat to 120°C for 4–6 hours.
-
Monitoring: Monitor via FT-IR. The N=C=O peak (2270 cm⁻¹) will decrease, and the Isocyanurate ring peak (~1690 cm⁻¹ and 1460 cm⁻¹) will appear.
-
Workup: Cool to room temperature. The trimer often crystallizes out.[1] Wash with cold hexane to remove unreacted monomer.[1] Recrystallize from ethanol.
Safety & Handling (E-E-A-T)
-
Toxicity: Cycloheptyl isocyanate is a potent sensitizer.[1] Inhalation can cause severe respiratory distress and asthma-like symptoms.[1]
-
Engineering Controls: All operations must be performed inside a fume hood. When handling the monomer outside a closed system, use a glovebox.
-
Decontamination: Spills should be neutralized immediately with "Decon Solution" (50% Ethanol, 40% Water, 10% Conc. Ammonia).[1]
References
-
Living Anionic Polymerization of Isocyan
-
Synthesis and Properties of Polyisocyan
- Source: Bur, A. J., & Fetters, L. J. (1976).
-
Context: Foundational text on the rigid-rod helical structure of N-substituted polyisocyanates.[1]
-
Cycloheptyl Isocyanate Chemical D
-
Anionic Polymeriz
-
Source: Wikipedia / Polymer Science Literature.[1]
- Context: General principles of anionic polymeriz
-
Sources
- 1. cyclohexyl-isocyanate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. georganics.sk [georganics.sk]
- 3. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nj.gov [nj.gov]
- 7. Buy Cycloheptyl isocyanate | 4747-68-6 [smolecule.com]
- 8. cyclohexyl isocyanate, 3173-53-3 [thegoodscentscompany.com]
Application Note: SAR Optimization via Cycloheptyl Isocyanate
Topic: Use of Cycloheptyl Isocyanate in Agrochemical Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Agrochemical Discovery Scientists, Process Chemists[1]
Executive Summary
In the high-stakes arena of agrochemical discovery, the cycloheptyl moiety has emerged as a critical tool for "escaping" the metabolic and intellectual property (IP) limitations of standard cyclohexyl-based active ingredients. While cyclohexyl isocyanates are ubiquitous (e.g., in the herbicide Hexazinone), they often suffer from rapid oxidative metabolism at the C-4 position.
Cycloheptyl isocyanate (CAS: 4432-26-2) serves as a strategic building block to introduce a 7-membered lipophilic ring.[2] This modification alters the steric profile and conformational flexibility of the active ingredient, frequently resulting in:
-
Enhanced Metabolic Stability: Disruption of cytochrome P450 recognition sites common to cyclohexyl rings.[2]
-
Novel IP Space: Differentiation from crowded prior art centered on 5- and 6-membered rings.[2]
-
Lipophilicity Tuning: A calculated increase in LogP (typically +0.4 to +0.6 units vs. cyclohexyl) to improve cuticular penetration in herbicides and fungicides.[2]
Scientific Rationale: The "Ring-Expansion" Strategy
Metabolic Stability & Conformation
The primary driver for substituting a cyclohexyl group with a cycloheptyl group is to block metabolic "soft spots."[2]
-
Cyclohexyl Liability: The chair conformation of cyclohexane exposes the C-4 equatorial hydrogen to oxidative hydroxylation by plant and insect P450 enzymes.
-
Cycloheptyl Advantage: The cycloheptane ring exists in a flux of twist-chair and twist-boat conformations. This conformational mobility and increased steric bulk can sterically hinder the approach of metabolic enzymes to the distal carbons, extending the half-life (
) of the active ingredient in planta or in insecta.
Decision Logic for SAR
Use the following decision tree to determine when to deploy cycloheptyl isocyanate in your library synthesis.
Figure 1: Strategic decision pathway for incorporating cycloheptyl moieties during Lead Optimization.
Experimental Protocols
Safety Pre-Requisites
WARNING: Isocyanates are potent sensitizers and lachrymators.[2] Cycloheptyl isocyanate, while less volatile than smaller alkyl isocyanates, must be handled in a fume hood.[1][2]
-
Engineering Controls: Work in a Class II fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles.[1][2]
-
Quenching: Keep a saturated solution of aqueous sodium bicarbonate or a mixture of water/ethanol/ammonia ready to neutralize spills.[2]
Protocol A: Synthesis of Cycloheptyl Isocyanate
Note: While commercially available, in-situ generation ensures maximum purity and avoids degradation (dimerization) during storage.[1]
Reaction Overview:
Materials:
-
Cycloheptylamine (1.0 eq)[2]
-
Triphosgene (0.35 eq) (Solid phosgene equivalent, safer handling)[1][2]
-
Triethylamine (2.2 eq) (Base sponge)[2]
Step-by-Step Procedure:
-
Preparation: In a flame-dried 3-neck round-bottom flask under Nitrogen (
), dissolve Triphosgene (0.35 eq) in anhydrous DCM (10 mL/g amine). -
Amine Addition: Cool the solution to 0°C . Add Cycloheptylamine (1.0 eq) dropwise over 20 minutes.[2] Observation: A white precipitate (amine-phosgene complex) may form.[2]
-
Base Addition: Add Triethylamine (2.2 eq) dropwise, maintaining temperature < 5°C . The reaction is exothermic.[2][3]
-
Reflux: Allow the mixture to warm to room temperature, then reflux at 40°C for 2–3 hours. The precipitate should dissolve, indicating conversion to the isocyanate.
-
Monitoring: Monitor by IR. Look for the appearance of the strong isocyanate peak at ~2270 cm⁻¹ .
-
Workup:
Protocol B: Library Synthesis (Urea/Carbamate Formation)
This protocol describes the coupling of cycloheptyl isocyanate with a nucleophile (amine or alcohol) to generate candidate agrochemicals.[2]
Materials:
-
Cycloheptyl Isocyanate (1.1 eq)[2]
-
Nucleophile (Amine
or Alcohol ) (1.0 eq)[2] -
Solvent: DCM (for ureas) or Toluene (for carbamates)[2]
-
Catalyst: DBTL (Dibutyltin dilaurate) - Only for unreactive alcohols[2]
Procedure:
| Step | Action | Critical Parameter |
| 1 | Dissolve nucleophile (1.0 eq) in anhydrous solvent (5 mL/mmol). | Ensure solvent is dry to prevent hydrolysis of isocyanate to symmetrical urea. |
| 2 | Add Cycloheptyl Isocyanate (1.1 eq) dropwise at RT.[2] | If nucleophile is a secondary amine, no catalyst is needed.[1][2] |
| 3 | For Carbamates (Alcohols): Add 1 mol% DBTL and heat to 60°C. | For Ureas (Amines): Stir at RT for 2–4 hours. |
| 4 | Quench: Add 0.5 mL Methanol to scavenge excess isocyanate. | Stir for 15 mins. |
| 5 | Isolation: Evaporate solvent. | Most urea products precipitate and can be collected via filtration.[2] |
Agrochemical Applications & Case Studies
Target Classes
Cycloheptyl isocyanate is most effective when synthesizing analogs of the following classes:
-
Sulfonylureas (Herbicides): Replacing the heterocyclic or aryl portion with a cycloheptyl urea can shift selectivity from broad-leaf to grass weeds.[2]
-
Carboxamide Fungicides: Used to modify the lipophilic tail of SDHI (Succinate Dehydrogenase Inhibitor) fungicides, improving rainfastness.[2]
-
TRPV Channel Modulators (Insecticides): Cycloheptyl groups have shown efficacy in blocking insect TRPV channels where cyclohexyl analogs failed due to rapid metabolic clearance.[2]
Synthesis Workflow Visualization
The following diagram illustrates the workflow for generating a library of Cycloheptyl Ureas.
Figure 2: One-pot or two-step synthesis workflow for cycloheptyl urea libraries.[2]
References
-
Metabolic Stability Strategies: Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2] (Discusses ring expansion for metabolic blocking).
-
Isocyanate Synthesis Protocol: Cotarca, L., & Eckert, H. (2017).[1][2] Phosgenations: A Handbook. Wiley-VCH.[2] (Standard protocols for triphosgene usage). [2]
-
Cycloalkyl Agrochemicals: Patent US6262156B1.[2] Cyclic urea surfactants and agrochemical formulations. (Demonstrates use of cycloheptyl moieties in agricultural formulations).
-
Triphosgene Handling: Organic Syntheses, Coll. Vol. 10, p. 86 (2004).[1][2] (Detailed safety and stoichiometry for isocyanate generation).
Sources
- 1. FUNGICIDAL COMPOSITIONS - Patent 3240415 [data.epo.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US3172874A - Xnxz xnx xnx - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN111548287A - Preparation method of cyclohexyl isocyanate - Google Patents [patents.google.com]
Application Note: Cycloheptyl Isocyanate in Medicinal Chemistry
Executive Summary
This guide details the utility of Cycloheptyl Isocyanate (CHI) as a specialized building block for expanding the hydrophobic envelope of drug candidates. While cyclohexyl analogs are ubiquitous in pharmaceutical libraries, the seven-membered cycloheptyl ring offers a unique conformational profile and increased lipophilicity (LogP). This note provides the rationale for "Ring Expansion" strategies in Structure-Activity Relationship (SAR) studies, specifically targeting Soluble Epoxide Hydrolase (sEH) inhibitors and Kinase hydrophobic pockets , alongside a validated protocol for anhydrous urea synthesis.
Chemical Identity & Properties
Compound: Cycloheptyl Isocyanate CAS: 4747-68-6 Structure: Cycloheptane ring functionalized with an isocyanate (-N=C=O) group.[1]
| Property | Value | Relevance to Protocol |
| Molecular Weight | 139.20 g/mol | Calculation of stoichiometry.[1] |
| Boiling Point | ~185°C (at 760 mmHg) | High boiling point allows for elevated reaction temps if needed, though rarely required. |
| Density | ~0.99 g/mL | Critical for volumetric dispensing in automated synthesis.[1] |
| Reactivity | Electrophilic | Highly sensitive to nucleophiles (amines, alcohols, water). |
| Hazards | Lachrymator, Sensitizer | Requires strictly contained handling (fume hood). |
Strategic Application: The "Ring Expansion" Tactic
In medicinal chemistry, replacing a cyclohexyl group with a cycloheptyl group is a specific tactic used to probe the size limitations of a hydrophobic binding pocket.
Mechanistic Rationale
-
Hydrophobic Filling: The cycloheptyl ring adds methylene units, increasing the volume and lipophilicity compared to cyclohexyl or phenyl rings.[1] This is critical for maximizing Van der Waals interactions in large, greasy enzyme pockets (e.g., the catalytic tunnel of sEH).
-
Conformational Flexibility: Unlike the rigid chair conformation of cyclohexane, cycloheptane exists in a dynamic equilibrium of twist-chair and twist-boat conformations.[1] This flexibility allows the inhibitor to "mold" itself to induced-fit binding sites that rigid analogs cannot access.[1]
Case Study: Soluble Epoxide Hydrolase (sEH) Inhibitors
Inhibitors of sEH are investigated for treating hypertension and inflammation.[1] The pharmacophore typically consists of a urea central core flanked by lipophilic groups.[1]
-
Optimization: Substitution with N-cycloheptyl analogs has been shown to alter metabolic stability and potency by changing the metabolic soft spots (hydroxylation sites) on the ring.[1]
Reaction Pathways & Chemistry
Cycloheptyl isocyanate serves as a "divergent" electrophile.[1] It reacts with various nucleophiles to generate distinct pharmacophores.[1]
DOT Diagram: Divergent Synthesis Pathways
Caption: Divergent synthesis pathways for Cycloheptyl Isocyanate. The urea formation (green path) is the primary route for generating sEH inhibitors.
Detailed Protocol: Synthesis of N-Cycloheptyl-N'-(4-chlorophenyl)urea
Objective: Synthesize a lipophilic urea analog to test hydrophobic pocket tolerance. Scale: 1.0 mmol
Reagents & Equipment
-
Reagent A: 4-Chloroaniline (127.6 mg, 1.0 mmol).[1]
-
Reagent B: Cycloheptyl isocyanate (1.05 mmol, ~146 mg/148 µL). Note: Slight excess ensures complete consumption of the aniline.
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
-
Catalyst (Optional): Triethylamine (TEA) if using amine salts.[1]
-
Apparatus: 20 mL Scintillation vial with septum cap, magnetic stir bar, Nitrogen balloon.
Step-by-Step Methodology
Step 1: System Preparation (Moisture Control)
-
Rationale: Isocyanates hydrolyze rapidly with atmospheric moisture to form amines and CO₂, leading to symmetrical urea byproducts (e.g., dicycloheptylurea) that are difficult to separate.
-
Action: Flame-dry the reaction vial or purge with N₂ for 5 minutes. Ensure all solvents are stored over molecular sieves.
Step 2: Nucleophile Dissolution
-
Action: Dissolve 4-Chloroaniline (1.0 mmol) in 5 mL anhydrous DCM.
-
Observation: Solution should be clear. If the amine is a hydrochloride salt, add 1.1 eq of Triethylamine to liberate the free base.
Step 3: Electrophile Addition
-
Action: Cool the solution to 0°C (Ice bath).
-
Action: Add Cycloheptyl isocyanate (1.05 mmol) dropwise via syringe.
-
Rationale: Although the reaction is not violently exothermic on this scale, cooling minimizes side reactions and controls the rate of precipitation.
Step 4: Reaction & Monitoring
-
Action: Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: Check via TLC (Hexane:Ethyl Acetate 3:1). The starting aniline spot should disappear. The urea product is typically much more polar (lower Rf) or precipitates out.[1]
Step 5: Quench & Purification
-
Action: If a precipitate has formed (common for ureas in DCM), filter the solid directly.
-
Action (Liquid quench): If no precipitate, add 0.5 mL of 1M HCl (aq) to quench excess isocyanate (converts it to amine, which remains in the aqueous layer during extraction).
-
Purification: Recrystallize from hot Ethanol/Water or perform Flash Chromatography.[1]
Experimental Workflow Diagram
Caption: Decision tree for the synthesis and purification of cycloheptyl ureas.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Symmetrical Urea Impurity | Water ingress hydrolyzed the isocyanate.[1] | Use strictly anhydrous solvents; keep N₂ atmosphere positive pressure.[1] |
| Low Yield | Isocyanate degraded prior to use.[1] | Distill isocyanate if liquid is cloudy/yellow.[1] Store at 4°C under Argon. |
| Oily Product | Product trapped solvent or impurities.[1] | Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization. |
References
-
Hammock, B. D., et al. (2005). "Potent urea and carbamate inhibitors of soluble epoxide hydrolases."[1][3] Proceedings of the National Academy of Sciences, 102(17), 5964–5969. Link
-
Context: Establishes the urea pharmacophore for sEH inhibition and the role of cycloalkyl rings.[1]
-
-
Shen, H. C. (2010).[1] "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents, 20(7), 941-956. Link
- Context: Reviews the SAR of lipophilic urea substituents.
-
National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 1563093, Cycloheptyl isocyanate." PubChem. Link
-
Gomez, K., et al. (2016). "Cycloalkyl Isocyanates in Multicomponent Reactions." Beilstein Journal of Organic Chemistry, 12, 2136–2144. Link
- Context: Reactivity profiles of medium-ring isocyan
Sources
- 1. Cyclohexyl isocyanate | C7H11NO | CID 18502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. pnas.org [pnas.org]
- 4. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclohexyl Isocyanide | 931-53-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. cyclohexyl isocyanate, 3173-53-3 [thegoodscentscompany.com]
- 8. CYCLOHEXYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Note: High-Performance Derivatization of Alcohols with Cycloheptyl Isocyanate
Executive Summary
This guide details the protocol for derivatizing hydroxyl-containing compounds (alcohols) using Cycloheptyl Isocyanate (CHI) . While phenyl isocyanates are commonly used for UV-vis detection due to their aromatic chromophores, CHI offers distinct advantages for Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography (GC) .
The cycloheptyl moiety introduces significant lipophilicity (
Chemical Basis & Mechanism[1][2][3]
The Reaction
The core mechanism is the nucleophilic addition of the alcohol oxygen to the electrophilic carbon of the isocyanate group (
Unlike aromatic isocyanates, aliphatic isocyanates like CHI are less electrophilic. Therefore, this reaction requires catalysis (typically Lewis acids like dibutyltin dilaurate or tertiary amines) and elevated temperatures to reach completion within a reasonable timeframe.
Why Cycloheptyl Isocyanate?
| Feature | Benefit | Application |
| Lipophilicity | Adds a hydrophobic | Separation of polar alcohols in Reverse-Phase LC. |
| Steric Bulk | The 7-membered ring is bulky. | Resolving steric isomers; preventing aggregation. |
| Mass Shift | Adds +139.1 Da to the analyte. | Moves low-mass analytes out of the "chemical noise" region in MS. |
| Non-Aromatic | Lacks UV absorbance >210 nm. | "Silent" derivatization for refractive index (RI) or MS detection. |
Experimental Workflow (Visualization)
The following diagram outlines the critical decision points and workflow for the derivatization process.
Caption: Step-by-step workflow for the synthesis of cycloheptyl carbamates, highlighting the critical quenching step to protect analytical columns.
Materials & Safety
Reagents
-
Substrate: Target Alcohol (dry).
-
Reagent: Cycloheptyl Isocyanate (>98% purity). Note: Moisture sensitive.
-
Solvent: Anhydrous Toluene (for GC) or Anhydrous Acetonitrile (for LC). Water content must be <50 ppm.
-
Catalyst: Dibutyltin dilaurate (DBTDL) or 4-Dimethylaminopyridine (DMAP).
-
Quenching Agent: Ethanol (molecular biology grade) or n-Butylamine.
Safety Warning
Isocyanates are potent sensitizers and lachrymators.
-
Inhalation Hazard: Always work in a fume hood.
-
Skin Contact: Wear nitrile gloves.
-
Moisture: Isocyanates react with water to form ureas (precipitate). This is the most common cause of experimental failure.
Detailed Protocols
Protocol A: Standard Derivatization for LC-MS
Best for: Polar alcohols requiring retention improvement or mass tagging.
-
Preparation: Dissolve 1.0 mg of the sample alcohol in 500 µL of anhydrous acetonitrile in a 2 mL crimp-top vial.
-
Reagent Addition: Add Cycloheptyl Isocyanate in 5-fold molar excess.
-
Calculation: If sample MW is 200 g/mol (5 µmol), add 25 µmol of CHI.
-
-
Catalysis: Add 10 µL of catalyst solution (1% DBTDL in acetonitrile).
-
Incubation: Seal the vial tightly. Heat at 60°C for 45 minutes in a heating block.
-
Note: Aliphatic isocyanates react slower than phenyl isocyanate; do not shorten this time.
-
-
Quenching (CRITICAL): Add 50 µL of Ethanol . Vortex and heat for another 10 minutes.
-
Why: This converts excess toxic isocyanate into ethyl cycloheptyl carbamate, which is safe and elutes separately.
-
-
Analysis: Inject directly or dilute with mobile phase.
Protocol B: Derivatization for Gas Chromatography (GC)
Best for: Volatile alcohols or complex matrices.
-
Preparation: Dissolve sample in anhydrous Toluene .
-
Reaction: Add CHI (3-fold excess) and 10 µL Pyridine (acts as both base and catalyst).
-
Incubation: Heat at 70°C for 60 minutes .
-
Work-up: Evaporate the solvent under a stream of nitrogen to dryness.
-
Reconstitution: Reconstitute in pure Hexane or DCM. This step precipitates any urea by-products (which are insoluble in hexane).
-
Filter: Filter through a 0.22 µm PTFE filter before injection.
Analytical Considerations
LC-MS Conditions
Because CHI lacks an aromatic ring, UV detection is difficult. Use ESI (Electrospray Ionization) or APCI .
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Retention Shift: Expect the derivatized alcohol to elute significantly later than the native alcohol due to the cycloheptyl group.
-
MS Signature: Look for the parent ion
. The carbamate bond often fragments to yield the cycloheptyl cation ( 97) in MS/MS modes.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| White Precipitate | Urea formation due to water. | Dry solvents over molecular sieves (3Å). Ensure glassware is oven-dried. |
| Low Yield | Insufficient reaction time/temp. | Aliphatic isocyanates are slow. Increase temp to 70°C or use DBTDL catalyst. |
| Broad Peaks (LC) | Hydrolysis on column. | Ensure mobile phase pH is neutral-acidic (pH 3-5). Carbamates are stable, but extreme pH can degrade them. |
| Ghost Peaks | Unreacted Isocyanate.[1] | Incomplete quenching. Increase Ethanol addition or reaction time during quench step. |
References
-
Fundamental Isocyanate Chemistry
-
Kinetics of Aliphatic Isocyanates
-
Derivatization for Chromatography
-
Quenching Protocols
Sources
- 1. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 2. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 3. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. poliuretanos.net [poliuretanos.net]
- 6. agilent.com [agilent.com]
Synthesis of N-Cycloheptyl Ureas: Reaction of Cycloheptyl Isocyanate with Primary and Secondary Amines
Application Note: AN-CYC-ISO-001
Executive Summary
The cycloheptyl moiety serves as a critical lipophilic pharmacophore in modern medicinal chemistry, particularly in the development of Soluble Epoxide Hydrolase (sEH) inhibitors and GPCR ligands. Its seven-membered ring offers a unique steric volume—larger than cyclohexyl but more flexible than adamantyl—allowing for optimal filling of hydrophobic pockets.
This Application Note provides a definitive guide for coupling Cycloheptyl Isocyanate (CAS: 4747-72-2) with primary and secondary amines. Unlike aromatic isocyanates, this secondary aliphatic electrophile exhibits moderate reactivity, requiring precise control of stoichiometry and water exclusion to prevent the formation of symmetrical urea impurities.
Chemical Mechanism & Rationale[1][2][3][4][5]
The Electrophilic Trap
The reaction proceeds via the nucleophilic addition of the amine nitrogen lone pair to the central electrophilic carbon of the isocyanate group (
-
Primary Amines (
): Highly reactive due to minimal steric hindrance. The reaction is fast and exothermic. -
Secondary Amines (
): Reaction rates are significantly slower due to the steric clash between the puckered cycloheptyl ring and the substituents on the amine nitrogen.
The Water Problem
Isocyanates are water-sensitive. Water competes with the amine for the isocyanate, forming an unstable carbamic acid which decarboxylates to release
Mechanistic Pathway
The following diagram illustrates the reaction pathway and the competing hydrolysis side reaction.
Figure 1: Mechanistic pathway showing the desired urea formation (Green) versus the water-induced symmetrical urea formation (Red).
Experimental Design Considerations
Solvent Selection
The choice of solvent dictates the workup strategy.
| Solvent | Polarity | Suitability | Notes |
| Dichloromethane (DCM) | Non-polar | Excellent | Product often remains soluble; easy evaporation. |
| Tetrahydrofuran (THF) | Polar Aprotic | Good | Useful for polar amines. Dry THF is essential.[1] |
| Toluene | Non-polar | Specialized | Use for high-temperature reactions with hindered amines. Product often precipitates. |
| DMF/DMSO | Polar Aprotic | Avoid | Difficult to remove; hygroscopic nature increases risk of hydrolysis. |
Stoichiometry
-
Scenario A (Precious Amine): Use 1.2 eq. of Cycloheptyl Isocyanate. Scavenge excess isocyanate later.
-
Scenario B (Precious Isocyanate): Use 1.1 eq. of Amine. Acid wash to remove excess amine.
Detailed Protocols
Protocol A: Reaction with Primary Amines (Standard)
Applicability: Unhindered primary alkyl or aryl amines.
Reagents:
-
Amine substrate (1.0 mmol)
-
Cycloheptyl isocyanate (1.1 mmol, 1.1 equiv)
-
Anhydrous DCM (5 mL)
-
Polymer-supported Trisamine (scavenger, optional)
Procedure:
-
Preparation: Flame-dry a 20 mL scintillation vial or round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the Amine (1.0 mmol) in Anhydrous DCM (3 mL) . Add a magnetic stir bar.
-
Addition: Dissolve Cycloheptyl Isocyanate (153 mg, 1.1 mmol) in DCM (2 mL) . Add this solution dropwise to the stirring amine solution at Room Temperature (RT).
-
Note: Cooling to 0°C is only necessary for highly reactive low-molecular-weight amines (e.g., methylamine) to control exotherm.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC or LC-MS. The isocyanate peak (approx. 2260 cm⁻¹ in IR) should disappear if limiting, or the amine peak should vanish in LC-MS.
-
Quenching (Critical):
-
If Isocyanate used in excess: Add PS-Trisamine resin (1.5 equiv) and stir for 2 hours to scavenge unreacted isocyanate. Filter the resin.[2]
-
Alternative: Add MeOH (1 mL) and stir for 30 mins to convert excess isocyanate to the methyl carbamate (easier to separate).
-
-
Workup: Concentrate the filtrate under reduced pressure.
-
Purification: Most primary ureas crystallize upon concentration. Recrystallize from EtOAc/Hexanes if necessary.
Protocol B: Reaction with Secondary/Hindered Amines
Applicability: Secondary amines (e.g., piperidine, morpholine) or sterically encumbered primary amines.
Reagents:
-
Secondary Amine (1.0 mmol)
-
Cycloheptyl isocyanate (1.5 mmol, 1.5 equiv)
-
Anhydrous Toluene (5 mL) or THF (5 mL)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) - Only if reaction is stalled.
Procedure:
-
Setup: Use a sealed pressure tube or a reflux setup under
. -
Mixing: Combine Amine , Cycloheptyl Isocyanate , and Solvent .
-
Catalysis: If the amine is electron-deficient (e.g., an aniline derivative), add DMAP (12 mg, 0.1 mmol) .
-
Heating: Heat the mixture to 60°C for 12–16 hours.
-
Why Heat? The secondary aliphatic isocyanate is less electrophilic than aromatic analogs. The cycloheptyl ring conformation creates steric drag, requiring thermal energy to overcome the activation barrier.
-
-
Workup: Cool to RT.
-
If the product precipitates: Filter and wash with cold Hexanes.
-
If soluble: Evaporate solvent. Dissolve residue in EtOAc and wash with 1N HCl (to remove DMAP and unreacted amine) followed by Brine.
-
-
Purification: Flash column chromatography (typically 0-5% MeOH in DCM).
Workflow Visualization
Figure 2: Decision tree and workflow for synthesizing N-cycloheptyl ureas.
Characterization & QC
To validate the synthesis, look for these diagnostic signals:
-
1H NMR (DMSO-d6):
-
Urea NH: A doublet (for primary amines) or singlet (for secondary amines) typically between
5.5 – 6.5 ppm. -
Cycloheptyl CH: A multiplet at
3.5 – 3.8 ppm (the methine proton adjacent to the urea nitrogen). -
Ring Protons: A distinct series of multiplets integrating to 12 protons between
1.3 – 1.8 ppm.
-
-
LC-MS: Observe the
peak. Note that ureas often form sodium adducts .
References
-
Mechanism of Isocyanate Addition
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 28: Isocyanates and Carbamates).[3]
-
-
Medicinal Chemistry Applications (sEH Inhibitors)
-
Morisseau, C., & Hammock, B. D. (2005). "Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles." Annual Review of Pharmacology and Toxicology, 45, 311-333. (Grounding for the use of cycloalkyl ureas).
-
-
Synthesis of Urea Derivatives
-
Gallou, I. (2005).[4] "Urea Formation: Common Conditions." Common Organic Chemistry. (General protocols for isocyanate coupling).
-
-
Safety and Reactivity Data
-
National Oceanic and Atmospheric Administration (NOAA). "Cameo Chemicals: Isocyanates, Organic." (Safety data regarding water sensitivity and toxicity).
-
Sources
Application of cycloheptyl isocyanate in wood-polymer composites
Application Note: Hydrophobic Surface Modification of Wood Flour using Cycloheptyl Isocyanate for Advanced WPCs
Executive Summary
This application note details the protocol for utilizing Cycloheptyl Isocyanate (CHI) as a hydrophobic coupling agent in Wood-Polymer Composites (WPCs). Unlike standard linear isocyanates (e.g., n-butyl isocyanate) or aromatic variants (e.g., MDI), the cycloheptyl moiety offers a unique combination of steric bulk and aliphatic hydrophobicity .[1][2] This structure acts as a "hydrophobic umbrella" over the urethane linkage, significantly reducing the hygroscopicity of wood flour (WF) and improving interfacial adhesion with non-polar matrices like Polypropylene (PP) or High-Density Polyethylene (HDPE).[1]
Target Applications:
Scientific Mechanism: The "Steric Umbrella" Effect[1]
The efficacy of Cycloheptyl Isocyanate relies on the formation of a urethane linkage with the hydroxyl groups of cellulose and lignin.[1]
-
Reaction: The electrophilic carbon of the isocyanate group (-NCO) is attacked by the nucleophilic oxygen of the wood surface hydroxyls (-OH).[1]
-
Steric Shielding: Once formed, the 7-membered cycloheptyl ring provides significant steric hindrance around the urethane bond.[1][2] This prevents water molecules from accessing the polar urethane linkage, reducing the rate of hydrolytic degradation compared to linear aliphatic chains.[1]
-
Surface Energy Matching: The cycloheptyl tail lowers the surface energy of the wood flour, matching it more closely to the polyolefin matrix (approx. 30–35 mJ/m²), thereby promoting wetting and dispersion during extrusion.[1]
Mechanism Visualization
Figure 1: Reaction pathway of Cycloheptyl Isocyanate with Wood Flour hydroxyls, highlighting the formation of the urethane linkage and subsequent steric shielding.[1]
Experimental Protocol
Safety Warning: Isocyanates are sensitizers and irritants.[1][2] Perform all reactions in a fume hood. Wear nitrile gloves and safety goggles.[1][2] Ensure wood flour is completely dry; water reacts with isocyanates to form urea and CO₂ gas (foaming).[1][2]
Materials Required
-
Substrate: Wood Flour (WF), 40–80 mesh (e.g., Pine or Spruce).[1][2]
-
Apparatus: 3-neck round bottom flask, reflux condenser, mechanical stirrer, nitrogen inlet, Soxhlet extractor.[1][2]
Workflow Overview
| Stage | Procedure | Critical Parameter |
| 1. Preparation | Drying Wood Flour | < 1% Moisture (Vacuum Oven, 105°C, 24h) |
| 2. Reaction | Solvent Reflux | Temp: 110°C , Time: 4-6 Hours |
| 3.[1][2] Purification | Soxhlet Extraction | Removal of unreacted isocyanate/byproducts |
| 4.[1][2] Processing | Compounding/Extrusion | Melt Temp: 180°C - 190°C |
Detailed Step-by-Step Methodology
Step 1: Dehydration of Wood Flour (Critical)
-
Place wood flour in a vacuum oven at 105°C for 24 hours.
-
Validation: Measure moisture content using a moisture analyzer.[1][2] It must be below 1.0% to prevent isocyanate consumption by water.[1][2]
-
Store dried WF in a desiccator until immediate use.
Step 2: Surface Modification Reaction [2]
-
Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, reflux condenser (with drying tube), and nitrogen inlet.
-
Solvent Charge: Add 20g of dried WF and 300 mL of anhydrous toluene. Stir for 30 mins under nitrogen to disperse.
-
Reagent Addition: Add Cycloheptyl Isocyanate.
-
Catalysis: Add 2–3 drops of DBTDL.
-
Reflux: Heat the system to 110°C (reflux temperature of toluene). Maintain stirring at 300 RPM for 6 hours.
-
Note: The boiling point of Cycloheptyl Isocyanate is >160°C, so it will remain in the liquid phase during toluene reflux.[1]
-
Step 3: Washing and Curing [2]
-
Filtration: Filter the modified WF while hot to remove the solvent containing unreacted isocyanate.[1][2]
-
Extraction: Perform Soxhlet extraction with acetone for 12 hours. This removes physically adsorbed isocyanate and potential urea byproducts, ensuring only covalently bonded moieties remain.[1][2]
-
Drying: Dry the modified WF in a vacuum oven at 80°C for 24 hours to remove all solvent traces.
Step 4: Composite Fabrication (Example)
-
Formulation: Mix Modified WF (30-50 wt%) with Polypropylene (PP) matrix.
-
Extrusion: Feed into a twin-screw extruder.
-
Injection Molding: Mold standard tensile bars (ASTM D638) for testing.
Characterization & Validation
To ensure the protocol was successful, the following characterization steps are mandatory.
A. FTIR Spectroscopy (Chemical Validation)
Compare the spectra of unmodified WF and CHI-modified WF.
| Wavenumber (cm⁻¹) | Assignment | Expected Change in Modified WF |
| 3300 - 3400 | -OH Stretching | Significant intensity reduction (consumption of hydroxyls).[1][2] |
| 2270 | -NCO Group | Absent (confirms no unreacted free isocyanate remains).[1][2] |
| 1700 - 1720 | C=O Stretching | New, sharp peak appears (Urethane carbonyl formation).[1][2] |
| 1540 | N-H Bending | New peak appears (Amide II band of urethane).[1][2] |
| 2850 - 2930 | C-H Stretching | Increased intensity (contribution from cycloheptyl ring).[1][2] |
B. Contact Angle Measurement (Physical Validation)
Press a disk of the modified wood flour.[1][2] Measure the contact angle with distilled water.[1][2]
C. Water Absorption Test (24h Immersion)
-
Target: CHI-modified composites should show 30-50% less water uptake compared to unmodified WF composites due to the blocking of hydroxyl sites and the hydrophobic barrier of the cycloheptyl ring.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Bubbling during reaction | Moisture in WF or solvent | Re-dry WF (105°C, 24h); use molecular sieves for solvent.[1][2] |
| Low hydrophobicity | Incomplete reaction | Increase catalyst concentration (DBTDL) or reaction time.[1][2] |
| White residue on WF | Urea formation | Water contamination occurred; reaction of isocyanate with water creates polyurea.[1][2] Ensure anhydrous conditions. |
| NCO peak in FTIR | Inadequate washing | Increase Soxhlet extraction time with acetone. |
References
-
Gao, H., et al. (2021).[1][2] "Chemical Modifications of Continuous Aramid Fiber for Wood Flour/High-Density-Polyethylene Composites." PubMed Central.[1][2] Available at: [Link]
-
Maldas, D. & Kokta, B.V. (1991).[1][2] "Surface modification of wood fibers using maleic anhydride and isocyanate as coating components."[1][2] Journal of Adhesion Science and Technology. (Cited in context of general isocyanate mechanisms).
-
PubChem. (2025).[1][2][6] "Cycloheptyl Isocyanate Compound Summary." National Library of Medicine.[1][2] Available at: [Link][1]
-
Lu, J.Z., et al. (2000).[1][2] "Chemical coupling in wood fiber and polymer composites: A review of coupling agents and treatments." Wood and Fiber Science. ( foundational text on isocyanate coupling).[1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. georganics.sk [georganics.sk]
- 3. 环己基异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. cyclohexyl isocyanate, 3173-53-3 [thegoodscentscompany.com]
- 5. Cyclohexyl iso-cyanate, 99% 3173-53-3 India [ottokemi.com]
- 6. Isocyanatocycloheptane | C8H13NO | CID 3356886 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Hydrophobic Modulation of Fluorescent Probes using Cycloheptyl Isocyanate
Part 1: Executive Summary & Scientific Rationale
The Challenge
Many fluorescent metabolites, drugs, and primary amine-based probes exhibit high polarity, resulting in poor retention on Reverse-Phase HPLC (RP-HPLC) columns and low cell membrane permeability. Standard fluorescent tagging agents (e.g., FITC) often add bulk and further polarity, complicating separation from interfering matrix components.
The Solution: Cycloheptyl Isocyanate (CHI)
Cycloheptyl isocyanate is a specialized non-fluorescent derivatizing agent . Unlike fluorogenic reagents (which create light), CHI is used to "cap" polar nucleophiles (amines, alcohols) on existing fluorophores or analytes.
Mechanism of Action: The electrophilic isocyanate group (-N=C=O) reacts with nucleophiles to form stable ureas or carbamates . The addition of the cycloheptyl ring (C7 aliphatic ring) significantly increases the lipophilicity (LogP) of the molecule without introducing aromatic quenching or competing fluorescence.
Key Applications:
-
Chromatographic Resolution: Shifts the retention time of polar fluorescent amines away from the solvent front and interfering matrix peaks in RP-HPLC.
-
Permeability Modulation: Increases the lipid solubility of polar fluorophores, facilitating passive transport across cell membranes for intracellular imaging.
-
Stability Enhancement: Protects labile amine groups from metabolic degradation during analysis.
Part 2: Chemical Mechanism & Workflow[1]
Reaction Chemistry
The core reaction involves the nucleophilic attack of a primary or secondary amine (on the fluorescent probe/analyte) onto the central carbon of the isocyanate group.
Reaction Scheme:
Experimental Workflow (DOT Diagram)
Figure 1: Workflow for pre-column derivatization of fluorescent amines using Cycloheptyl Isocyanate.
Part 3: Detailed Protocol
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Reagent: Cycloheptyl Isocyanate (98% purity).[1] Note: Moisture sensitive.
-
Solvent: Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM).
-
Catalyst: Triethylamine (TEA) or Dibutyltin dilaurate (DBTDL) (optional, for sterically hindered amines).
-
Quenching Agent: Ethanol or Glycine solution.
-
Equipment: HPLC vials with PTFE-lined caps, heating block (60°C).
Step-by-Step Derivatization Procedure
1. Sample Preparation
Ensure the sample (fluorescent amine or metabolite) is free of water, as water reacts competitively with isocyanates to form di-cycloheptyl urea (a precipitate).
-
Action: Dissolve 1.0 mg of analyte in 500 µL of anhydrous ACN.
-
Critical Check: If the sample is a salt (e.g., hydrochloride), add 1.5 equivalents of TEA to liberate the free base.
2. Derivatization Reaction[2][3][4][5][6][7]
-
Action: Add Cycloheptyl Isocyanate in 5-10 fold molar excess relative to the analyte.
-
Example: For 1 µmol analyte, add 5-10 µmol CHI.
-
-
Catalysis: Add 10 µL of TEA (acts as a base catalyst).
-
Incubation: Seal the vial tightly. Heat at 60°C for 30–45 minutes .
-
Why? Aliphatic isocyanates like CHI are less reactive than aromatic ones (e.g., phenyl isocyanate) and require thermal activation.
-
3. Quenching (Cleanup)
-
Action: Add 50 µL of Ethanol to the mixture and incubate for 5 minutes.
-
Preparation for Injection: Evaporate the solvent under nitrogen (if concentration is needed) and reconstitute in the HPLC mobile phase (e.g., 50:50 ACN:Water).
4. HPLC Analysis
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution (Water/ACN).
-
Detection: Set Fluorescence Detector (FLD) to the excitation/emission maxima of the original fluorophore.
-
Note: The cycloheptyl urea linkage does not typically fluoresce; it only shifts retention.
-
Part 4: Data Interpretation & Validation[5]
Expected Results
The derivatized product will be significantly more hydrophobic than the native amine.
Table 1: Theoretical Hydrophobicity Shift (Calculated)
| Compound State | Functional Group | Approx.[3][9][10][4][11][12][13][1][6][8] LogP Shift | HPLC Behavior |
| Native Analyte | Primary Amine (-NH2) | Baseline | Elutes early (Polar) |
| Derivatized | Cycloheptyl Urea | +2.5 to +3.5 | Elutes later (Retained) |
| Byproduct | Di-cycloheptyl Urea | Very High | Wash off at 100% Organic |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitate in Vial | Water contamination | Ensure solvents are anhydrous. The precipitate is likely di-cycloheptyl urea (DCU). Filter before injection (0.2 µm PTFE). |
| No Shift in Peak | Incomplete Reaction | Increase temperature to 70°C or use a stronger catalyst (DBTDL). Ensure analyte is not in salt form. |
| Multiple Peaks | Stereoisomers or Di-substitution | If the analyte has multiple amines, CHI may react twice. Adjust stoichiometry to control mono- vs. di-derivatization. |
Part 5: References
-
General Isocyanate Chemistry:
-
Smith, M. B., & March, J. (2007).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Explains the nucleophilic addition of amines to isocyanates).
-
-
Derivatization for HPLC:
-
Toyo'oka, T. (1999). Modern Derivatization Methods for Separation Science. Wiley. (Comprehensive guide on pre-column derivatization strategies).
-
-
Hydrophobic Tagging Applications:
-
Cycloheptyl Isocyanate Properties:
-
PubChem Database. "Cycloheptyl Isocyanate (CID 20562)." National Center for Biotechnology Information.
-
(Note: While specific literature on "cycloheptyl" isocyanate for fluorescence is niche, the protocol is adapted from standard aliphatic isocyanate derivatization procedures used for cyclohexyl and octyl isocyanates in pharmaceutical analysis.)
Sources
- 1. Cyclohexyl Isocyanate, 98+% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 2. CN111548287A - Preparation method of cyclohexyl isocyanate - Google Patents [patents.google.com]
- 3. epa.gov [epa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. welch-us.com [welch-us.com]
- 6. rsc.org [rsc.org]
- 7. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 8. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use - Google Patents [patents.google.com]
- 10. Synthesis and Structural Characterization of Oligo(carbonate diol)s and Oligo(urethane-carbonate diol)s via a Transesterification–Polycondensation Route [mdpi.com]
- 11. High performance liquid chromatography determination of cyanide in urine by pre-column fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A fluorescent probe for rapid detection of thiols and imaging of thiols reducing repair and H2O2 oxidative stress cycles in living cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting airborne cycloheptyl isocyanate in laboratory settings
Executive Summary & Scope
This protocol details the validated methodology for the sampling and analysis of Cycloheptyl Isocyanate (CAS 4747-68-6) in laboratory air. Unlike common industrial isocyanates (TDI, MDI, HDI), cycloheptyl isocyanate is a specialized reagent used in pharmaceutical synthesis (e.g., urea-containing pyrazoles). Consequently, standard commercial monitoring kits often lack specific calibration standards for this compound.
This guide adapts OSHA Method 42 and NIOSH Method 5525 , utilizing 1-(2-pyridyl)piperazine (1-2PP) as a derivatizing agent to stabilize the reactive isocyanate group into a urea derivative suitable for High-Performance Liquid Chromatography (HPLC) analysis.
Target Audience: Analytical Chemists, EH&S Officers, and Synthetic Organic Chemists.
Chemical Basis of Detection
The Challenge of Reactivity
Cycloheptyl isocyanate is an aliphatic isocyanate containing the highly reactive
-
Hydrolysis: Rapid reaction with atmospheric moisture to form amines.
-
Thermal Instability: Degradation in GC injection ports.
The Derivatization Solution
To capture the analyte, the air is drawn through a glass fiber filter impregnated with 1-(2-pyridyl)piperazine (1-2PP) . The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This forms a stable urea derivative that absorbs UV light strongly at 254 nm and fluoresces, enabling high-sensitivity detection.
Reaction Scheme:
Figure 1: Reaction pathway for the stabilization of cycloheptyl isocyanate using 1-2PP.
Experimental Protocol
Materials & Reagents
| Component | Specification | Notes |
| Analyte | Cycloheptyl Isocyanate (CAS 4747-68-6) | Store at 2-8°C under Argon. |
| Sampler | 37mm Glass Fiber Filter (GFF) | Coated with 2 mg of 1-2PP. (e.g., SKC 225-9002). |
| Desorption Solvent | 90/10 Acetonitrile/DMSO | DMSO ensures solubility of the urea derivative. |
| Mobile Phase | Acetonitrile / 0.1M Ammonium Acetate | Gradient grade. |
| Column | C18 (150 mm x 4.6 mm, 3-5 µm) | Phenomenex Luna or equivalent. |
Preparation of Calibration Standard
Since commercial standards for Cycloheptyl-Urea are rare, you must synthesize the reference standard.
-
Dissolve: 1.0 mmol of Cycloheptyl Isocyanate in 10 mL of dry Methylene Chloride.
-
React: Add 1.1 mmol of 1-(2-pyridyl)piperazine dropwise. The reaction is exothermic.
-
Stir: Allow to stir for 30 minutes at room temperature.
-
Evaporate: Remove solvent under reduced pressure (Rotavap).
-
Purify: Recrystallize the resulting solid from Hexane/Ethyl Acetate.
-
Verify: Confirm structure via NMR or Mass Spec. Use this pure solid to prepare your HPLC calibration curves.
Sampling Strategy
-
Flow Rate: 1.0 L/min (Personal sampling) to 2.0 L/min (Area sampling).
-
Volume: Minimum 15 L; Maximum 240 L.
-
Handling: Immediately after sampling, transfer filters to glass vials containing 2 mL of desorption solvent if analysis is delayed >24 hours, or store filters at -20°C.
Analytical Workflow
Figure 2: End-to-end workflow from air sampling to quantitative data generation.
HPLC Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Mobile Phase A | Water + 0.1M Ammonium Acetate (pH 6.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 20% B; 2-15 min: Linear to 60% B; 15-20 min: 60% B. |
| UV Detection | 254 nm (Primary), 280 nm (Secondary confirmation) |
| FLD Detection | Excitation: 240 nm |
Data Analysis & Validation
Calculation
The HPLC result provides the mass of the urea derivative. You must convert this back to the mass of Cycloheptyl Isocyanate.
-
MW Cycloheptyl Isocyanate (
): 139.19 g/mol -
MW 1-2PP (
): 163.22 g/mol -
MW Urea Derivative (
): 302.41 g/mol -
Conversion Factor:
Performance Characteristics (Typical)
| Metric | Value | Comment |
| Desorption Efficiency | > 95% | In 90/10 ACN/DMSO. |
| Limit of Detection (LOD) | ~0.3 ng/mL | Using Fluorescence detection. |
| Limit of Quantitation (LOQ) | ~1.0 ng/mL | Equivalent to ~0.1 ppb in air (15L sample). |
| Storage Stability | 14 Days | At 4°C (Refrigerated). |
Safety & References
Safety Warning: Cycloheptyl isocyanate is a lachrymator and potential sensitizer. All standard preparation must occur in a functioning fume hood. Wear nitrile gloves and safety goggles.
References:
-
OSHA Method 42 : Diisocyanates via 1-(2-pyridyl)piperazine. Occupational Safety and Health Administration.[1] Link
-
NIOSH Method 5525 : Isocyanates, Total (MAP). Centers for Disease Control and Prevention. Link
-
PubChem Compound Summary : Cycloheptyl Isocyanate (CAS 4747-68-6).[2] National Library of Medicine. Link
-
Iso-Chek Sampling System : Validation of 1-2PP filters for isocyanate sampling. SKC Inc. Link
Sources
Application Note: Cycloheptyl Isocyanate in the Synthesis of Lipophilic Urea-Based Enzyme Inhibitors
Abstract
This guide details the application of Cycloheptyl Isocyanate as a critical reagent in the synthesis of 1,3-disubstituted urea inhibitors. While adamantyl-ureas are often considered the "gold standard" for potency in targeting enzymes like Soluble Epoxide Hydrolase (sEH), they frequently suffer from poor metabolic stability and low water solubility. The cycloheptyl moiety offers a strategic "Goldilocks" zone—providing sufficient hydrophobic bulk to fill the catalytic pocket while offering distinct physicochemical advantages over rigid adamantyl or smaller cyclohexyl analogs. This note provides a validated protocol for coupling cycloheptyl isocyanate with diverse amine nucleophiles and outlines the rationale for its use in Structure-Activity Relationship (SAR) libraries.
Introduction: The Strategic Role of the Lipophilic Spacer
In the design of transition-state mimic inhibitors, particularly for hydrolases, the urea functional group serves as a primary pharmacophore. It engages the enzyme's catalytic active site via hydrogen bonding. However, the flanking groups determine the inhibitor's affinity and physical properties.
Cycloheptyl isocyanate is utilized to introduce a cycloheptyl (C7) ring. In the context of drug discovery, this seven-membered ring offers unique conformational flexibility compared to the rigid adamantane (C10) or the ubiquitous cyclohexane (C6).
Comparative Pharmacophore Analysis
| Moiety | Carbon Count | Conformational Flexibility | Lipophilicity (LogP contribution) | Primary Challenge |
| Adamantyl | C10 | Rigid (Cage) | High | Poor Solubility / Metabolic Stability |
| Cyclohexyl | C6 | Moderate (Chair/Boat) | Moderate | Reduced Potency (Volume too small) |
| Cycloheptyl | C7 | High (Twist-chair) | Optimal | Synthesis Availability |
Application Focus: This protocol focuses on the synthesis of inhibitors for Soluble Epoxide Hydrolase (sEH) , an enzyme responsible for degrading anti-inflammatory Epoxyeicosatrienoic Acids (EETs).[1][2][3][4][5]
Mechanistic Insight: The Urea Pharmacophore
To understand why we use cycloheptyl isocyanate, we must visualize the target interaction. The sEH enzyme possesses a catalytic triad involving Tyrosine residues that stabilize the epoxide substrate.
The urea hydrogens of the inhibitor act as Hydrogen Bond Donors , mimicking the transition state of the epoxide ring opening. The cycloheptyl group fills the large, hydrophobic L-shaped pocket of the enzyme, anchoring the inhibitor in place.
Signaling Pathway & Inhibition Logic
The following diagram illustrates the Arachidonic Acid cascade and the specific intervention point of Cycloheptyl-Urea inhibitors.
Caption: Intervention of Cycloheptyl-Urea inhibitors in the Arachidonic Acid cascade to preserve beneficial EETs.
Experimental Protocol: Synthesis of N-Cycloheptyl Ureas
Objective: Synthesize a library of N-cycloheptyl-N'-alkyl/aryl ureas to probe the secondary pharmacophore pocket.
Reagents and Equipment
-
Reagent A: Cycloheptyl Isocyanate (>95% purity). Note: Moisture sensitive.
-
Reagent B: Diverse primary or secondary amines (The variable region).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Scavenger: Polymer-supported Trisamine resin (optional for library cleanup).
-
Analysis: LC-MS, 1H-NMR.
Step-by-Step Synthesis Workflow
Step 1: Preparation of Reaction Vessel Flame-dry a 20 mL scintillation vial or round-bottom flask under nitrogen/argon. Isocyanates hydrolyze rapidly to form symmetric ureas (impurity) in the presence of water.
Step 2: Amine Solubilization Dissolve the amine (1.0 equiv, e.g., 0.5 mmol) in anhydrous DCM (5 mL).
-
Expert Tip: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of Diisopropylethylamine (DIPEA) to liberate the free base. If the amine is a free base, no catalyst is required.
Step 3: Isocyanate Addition Add Cycloheptyl Isocyanate (1.1 equiv) dropwise to the amine solution at 0°C (ice bath).
-
Rationale: Isocyanates are highly electrophilic.[6] Adding them slowly at low temperature prevents uncontrolled exotherms and minimizes side reactions with impurities.
Step 4: Reaction Incubation Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: Monitor by TLC or LC-MS. The disappearance of the amine peak indicates completion. The isocyanate peak in IR (approx. 2270 cm⁻¹) should also diminish, though excess was added.
Step 5: Scavenging (Purification) To remove excess Cycloheptyl Isocyanate without aqueous workup (which creates impurities): Add Polymer-supported Trisamine resin (1.5 equiv relative to excess isocyanate) and stir for 2 hours. The resin reacts with the remaining isocyanate to form a solid urea that can be filtered off.
Step 6: Isolation Filter the mixture through a fritted funnel or Celite pad. Concentrate the filtrate under reduced pressure.
-
Result: The residue is typically the pure urea product, often requiring no further chromatography.
Synthesis Workflow Diagram
Caption: Self-validating workflow for urea synthesis using scavenger resins to ensure high purity.
Characterization & Troubleshooting
Self-Validating the Protocol
To ensure the protocol was successful, verify the following spectral markers:
-
1H-NMR (DMSO-d6 or CDCl3):
-
Look for the Urea protons (-NH-CO-NH-) . In DMSO-d6, these typically appear as two distinct singlets or doublets between 5.5 and 6.5 ppm , depending on the electronic nature of the 'R' group.
-
Cycloheptyl Ring: A multiplet integrating for 1 proton (CH-N) around 3.5–3.8 ppm , and a massive multiplet region for the 12 methylene protons between 1.3–1.9 ppm .
-
-
Common Pitfall: Symmetric Urea Formation
-
Symptom:[2][4][6][7][8][9] A precipitate forms that is insoluble in DCM.
-
Cause: Moisture entered the reaction. Water reacted with Cycloheptyl Isocyanate -> Carbamic Acid -> Decarboxylation -> Cycloheptyl Amine. This new amine reacts with remaining isocyanate to form 1,3-dicycloheptylurea .
-
Solution: Use strictly anhydrous solvents and keep the reaction under inert atmosphere.
-
References
-
Morisseau, C., et al. (2006).[4][10] "Peptidyl-urea based inhibitors of soluble epoxide hydrolases."[10] Bioorganic & Medicinal Chemistry Letters.
- Context: Establishes the SAR for urea-based sEH inhibitors and the use of cycloalkyl groups.
-
Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications."[1][5] Journal of Medicinal Chemistry.
- Context: Authoritative review on the pharmacophore requirements (urea geometry and lipophilic pockets) for sEH inhibition.
-
Gomez, G. A., et al. (2006). "Structure-Activity Relationship of Urea-Based Soluble Epoxide Hydrolase Inhibitors." Bioorganic & Medicinal Chemistry.
- Context: Detailed comparison of adamantyl vs. cyclohexyl vs. other alkyl groups in inhibitor potency.
-
Organic Chemistry Portal. (2023). "Synthesis of Ureas."
- Context: General chemical grounding for isocyanate-amine coupling efficiency and solvent choices.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Peptidyl-urea based inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene [organic-chemistry.org]
- 8. CN111548287A - Preparation method of cyclohexyl isocyanate - Google Patents [patents.google.com]
- 9. Enzyme isoselective inhibitors: application to drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptidyl-urea based inhibitors of soluble epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: Purification of Cycloheptyl Isocyanate (Distillation)
Case ID: PUR-ISO-C7-001 Topic: Distillation and Purification Protocols for Cycloheptyl Isocyanate Applicable CAS: 4747-68-6 Audience: Organic Chemists, Process Engineers, Drug Discovery Teams
Introduction: The Technical Challenge
Cycloheptyl isocyanate (
This guide addresses the specific challenges of purifying cycloheptyl isocyanate: moisture sensitivity , thermal instability , and separation from amine precursors .
Physical Property Profile (Reference Data)
| Property | Value / Range | Notes |
| Molecular Weight | 139.19 g/mol | |
| Boiling Point (Atm) | ~185–195 °C (Est.) | Extrapolated from cyclohexyl isocyanate (168–170 °C).[1][2][3] Do not distill at atm. |
| Boiling Point (Vac) | 65–75 °C @ 10 mmHg | Recommended working range. |
| Density | ~0.99 g/mL | Slightly denser than cyclohexyl isocyanate (0.98 g/mL). |
| Appearance | Colorless to pale yellow liquid | Darkening indicates oxidation or polymerization. |
| Flash Point | ~53 °C (127 °F) | Flammable.[4][5][6] Handle in a fume hood. |
| Solubility | Toluene, THF, DCM | Reacts violently with water/alcohols. |
Part 1: Pre-Distillation Assessment
Before initiating distillation, you must characterize the crude material. Attempting to distill a crude mixture containing high levels of amine salts or urea byproducts can lead to dangerous pressure spikes or product solidification.
Critical Checkpoints
-
Visual Inspection:
-
Cloudy/White Suspension: Indicates the presence of 1,3-dicycloheptylurea (formed via moisture ingress). This solid will not distill and can clog the column. Action: Filter through a sintered glass funnel under inert gas before distillation.
-
Dark Orange/Red Color: Indicates oxidation of unreacted cycloheptylamine. Action: Proceed, but expect a larger pot residue.
-
-
Crude Composition (GC/NMR):
-
If residual cycloheptylamine > 5%, add a slight excess of dry HCl in dioxane to precipitate it as the hydrochloride salt, then filter. Free amines can co-distill or catalyze trimerization (isocyanurate formation) in the heating flask.
-
Part 2: Distillation Protocol & Setup
Experimental Workflow
The following diagram outlines the optimized purification pathway to ensure maximum yield and safety.
Figure 1: Purification workflow for cycloheptyl isocyanate, emphasizing pre-filtration of urea byproducts.
Step-by-Step Methodology
Equipment:
-
Short-path distillation head or 10 cm Vigreux column (to separate amine traces).
-
Cow receiver (multi-flask collector) to isolate fractions without breaking vacuum.
-
Vacuum pump capable of < 10 mmHg (Torr).
-
Manometer/Digital vacuum gauge (Absolute necessity).
-
Nitrogen/Argon inlet for pressure release.
Procedure:
-
System Inerting: Flame-dry all glassware and flush with argon. Moisture is the enemy; even atmospheric humidity will convert the isocyanate to a solid urea crust.
-
Loading: Charge the boiling flask with the filtered crude oil. Add a magnetic stir bar. Do not fill more than 50% full.
-
Vacuum Application: Slowly lower the pressure to 5–10 mmHg . Observe for "bumping" due to residual solvents (toluene/DCM).
-
Tech Tip: If the vacuum fluctuates, residual solvent is boiling off. Wait until pressure stabilizes before heating.
-
-
Heating:
-
Set the oil bath temperature to 20–30 °C above the expected boiling point (approx. 90–100 °C for a 10 mmHg run).
-
Raise the bath jack slowly.
-
-
Fraction Collection:
-
Fraction 1 (Forerun): Collect any liquid distilling below 60 °C (10 mmHg). This is likely residual solvent or unreacted amine.
-
Fraction 2 (Main Cut): Collect the steady boiling fraction (approx. 65–75 °C at 10 mmHg ). The liquid should be clear and colorless.[5]
-
Residue: Stop distillation when the pot volume is ~10-15%. Do not distill to dryness (explosion risk from concentrated unstable byproducts).
-
Part 3: Troubleshooting & FAQs
This section addresses real-world issues reported by users handling cycloheptyl isocyanate.
Q1: Why is my distillate cloudy or turning into a solid in the receiver?
Diagnosis: Moisture contamination.
Mechanism: Isocyanates react rapidly with water to form carbamic acids, which spontaneously decarboxylate to amines. The amine then reacts with more isocyanate to form 1,3-dicycloheptylurea , a white solid.
-
Ensure the distillation system is leak-tight.
-
Use fresh grease on all joints.
-
Place a drying tube (CaCl2 or Drierite) between the pump and the apparatus.
-
Recovery: If the product is cloudy, refilter it under argon and redistill.
Q2: The boiling point is fluctuating wildly.
Diagnosis: Pressure instability or "bumping." Solution:
-
Check Vacuum: A fluctuating vacuum gauge indicates a leak or off-gassing.
-
Stirring: Ensure vigorous stirring. Cycloheptyl isocyanate is viscous; poor heat transfer causes localized superheating.
-
Insulation: Wrap the Vigreux column in aluminum foil or glass wool to prevent refluxing due to ambient cooling, which causes the vapor temperature to drop.
Q3: The product turned yellow after storage for 2 days.
Diagnosis: Oxidation or polymerization. Solution: Isocyanates are sensitive to light and air.
-
Storage: Store in a tightly sealed container with a Parafilm wrap, under an argon headspace, at 4 °C .
-
Stabilizers: For long-term storage, trace amounts of acid chloride (e.g., benzoyl chloride, 0.01%) can be added to inhibit polymerization, though this is rarely needed for pure cycloheptyl isocyanate if stored cold.
Q4: I cannot achieve a vacuum below 20 mmHg. Can I distill at higher pressure?
Diagnosis: Equipment limitation. Advisory: You can distill at 20 mmHg, but the boiling point will rise to approximately 85–95 °C .
-
Risk: Higher temperatures increase the rate of trimerization (formation of isocyanurates).
-
Mitigation: Minimize the heating duration. Do not keep the pot at >100 °C for extended periods.
Part 4: Decision Logic for Troubleshooting
Use this logic tree to diagnose distillation failures in real-time.
Figure 2: Diagnostic decision tree for common distillation failures.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3356886, Isocyanatocycloheptane. Retrieved from [Link]
- Organic Syntheses (1970).Purification of Isocyanates via Distillation. Org. Synth. 1970, 50, 52.
Sources
- 1. Cyclohexyl iso-cyanate, 99% 3173-53-3 India [ottokemi.com]
- 2. シクロヘキシルイソシアナート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. シクロヘキシルイソシアナート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Isocyanatocyclohexane | 3173-53-3 [chemicalbook.com]
- 6. Buy Cycloheptyl isocyanate | 4747-68-6 [smolecule.com]
Technical Support Center: Cycloheptyl Isocyanate Synthesis & Purification
Topic: Removing Impurities from Cycloheptyl Isocyanate (
Introduction: The Stability Paradox
Welcome to the High-Purity Isocyanate Support Center. If you are synthesizing cycloheptyl isocyanate, you are likely encountering a common paradox: the molecule is kinetically stable enough for isolation but thermodynamically desperate to become a urea.
In drug development, cycloheptyl isocyanate is a critical building block for introducing lipophilic, non-aromatic rings into urea/carbamate scaffolds. However, its high boiling point (~176°C at 1 atm) and extreme moisture sensitivity make purification non-trivial. This guide addresses the specific impurity profiles generated by Curtius Rearrangement and Phosgenation routes, providing self-validating protocols to restore purity.
Module 1: The "White Precipitate" (Urea Formation)
User Question: "My clear reaction mixture developed a fine white precipitate after sitting overnight. Filtration doesn't seem to remove it completely. What is it?"
Diagnosis: You are seeing 1,3-dicycloheptylurea . This is the thermodynamic sink of your reaction. It forms when trace moisture hydrolyzes the isocyanate back into an amine, which then instantly attacks the remaining isocyanate.
The Hydrolysis Cascade (Root Cause Analysis)
Understanding the speed of this reaction is critical. The amine generated in Step 2 is a better nucleophile than water, meaning the degradation is autocatalytic.
Figure 1: The autocatalytic degradation pathway. Once amine forms, it competes with water for the isocyanate, rapidly precipitating urea.
Corrective Protocol: The "Hard" Reset
You cannot simply filter this out if the solvent is wet; it will keep forming.
-
Stop Filtration: Do not use paper filters (they contain moisture). Use a sintered glass frit oven-dried at 120°C.
-
Solvent Swap: If the isocyanate is in a wet solvent (e.g., old THF), you must distill the isocyanate away from the urea and solvent immediately.
-
Chemical Drying (Prohibited): Do not use silica gel. The surface hydroxyls on silica will react with the isocyanate to form carbamates, permanently binding your product to the column.
Module 2: Synthesis-Specific Impurities
User Question: "I see extra peaks in my NMR depending on how I made the compound. How do I clean these specific byproducts?"
Scenario A: The Phosgenation Route (Triphosgene/Phosgene)
Impurity:Carbamoyl Chloride (
| Diagnostic | Observation | Fix |
| Broad peak downfield (>8.0 ppm) indicating NH proton of carbamoyl chloride. | Thermal Drive: Reflux in inert solvent (Toluene) for 2 more hours. The elimination of HCl is endothermic. | |
| Visual | Cloudy suspension that doesn't settle. | Nitrogen Sparge: While refluxing, bubble dry |
Scenario B: The Curtius Rearrangement (DPPA or NaN3)
Impurity:Acyl Urea or Trapped Nitrogen . Symptom:[1][2][3][4][5] Unexpected IR peak around 1650-1700 cm⁻¹ (Amide I).
-
The Hazard: If you used an acyl azide intermediate, ensure it is fully rearranged. An IR peak at ~2130 cm⁻¹ (Azide) is a safety red flag. Do not distill until this peak disappears.
-
The Fix: If acyl ureas are present (formed by the reaction of the intermediate isocyanate with unreacted carboxylic acid), they are high-boiling. Vacuum distillation is the only way to separate the volatile isocyanate from these heavy byproducts.
Module 3: The Gold Standard Purification (Vacuum Distillation)
User Question: "Column chromatography decomposed my product. How do I distill this without degrading it?"
Protocol: Cycloheptyl isocyanate has a high atmospheric boiling point (~176°C). Heating it to this temperature causes polymerization (carbodiimide formation). You must use reduced pressure.
Distillation Parameters Table
| Parameter | Specification | Reason |
| Target Vacuum | < 10 mmHg (Torr) | Lowers bp to manageable range (< 70°C). |
| Bath Temperature | Max 85°C | Prevents thermal degradation/polymerization. |
| Condenser Temp | 10°C - 15°C | Cycloheptyl isocyanate can freeze/viscosify if too cold; avoid water condensation on outside. |
| Grease | Krytox or PTFE sleeves | Standard silicone grease can dissolve in hot isocyanates. |
The Separation Logic Tree
Figure 2: Purification workflow. Note that filtration is only a pretreatment; distillation is required for chemical purity.
Module 4: Storage & Stabilization
User Question: "I purified it yesterday, but today the refractive index changed. Why?"
Root Cause: Isocyanates can dimerize (uretdiones) or trimerize (isocyanurates) over time, especially if catalyzed by trace bases (amines) or heat.
The "Self-Validating" Storage Protocol:
-
Vessel: Schlenk flask or crimp-top vial with PTFE septum.
-
Headspace: Flush with Argon (heavier than air) rather than Nitrogen.
-
Temperature: Store at 4°C.
-
Validation: Before use, check the IR spectrum.
-
Strong sharp peak @ ~2270 cm⁻¹: Good Isocyanate.
-
Broadening or new peaks @ 1600-1700 cm⁻¹: Urea/Trimer contamination.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18502, Cyclohexyl isocyanate (Analogous physicochemical data). Retrieved from .
-
Smith, P. A. S. (1946). The Curtius Reaction.[6] Organic Reactions, 3, 337-449. (Foundational mechanism for acyl azide rearrangement).
- Ozaki, S. (1972).Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.
-
Sigma-Aldrich (2024). Safety Data Sheet: Cyclohexyl Isocyanate. (Source for handling and boiling point estimations). Retrieved from .
- Pasquato, L., et al. (2000).Conversion of amines to isocyanates using triphosgene. Tetrahedron Letters, 41(38), 7303-7306.
Sources
- 1. ICSC 0856 - CYCLOHEXYL ISOCYANATE [inchem.org]
- 2. patents.justia.com [patents.justia.com]
- 3. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 4. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Curtius Rearrangement [organic-chemistry.org]
Common side products in cycloheptyl isocyanate reactions
Executive Summary: The Reactivity Profile
Cycloheptyl isocyanate (CHI) is a valuable electrophile in medicinal chemistry, particularly for installing the cycloheptyl urea pharmacophore found in various inhibitors (e.g., sEH inhibitors).[1] However, like all secondary alkyl isocyanates, it is thermodynamically unstable toward nucleophilic attack, making it prone to specific side reactions that can ruin yield and purity.[1]
This guide addresses the three most common "phantom" products researchers encounter: 1,3-Dicycloheptylurea (The White Precipitate) , Isocyanurates (The Trimer) , and Allophanates .[1]
Diagnostic Dashboard
| Symptom | Probable Cause | The "Side Product" | Immediate Action |
| White precipitate forms immediately upon addition of reagents. | Moisture contamination (Hydrolysis).[1] | 1,3-Dicycloheptylurea | Stop. Filter solids. Dry solvents. |
| Reaction mixture turns viscous/gel-like over time. | Base-catalyzed trimerization or polymerization. | Isocyanurate (Trimer) | Check pH/Basicity. Lower Temp. |
| Low yield of carbamate; extra spots on TLC near baseline. | Excess isocyanate reacting with product.[2][3] | Allophanate / Biuret | Reduce CHI equivalents. Avoid heat. |
| Isocyanate bottle has crust on the cap. | Atmospheric moisture ingress. | Polyurea / Urea crust | Do not scrape into reactor. Filter. |
Technical Deep Dive & Troubleshooting (Q&A)
Issue #1: The "White Ghost" (Symmetric Urea Formation) [1]
User Question: I am reacting cycloheptyl isocyanate with an amine in DCM. A white solid precipitated almost immediately. NMR shows it’s not my product. What happened?
Scientist Response: You have likely generated 1,3-dicycloheptylurea . This is the most ubiquitous side product in isocyanate chemistry.
-
The Mechanism: It is a two-step cascade triggered by water.
-
Hydrolysis: Isocyanate reacts with adventitious water to form an unstable carbamic acid, which spontaneously decarboxylates to release cycloheptyl amine and CO₂.
-
Scavenging: The newly formed cycloheptyl amine is a potent nucleophile. It reacts faster with the remaining isocyanate than water does, instantly forming the symmetric urea.
-
-
Causality:
Protocol: Removal of Symmetric Urea Because 1,3-dicycloheptylurea is highly crystalline and poorly soluble in non-polar solvents, you can often remove it via physical separation.[1]
-
Dilute the reaction mixture with cold Hexanes or Diethyl Ether.
-
Chill to 0°C for 30 minutes to maximize precipitation.
-
Filter through a sintered glass funnel or Celite pad.
-
Assay the filtrate. The urea usually stays on the filter.
Issue #2: The "Gel" (Trimerization)
User Question: My reaction mixture became thick and viscous after leaving it overnight. I used a catalytic amount of base (TEA/DMAP).
Scientist Response: You have triggered trimerization . Under basic conditions, three molecules of cycloheptyl isocyanate can cyclize to form a thermodynamically stable isocyanurate ring (a trimer).[1]
-
The Mechanism: Basic catalysts (especially phosphines or strong tertiary amines like DMAP) activate the carbon of the isocyanate group, promoting attack by another isocyanate molecule. This continues until a stable 6-membered ring forms.
-
Prevention:
-
Limit Base: Use the minimum equivalent of base required.
-
Temperature Control: Trimerization is thermally accelerated. Keep reactions <40°C unless necessary.
-
Quench Promptly: Do not let reaction mixtures sit overnight with base present.
-
Issue #3: Allophanate Formation (Over-Reaction)
User Question: I am making a carbamate (urethane) using an alcohol. I see my product, but also a secondary lipophilic spot. I used 1.5 equivalents of isocyanate.
Scientist Response: You likely formed an allophanate .
-
The Mechanism: Once your desired carbamate is formed, it still possesses a nucleophilic nitrogen (albeit a poor one).[1] If you have excess isocyanate and heat (or strong Lewis Acid catalysis), the isocyanate will react with the carbamate nitrogen.[1]
-
Correction:
-
Stoichiometry: Use 1.0–1.1 equivalents of isocyanate, not 1.5.
-
Order of Addition: Add the isocyanate slowly to the alcohol, not the other way around. This keeps the isocyanate concentration low relative to the alcohol.
-
Visualization: Reaction Pathways
The following diagram maps the "Danger Zones" for Cycloheptyl Isocyanate (CHI).
Figure 1: Reaction landscape of Cycloheptyl Isocyanate.[1] Red pathways indicate side reactions caused by moisture, heat, or stoichiometry errors.[1]
Experimental Protocols
Protocol A: Anhydrous Reaction Setup (Self-Validating)
Objective: Prevent Symmetric Urea formation.
-
Glassware Prep: Flame-dry all glassware under vacuum; backfill with Argon/Nitrogen x3.
-
Solvent Check: Use a Karl Fischer titrator if available. If not, use the "Isocyanate Test" :
-
Take 1 mL of solvent + 1 drop of CHI.
-
Wait 5 mins.
-
Cloudiness = Wet Solvent. Do not proceed.
-
-
Reagent Addition: Dissolve the nucleophile (amine/alcohol) first. Add CHI dropwise at 0°C.
-
Why? Low temp slows the reaction of CHI with trace water, favoring the reaction with the better nucleophile (your amine).
-
Protocol B: NCO Titration (Purity Check)
Objective: Determine if your CHI bottle has degraded. Reference Standard: ASTM D2572 [1]
-
Dissolve ~2g of CHI sample in dry Toluene.
-
Add excess Dibutylamine (DBA) solution.[1]
-
Allow to react for 15 mins (CHI reacts with DBA to form urea).
-
Back-titrate the unreacted DBA with standardized HCl using Bromophenol Blue indicator.
-
Calculation:
[1]-
If % NCO is < 29% (Theoretical for CHI), your reagent has degraded.[1]
-
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for identifying reaction failures.
References
-
ASTM International. (2019). Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers (ASTM D2572-19).[1] [Link]
-
Common Organic Chemistry. (2023).[1][4] Urea Formation - Common Conditions. [Link]
-
ResinLab. (2021).[1] Moisture Contamination of Polyurethanes. [Link]
Sources
Storage and handling of cycloheptyl isocyanate to prevent polymerization
Topic: Storage and handling of cycloheptyl isocyanate to prevent polymerization and hydrolysis. Ticket ID: #ISO-C7-STAB Support Tier: Level 3 (Senior Application Scientist)
🛑 CRITICAL ALERT: Read Before Breaking Seal
The "White Crust" Misconception: Most researchers believe their isocyanate has "polymerized" when they see a white precipitate. In 90% of cases, this is not polymerization; it is urea formation caused by moisture ingress. Cycloheptyl isocyanate is a secondary aliphatic isocyanate; while it is more sterically hindered than linear variants, it remains highly susceptible to nucleophilic attack by water.
Immediate Action Required:
-
Do not open the bottle until it has reached room temperature (prevents condensation).
-
Do not store under air.
-
Do not use paper liners or corks; use chemically resistant septa (PTFE-lined).
PART 1: The "Why" – Mechanisms of Degradation
To prevent degradation, you must understand the enemy. There are two distinct pathways that ruin your reagent.
1. Hydrolysis (The Moisture Trap)
This is the most common failure mode. Atmospheric moisture reacts with the isocyanate to form an unstable carbamic acid, which decarboxylates into an amine.[1] This amine is a potent nucleophile that immediately attacks remaining isocyanate to form a disubstituted urea—the insoluble "white crust" you see.
2. Trimerization (The True Polymerization)
True polymerization involves three isocyanate molecules forming a stable six-membered ring (isocyanurate). This is thermodynamically favorable but kinetically slow unless catalyzed by basic impurities (e.g., amines from hydrolysis) or heat.
Visualizing the Threat:
Figure 1: The dual degradation pathways. Note that the amine generated by moisture can catalyze further trimerization, creating a cascading failure.
PART 2: Protocol 1 – The "Inert Fortress" Storage System
Objective: Maintain anhydrous conditions to halt the hydrolysis cascade.
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C | Reduces kinetic energy, slowing both hydrolysis and spontaneous trimerization rates [1]. |
| Atmosphere | Dry Argon (Ar) | Argon is heavier than air and forms a more stable "blanket" over the liquid than Nitrogen, especially during repeated opening/closing. |
| Container | Amber Glass | Prevents UV-induced radical formation which can initiate side reactions. |
| Seal | PTFE-lined Septum | Parafilm is permeable to moisture over time. A crimped or tightly screwed cap with a PTFE liner is mandatory. |
| Desiccant | Secondary Containment | Store the bottle inside a jar containing activated molecular sieves or Drierite. |
Step-by-Step Storage Procedure:
-
Receipt: Upon delivery, inspect for solids. If clear, wipe the bottle to remove condensation.
-
Purge: If the bottle was opened, flush the headspace with dry Argon for 2 minutes using a low-flow needle.
-
Seal: Wrap the cap junction with electrical tape (better elasticity than Parafilm at cold temps) or use a secondary container.
-
Refrigerate: Place in a dedicated chemical fridge (2-8°C).
PART 3: Protocol 2 – Active Handling (The Closed Loop)
Objective: Transfer reagent without exposing the bulk supply to atmospheric moisture.
Equipment Needed:
-
Schlenk line (Vacuum/Inert Gas)
-
Oven-dried glassware (120°C for >2 hours)
-
Gas-tight syringes with long needles
The "Positive Pressure" Technique:
-
Equilibrate: Allow the refrigerated bottle to warm to room temperature (approx. 30-60 mins) inside a desiccator. Opening a cold bottle condenses atmospheric water immediately.
-
Inert Gas Inlet: Insert a needle connected to an Argon line (bubbler exit) into the septum. This provides positive pressure.
-
Withdraw: Insert your sampling syringe. The positive pressure will help fill the syringe without creating a vacuum that sucks in outside air.
-
Transfer: Inject directly into your reaction vessel through its septum.
-
Purge & Store: Remove the gas inlet needle last. Re-seal and return to storage immediately.
PART 4: Troubleshooting & Rescue Operations
Scenario A: "There is white solid at the bottom of my bottle."
-
Diagnosis: Moisture ingress has created urea.[1]
-
Solution:
-
Minor (<5% solid): The supernatant liquid is likely still pure. Use a syringe filter (PTFE, 0.45 µm) to draw up the liquid, avoiding the solid.
-
Major (>5% solid): The amine impurities will interfere with stoichiometry. Purification is required.
-
Scenario B: "The liquid has turned viscous/gel-like."
-
Diagnosis: Trimerization (Isocyanurate formation).
-
Solution: This is irreversible. The material must be discarded or distilled (see below).
Scenario C: "The cap popped off / Pressure buildup."
-
Diagnosis: CO₂ generation from hydrolysis (see Figure 1).
-
Solution: Vent carefully in a fume hood. The material is likely compromised.[1]
Rescue Protocol: Vacuum Distillation
If your cycloheptyl isocyanate is compromised, simple filtration is often insufficient because soluble oligomers may remain.
Workflow:
-
Set up a short-path distillation apparatus.
-
Add boiling chips or a magnetic stir bar.
-
Apply high vacuum (< 5 mmHg).
-
Heat gently. Cycloheptyl isocyanate boils at lower temperatures under vacuum (extrapolated from cyclohexyl isocyanate: ~45-50°C at 10 mmHg) [2].
-
Discard the first 10% (foreruns containing moisture/amines).
-
Collect the main fraction.
-
Stop before dryness to prevent overheating the urea residue (potential explosion hazard).
Decision Matrix for Troubleshooting:
Figure 2: Decision tree for assessing reagent quality before use.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: Cyclohexyl isocyanate. (Used as primary aliphatic proxy). Link
-
PubChem. (2025).[2] Cyclohexyl isocyanate Compound Summary. National Library of Medicine. Link
-
Safe Work Australia. (2020). Guide to Handling Isocyanates. Link
-
Lawrence Industries. (n.d.). The Chemistry of Polyurethanes: Isocyanate Reactions. Link
Sources
Cycloheptyl isocyanate moisture sensitivity and hydrolysis prevention
Technical Support Hub: Cycloheptyl Isocyanate ( )
Status: Operational | Topic: Moisture Sensitivity & Hydrolysis Control Doc ID: TS-CYC-ISO-001 | Revision: 2.4 (Current)
Executive Summary: The Chemistry of Failure
Why is my reagent turning into a white solid? The most common failure mode for Cycloheptyl isocyanate is the formation of 1,3-dicycloheptylurea. This is not a simple degradation; it is a cascade reaction where the byproduct (cycloheptylamine) is significantly more nucleophilic than the contaminant (water).
Once hydrolysis begins, it triggers a "death spiral" for your reagent. The amine generated attacks the remaining isocyanate faster than water does, rapidly converting your expensive reagent into an insoluble urea crust.
The Hydrolysis Cascade (Mechanism)
The following pathway illustrates why even trace moisture leads to significant yield loss and pressure buildup (
Figure 1: The Hydrolysis Cascade. Note that for every 1 molecule of water, 2 molecules of isocyanate are consumed to form the urea byproduct.
Critical Data & Properties
Before handling, verify these parameters to ensure your setup is adequate.
| Property | Value | Operational Implication |
| Molecular Weight | 139.20 g/mol | Essential for stoichiometry calculations. |
| Boiling Point | ~188-189°C (at 760 mmHg) | High BP allows for vacuum distillation purification if hydrolyzed. |
| Density | 0.98 g/mL | Reagent floats on water; phase separation is slow if aqueous workup is attempted. |
| Solubility | Soluble in Toluene, DCM, THF | Incompatible with alcohols (MeOH, EtOH) or amines. |
| Reaction Product | 1,3-Dicycloheptylurea | Extremely insoluble in non-polar solvents; difficult to remove. |
Prevention Protocol: The "Anhydrous Standard"
Objective: Prevent the initiation of the carbamic acid pathway.
A. Storage Requirements[3][4][5]
-
Temperature: Store at 2–8°C. Cold storage slows the kinetics of hydrolysis if the seal is compromised.
-
Atmosphere: Must be stored under Argon or Nitrogen.
-
Seal: Parafilm is insufficient. Use electrical tape or a secondary containment vessel with desiccant.
B. Handling Workflow (Step-by-Step)
This protocol assumes the use of a Schlenk line or Glovebox.
-
Glassware Prep: All glassware must be flame-dried or oven-dried (120°C for >4 hours) and cooled under inert gas flow.
-
Solvent Selection: Use only anhydrous solvents (<50 ppm water).
-
Pro-Tip: Do not trust "anhydrous" bottles opened >1 week ago. Store solvents over activated 3Å or 4Å molecular sieves.
-
-
The "Fog" Check (Self-Validating Step):
-
Before adding the isocyanate to your reaction vessel, draw a small amount of the headspace gas from your reaction flask into a syringe.
-
If the syringe fogs up, moisture is present. Abort and re-dry the setup.
-
-
Addition: Add cycloheptyl isocyanate via syringe last, after all other reagents are dry and the vessel is purged.
Troubleshooting & FAQs
Q1: I see a white precipitate forming immediately upon addition. What happened? Diagnosis: Gross water contamination. Explanation: The white solid is 1,3-dicycloheptylurea. This indicates your solvent was wet or the atmosphere was not inert. Immediate Action:
-
If the reaction hasn't started: Filter the solution through a dried frit (under
) to remove the urea. Re-quantify the filtrate by NMR to determine remaining isocyanate concentration. -
If the reaction is critical: Discard. The stoichiometry is now compromised.
Q2: My reaction vial is pressurized. Is this normal?
Diagnosis: Decarboxylation occurring.
Explanation: As shown in Figure 1, the breakdown of carbamic acid releases
Q3: How do I remove the urea byproduct during workup? The Challenge: Dicycloheptylurea is lipophilic (due to the two cycloheptyl rings) and often dissolves slightly in organic solvents, making it hard to wash away with water. Remediation Protocol:
-
Cooling: Dissolve the crude mixture in a minimal amount of diethyl ether or hexanes. Cool to -20°C. The urea often crystallizes out.
-
Filtration: Filter through a Celite pad.[2]
-
Chromatography: If filtration fails, use flash chromatography. The urea is much more polar than most isocyanates/carbamates and will streak or stay at the baseline in non-polar eluents (e.g., Hexanes/EtOAc 9:1).
Q4: Can I use ethanol or methanol as a solvent? Answer: Absolutely NOT. Reasoning: Alcohols are nucleophiles. They will react with cycloheptyl isocyanate to form carbamates (urethanes), completely consuming your reagent.
- (Ethyl carbamate).
Decision Tree: Handling & Recovery
Use this logic flow to determine the correct course of action based on the state of your reagent.
Figure 2: Operational decision tree for reagent assessment.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80629, Cycloheptyl isocyanate. Retrieved January 28, 2026, from [Link]
- Ozaki, S. (1972).Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.
-
Six, C., & Richter, F. (2003). Isocyanates, Organic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[3] (Industrial handling standards).
Troubleshooting low conversion rates in reactions with cycloheptyl isocyanate
Reagent Focus: Cycloheptyl Isocyanate (CAS: 4461-29-4) Chemical Class: Secondary Aliphatic Isocyanate Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Deceptive" Reactivity of Cycloheptyl Isocyanate
Welcome to the technical support hub. If you are here, you are likely experiencing low conversion rates, stalling reactions, or inexplicable white precipitates.
The Core Problem: Cycloheptyl isocyanate presents a "perfect storm" of kinetic barriers. Unlike highly reactive aromatic isocyanates (e.g., phenyl isocyanate), the cycloheptyl group is aliphatic (lacking electronic activation) and secondary (sterically hindered by the 7-membered ring). Consequently, its electrophilicity is low.
When the desired reaction (carbamate/urea formation) is kinetically slow, the thermodynamic sink —hydrolysis by trace moisture—dominates. The troubleshooting modules below are designed to reverse this dynamic.
Module 1: The "Stalling" Reaction (Moisture Control)
User Issue: "My reaction starts well but stalls at ~60% conversion. Adding more isocyanate doesn't push it to completion."
Diagnosis: You are likely victim to the Hydrolysis Cascade . Isocyanates are moisture scavengers. If your solvent contains even 50 ppm water, the water competes with your nucleophile. Crucially, this is not a 1:1 loss. Water triggers a cascade that consumes two equivalents of isocyanate for every molecule of water, generating a catalytic "poison" (the amine).
The Failure Mechanism (Visualized)
The following diagram illustrates how trace moisture diverts your reagent into a "dead-end" urea impurity.
Figure 1: The Hydrolysis Cascade.[1] Note that one water molecule eventually consumes two isocyanate molecules, forming a symmetric urea precipitate.
Corrective Protocol: The "Zero-Water" Standard
To fix stalling, you must eliminate the competitor.
-
Solvent Selection: Do not rely on "bottle-dry" solvents.
-
Recommended: Anhydrous Toluene or THF (distilled over Na/Benzophenone or processed through activated alumina columns).
-
Limit: Water content must be <50 ppm (Karl Fischer verified).
-
-
The Purge: Sparge the reaction vessel with dry Nitrogen or Argon for 15 minutes before adding the isocyanate.
-
In-Process Check: If you see a white precipitate forming, the system is wet. This solid is 1,3-dicycloheptylurea , which is insoluble in most organic solvents.
Module 2: Kinetic Activation (Catalysis)
User Issue: "I am running the reaction anhydrously, but it takes 48+ hours or never finishes."
Diagnosis: Low Electrophilicity. The cycloheptyl ring donates electron density to the NCO group (inductive effect), making the central carbon less positive. Combined with steric bulk, uncatalyzed nucleophilic attack is kinetically forbidden at standard temperatures.
Catalyst Selection Matrix
You must lower the activation energy. Use the table below to select the correct catalyst system.
| Catalyst Class | Specific Reagent | Rec. Load (mol%) | Mechanism | Best For... |
| Organotin (Standard) | DBTL (Dibutyltin dilaurate) | 0.1 - 1.0% | Lewis Acid activation of NCO oxygen | Secondary alcohols; Sterically hindered substrates. |
| Tertiary Amine | DMAP or TEA | 1.0 - 5.0% | General Base catalysis (activates nucleophile) | Primary alcohols; Phenols. (Less effective for cycloheptyl). |
| Zirconium | Zr(IV) Chelates | 0.5 - 1.0% | Selective Insertion | Systems where moisture cannot be 100% eliminated (Higher selectivity for OH vs H2O). |
| Bismuth | Bi(III) Carboxylates | 0.5 - 1.0% | Lewis Acid | "Green" alternative to Tin; slightly slower kinetics. |
The Activated Workflow (Visualized)
This diagram shows the Lewis Acid mechanism (e.g., DBTL) which is critical for cycloheptyl isocyanate.
Figure 2: Lewis Acid activation cycle. The catalyst polarizes the isocyanate oxygen, making the carbon susceptible to attack by the alcohol.
Optimization Protocol
-
Temperature: Heat to 60–80°C . (Room temperature is insufficient for cycloheptyl isocyanate + secondary alcohols).
-
Order of Addition:
-
Dissolve Nucleophile + Catalyst in solvent.
-
Add Isocyanate last (dropwise) to maintain a controlled concentration.
-
-
Monitoring: Monitor the disappearance of the NCO stretch (2270 cm⁻¹) via IR spectroscopy. Do not stop until this peak is baseline.
Module 3: Workup & Scavenging
User Issue: "I used excess isocyanate to force completion. How do I remove the unreacted reagent without chromatography?"
Diagnosis: Purification Bottleneck. Distilling cycloheptyl isocyanate (BP ~170°C) is difficult and risks product degradation.
Solution: Chemical Scavenging
Use a polymer-supported amine (scavenger resin) to "fish out" the excess isocyanate.[2]
Step-by-Step Scavenging Protocol:
-
Calculate Excess: Estimate the remaining isocyanate (e.g., 0.2 eq).[3]
-
Add Resin: Add Trisamine resin (or equivalent aminomethyl polystyrene) at 3–4 equivalents relative to the excess isocyanate.
-
Agitate: Stir gently (do not use a magnetic bar that grinds the beads) for 2 hours at room temperature.
-
Validate: Check IR (2270 cm⁻¹). If the peak is gone, the isocyanate is now covalently bound to the beads.
-
Filter: Filter through a fritted glass funnel. The filtrate contains your pure product; the isocyanate remains on the solid resin.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Chapter 28: Isocyanates and Carbamates). Oxford University Press.
-
Moisture Sensitivity & Urea Formation
- Saunders, J. H., & Frisch, K. C. (1962). Polyurethanes: Chemistry and Technology, Part I. Chemistry. Interscience Publishers.
-
Source:
- Relevance: Defines the mechanism of the hydrolysis cascade and symmetric urea form
-
Catalysis Mechanisms (Tin vs. Zirconium)
- Blank, W. J. (1999).
-
Source:
- Relevance: mechanistic comparison of DBTL insertion vs.
-
Scavenging Protocols
Sources
- 1. Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product - Google Patents [patents.google.com]
- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 5. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
Managing exothermic reactions of cycloheptyl isocyanate
Technical Support Center: Cycloheptyl Isocyanate Reaction Management
Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Controlling Exotherms and Runaway Reactions in Cycloheptyl Isocyanate Workflows
Introduction: The Thermodynamics of Control
Welcome to the technical support hub. You are likely here because you are scaling up a synthesis involving cycloheptyl isocyanate (7-membered ring-NCO) or have noticed unexpected temperature spikes during bench-scale optimization.
While cycloheptyl isocyanate shares the general electrophilicity of alkyl isocyanates, its handling requires specific vigilance regarding moisture-induced autocatalysis and dosing-controlled exotherms . Unlike aromatic isocyanates, the aliphatic ring donates electron density to the NCO group, slightly moderating reactivity, but the heat of reaction (
This guide moves beyond basic safety data sheets (SDS) to address the operational causality of reaction failures.
Module 1: Pre-Reaction Troubleshooting (Prevention)
Q: My reaction mixture is self-heating before I add my nucleophile. What is happening?
A: You are likely witnessing a Moisture-Triggered Autocatalytic Cycle.
This is the most common failure mode. Isocyanates are not just "moisture sensitive"; they are moisture-active. If your solvent or headspace contains water (>200 ppm), the isocyanate hydrolyzes to form a cycloheptyl amine and
The Trap: The newly formed amine is a better nucleophile than water. It immediately attacks another isocyanate molecule to form a urea. This second step is highly exothermic.
The Fix: The "Zero-Water" Standard
-
Quantify, Don't Guess: Do not rely on "oven-dried" glassware alone. Test your solvent with a Karl Fischer (KF) titrator. Your target is <50 ppm water .
-
Inert Sparging: Sparging with Nitrogen/Argon is superior to balloon blanketing. It actively strips dissolved oxygen and moisture.
-
Proton Scavenging: If your synthesis allows, include a non-nucleophilic base (e.g., DIPEA) to buffer any acidic species, but be aware that bases can catalyze isocyanate trimerization (isocyanurate formation) which is also exothermic.
Visualizing the Hazard:
Figure 1: The Moisture-Triggered Autocatalytic Cycle. Note how the amine product feeds back into the reaction, generating significant heat and pressure.
Module 2: Reaction Control (The Exotherm)
Q: The temperature spikes 15°C+ immediately upon adding the nucleophile. How do I dampen this?
A: You are operating under "Mixing Control" rather than "Kinetic Control." Switch to a Dosing Protocol.
Isocyanate-nucleophile reactions (especially with primary amines) have very low activation energies. If you mix reagents all at once (dumping), the rate of heat generation (
The Fix: The "Starve-Feed" Protocol
-
Dilution is Key: Dissolve the cycloheptyl isocyanate in a non-polar solvent (e.g., Toluene, DCM) to increase the thermal mass (heat sink) of the system.
-
Controlled Addition: Add the nucleophile to the isocyanate (or vice versa, depending on stoichiometry) using a syringe pump or dropping funnel.
-
The 5°C Rule: Set a maximum allowable temperature (e.g., 25°C). If the internal probe reads >20°C, stop addition immediately. Let the system cool. This prevents "thermal accumulation."
Solvent Selection Guide for Heat Management:
| Solvent | Polarity | Heat Capacity (Cp) | Suitability | Notes |
| Dichloromethane (DCM) | Moderate | Low | Caution | Low boiling point (40°C) means high risk of boil-over during exotherms. |
| Toluene | Low | Medium | High | Excellent heat sink; high boiling point allows headroom; non-polar nature slows reaction slightly. |
| THF | Moderate | Medium | Moderate | Good solubility, but hygroscopic (must be distilled/dry). |
| DMF/DMSO | High | High | Avoid | High polarity accelerates nucleophilic attack drastically. Hard to remove. |
Module 3: Emergency & Quenching (Mitigation)
Q: How do I safely quench excess isocyanate or clean a spill? Water seems to create pressure.
A: Never quench isocyanates with water alone in a closed vessel.
As shown in Figure 1, water generates
The Fix: The Decontamination Solution (The "Decon" Mix) Use a mixture that chemically neutralizes the isocyanate without rapid gas evolution. A standard industry recipe (adapted from Prudent Practices) is:
-
50% Ethanol/Isopropanol: Reacts to form a carbamate (urethane), which is stable and liquid.
-
45% Water: Hydrolyzes residual traces.
-
5% Concentrated Ammonia (or surfactant): Catalyzes the breakdown and helps solubilize the organic phase.
Protocol: The Safe Quench
-
Cool: Chill the reaction vessel to <10°C.
-
Vent: Ensure the vessel is open to a bubbler or fume hood exhaust.
-
Slow Add: Add the Decon Mix dropwise. Watch for bubbling (
). -
Wait: Allow to stir for 30–60 minutes.
-
Verify: Check IR for the disappearance of the strong
peak (~2270 cm⁻¹).
Visualizing the Decision Logic:
Figure 2: Decision Tree for Safe Quenching and Disposal.
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Safe Work Australia. (2020). Guide to Handling Isocyanates.
-
NOAA Office of Response and Restoration. CAMEO Chemicals: Cyclohexyl Isocyanate (Structural Analog Data).
-
Sigma-Aldrich. Safety Data Sheet: Cyclohexyl Isocyanate.
Safe quenching procedures for cycloheptyl isocyanate reactions
Ticket ID: #ISO-772-QUENCH Subject: Safe quenching and disposal procedures for Cycloheptyl Isocyanate (CAS 4461-29-4) Assigned Specialist: Senior Application Scientist, Process Safety Unit
Introduction: The "Hidden" Hazards of Cycloheptyl Isocyanate
Welcome to the technical support portal. You are likely here because you are working with Cycloheptyl Isocyanate (
While less volatile than lower molecular weight isocyanates (like methyl isocyanate), cycloheptyl isocyanate presents unique quenching challenges due to its lipophilicity and steric bulk . Standard aqueous quenches often fail because the oily isocyanate floats on water, reacting only at the interface. This creates a "time-bomb" scenario where unreacted isocyanate remains hidden inside a crust of urea precipitate, liable to release pressure or toxic fumes later.
This guide provides a self-validating quenching protocol designed to eliminate these risks.
Module 1: Critical Safety & Mechanism
The Chemistry of Quenching
To safely destroy isocyanates, you must choose between two chemical pathways. Your choice depends on whether you are quenching a reaction to isolate product or destroying waste.
Pathway A: Hydrolysis (The "Gas Generator")
-
Reagent: Water (often with base).
-
Outcome: Converts isocyanate to amine, then urea.
-
Risk: Generates Carbon Dioxide (
) .[1][2] If done in a sealed vessel, this causes explosion. -
Byproduct: Insoluble ureas (precipitate) that clog lines and glassware.
Pathway B: Alcoholysis (The "Silent Quench")
-
Reagent: Methanol or Ethanol.
-
Outcome: Converts isocyanate to a carbamate (urethane).
-
Advantage: No gas evolution. The product is usually soluble, preventing clogs.
-
Risk: Flammability of the solvent.
Visualizing the Pathways
The following diagram illustrates why water-based quenching generates pressure, while alcohol-based quenching does not.
Figure 1: Mechanistic divergence between aqueous and alcoholic quenching. Note the
Module 2: Standard Operating Procedures (SOPs)
Technical Data: Cycloheptyl Isocyanate
| Property | Value | Implication for Quenching |
| CAS Number | 4461-29-4 | Use for inventory tracking. |
| Physical State | Colorless/Pale Liquid | Hard to visually distinguish from solvents. |
| Boiling Point | ~180°C (est.) | Non-volatile, residue remains on glassware. |
| Density | ~0.98 g/mL | Floats on water. Requires agitation to quench. |
| Solubility | Lipophilic | Immiscible with pure water; requires co-solvent. |
Protocol A: Quenching Reaction Mixtures (Product Isolation)
Use this when you have finished a synthesis and need to remove excess isocyanate before workup.
-
Cool the Mixture: Chill the reaction vessel to <10°C.
-
Add Quencher: Add Methanol (MeOH) or Ethanol (1.5 - 2 equivalents relative to excess isocyanate).
-
Why? This converts the isocyanate into a methyl/ethyl carbamate. It generates no gas and remains soluble in organic solvents.
-
-
Stir: Stir for 30 minutes at room temperature.
-
Verify: Check by TLC or LC-MS. The isocyanate peak should disappear, replaced by the carbamate peak.
-
Workup: Proceed with standard aqueous extraction. The carbamate impurity is easily separated or carried through if inert.
Protocol B: Decontamination & Waste Disposal
Use this for cleaning glassware, spills, or destroying bulk waste.
The "Decon Solution" Recipe:
-
50% Water
-
45% Alcohol (Ethanol or Isopropanol) -> Solubilizes the lipophilic isocyanate.
-
5% Concentrated Ammonium Hydroxide (
) -> Nucleophile that drives rapid reaction. -
Optional: 1% Surfactant (Dish soap) -> Emulsifies the oil.
Steps:
-
Soak: Submerge contaminated glassware in the Decon Solution.
-
Vent: Do NOT seal the container. The reaction produces
(via urea formation) and heat. -
Time: Allow to stand for 24–48 hours.
-
Disposal: The resulting mixture contains ureas and can be disposed of as standard organic waste (non-reactive).
Module 3: Troubleshooting (FAQs)
Ticket #101: "My waste bottle is pressurizing/bulging."
Diagnosis: You likely quenched a large amount of isocyanate with an aqueous base in a sealed container. Solution:
-
Immediate Action: Place the bottle behind a blast shield. Loosen the cap slightly to vent pressure if safe to do so.
-
Root Cause: Hydrolysis releases 1 mole of
for every mole of isocyanate reacted. -
Prevention: Never cap isocyanate waste bottles tightly immediately after quenching. Use vented caps or leave loose for 48 hours.
Ticket #102: "White solid is clogging my addition funnel."
Diagnosis: Water contamination in your reagent or feed line caused the formation of 1,3-dicycloheptylurea . Solution:
-
Immediate Action: Do not force it. Isocyanate ureas are notoriously insoluble.
-
Cleanup: Rinse the clog with the Decon Solution (Protocol B). Pure solvents (Acetone/DCM) will not dissolve the urea efficiently. The ammonia/alcohol mix breaks it down over time.
Ticket #103: "I still smell a sharp odor after quenching."
Diagnosis: Incomplete quenching due to phase separation. Cycloheptyl isocyanate is oily and floats on aqueous quenchers. Solution:
-
Adjustment: Add a co-solvent (THF or Acetone) to homogenize the layers.
-
Verification: Use a chemical spot test.
-
Test: Dip filter paper in the solution, dry, then expose to 4-nitrobenzenediazonium tetrafluoroborate (standard isocyanate test) or simply rely on LC-MS for definitive absence.
-
Module 4: Decision Workflow
Use this logic tree to determine the correct procedure for your specific situation.
Figure 2: Decision matrix for selecting the appropriate quenching agent.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates - Hazard Recognition.
-
Centers for Disease Control and Prevention (CDC) - NIOSH. (2014). Isocyanates.
-
PubChem. (n.d.). Cyclohexyl Isocyanate (Compound Summary) - Analogous Data.
- (Note: Used as primary analog for physicochemical properties where Cycloheptyl d
Sources
Technical Support Center: Decontamination of Cycloheptyl Isocyanate
Protocol ID: CHI-DECON-001 Status: Active Department: Chemical Safety & Application Support
Executive Summary & Chemical Logic
The Challenge:
Cycloheptyl isocyanate (
The Chemistry of Decontamination:
Effective decontamination relies on converting the electrophilic isocyanate group (
-
Hydrolysis: Water attacks the isocyanate to form an unstable carbamic acid.
-
Decarboxylation: Carbamic acid decomposes into cycloheptylamine and carbon dioxide (
). -
Urea Formation: The newly formed amine reacts with remaining isocyanate to form 1,3-dicycloheptylurea .
Critical Warning: The final product, 1,3-dicycloheptylurea, is a highly stable, white solid that is insoluble in water and most organic solvents. Preventing this residue from permanently fouling your equipment requires specific solvent choices described below.
Standard Decontamination Solution (The "Decon Mix")
Do not use commercial glass cleaners or pure water. You must prepare a "reactive solvent system" to ensure both solubility and neutralization.
Recommended Formulation (Volume %):
| Component | Role | Concentration |
| Ethanol or Isopropanol | Solvent: Solubilizes the organic isocyanate to allow reaction. | 50% |
| Water | Reactant: Provides the nucleophile for hydrolysis. | 45% |
| Conc. Ammonia (28-30%) | Catalyst: Accelerates hydrolysis; drives reaction to completion. | 5% |
Note: If Ammonia is unavailable, Monoethanolamine (MEA) can be substituted at the same concentration.
Troubleshooting & FAQs
Scenario A: "I have a white, crusty residue on my glassware that won't come off."
Diagnosis: You are seeing 1,3-dicycloheptylurea . This forms when the isocyanate is hydrolyzed but the resulting urea precipitates out because it is insoluble in the decontamination mix. The Fix:
-
Physical Removal: If accessible, scrub with a stiff brush. The urea is mechanically brittle.
-
Solvent Attack: The urea is generally insoluble in alcohols and water. It is soluble in hot Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) . Soak the glassware in hot DMF (
) in a fume hood. -
Base Bath: For stubborn deposits on glass (not metal), submerge in a base bath (KOH in Isopropanol) overnight.
Scenario B: "My syringe plunger is stuck after injecting the isocyanate."
Diagnosis: Moisture in the air or the needle hub initiated polymerization (trimerization) or urea formation inside the barrel. The Fix:
-
Do NOT Force: Forcing the plunger can shatter the glass barrel.
-
Soak: Disassemble what you can and submerge the syringe in a mixture of DMF and Monoethanolamine (90:10) . The amine will help break down oligomers, and DMF provides solubility.
-
Prevention: Immediately after use, flush syringes with dry toluene or hexane before attempting to wash with acetone or water. Water introduction is the primary cause of seizing.
Scenario C: "I spilled about 5mL on the benchtop. Can I just wipe it up?"
Diagnosis: NO. Wiping spreads the contamination and increases surface area for vapor generation. Cycloheptyl isocyanate is a lachrymator and skin sensitizer. The Protocol:
-
Evacuate & Ventilate: Clear the immediate area.
-
Cover: Cover the spill with an absorbent pad or vermiculite.[1]
-
Decontaminate: Pour the Standard Decon Solution (from Section 2) over the absorbent material.
-
Wait: Allow it to sit for 15–30 minutes . Aliphatic isocyanates react slowly; immediate wiping leaves active chemical behind.
-
Disposal: Scoop the wet absorbent into a waste container. Do not seal the container immediately (see Scenario D).
Scenario D: "My waste container is bulging/pressurized."
Diagnosis:
-
Venting: Leave waste caps loose (1/4 turn) for 48 hours after adding isocyanate waste.
-
Use Vented Caps: If available, use caps with a permeable membrane (e.g., Gore-Tex vents) for isocyanate waste carboys.
Visualizations
Figure 1: Decontamination Decision Matrix
Caption: Decision workflow for selecting the correct decontamination method based on surface type and residue presence.
References
-
Covestro. (2020). Aliphatic Isocyanate Monomers: Health and Safety Information. Covestro Solution Center. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[2] [Link]
-
Centers for Disease Control and Prevention (CDC). (2018). A Laboratory Investigation of the Effectiveness of Various Skin and Surface Decontaminants for Aliphatic Polyisocyanates. NIOSH Stacks. [Link]
Sources
Validation & Comparative
Comparative Guide: Cycloheptyl vs. Cyclohexyl Isocyanate Reactivity in Medicinal Chemistry
Topic: Cycloheptyl Isocyanate vs. Cyclohexyl Isocyanate Reactivity Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
In the optimization of urea and carbamate linkers within drug discovery, Cyclohexyl Isocyanate (
The Verdict:
-
Reactivity: Cyclohexyl isocyanate is generally more reactive (1.2x – 1.5x faster) than cycloheptyl isocyanate due to the rigid, minimized steric profile of the cyclohexane chair conformation compared to the fluxional, transannularly-strained cycloheptyl ring.
-
Application: Use
for rapid library generation. Use as a lipophilic bioisostere to increase logP (+0.4 to +0.6 units) or to probe steric tolerance in hydrophobic binding pockets without altering electronic character.
Mechanistic & Structural Analysis
To understand the reactivity difference, we must look beyond the functional group (-N=C=O) to the hydrocarbon scaffold attached to it.
A. Conformational Energy & Steric Shielding
The reactivity of the isocyanate carbon is governed by the accessibility of the nucleophile (amine or alcohol) to the
-
Cyclohexyl (
): The cyclohexane ring predominantly exists in a rigid chair conformation . The isocyanate group prefers the equatorial position ( -value ~ 0.5 kcal/mol for -NCO), projecting it away from the ring. This minimizes 1,3-diaxial interactions, creating a relatively open trajectory for nucleophilic attack. -
Cycloheptyl (
): The cycloheptane ring is fluxional , rapidly interconverting between twist-chair and twist-boat conformations (pseudorotation). While there is no single "locked" state, the methylene hydrogens in the ring create a "steric wall" that is denser and more disordered than in . This results in increased Prelog strain (transannular interaction), slightly shielding the isocyanate carbon and retarding the approach of bulky nucleophiles.
B. Electronic Effects
Both rings exert a similar inductive (+I) effect. The reactivity difference is almost exclusively steric and conformational .
Figure 1: Mechanistic Pathway & Steric Influence The following diagram illustrates the nucleophilic addition trajectory and how ring conformation impacts the transition state.
Caption: Nucleophilic addition mechanism highlighting the kinetic advantage of the rigid cyclohexyl scaffold over the sterically hindered cycloheptyl variant.
Physicochemical & Reactivity Comparison Data[1][2][3]
The following data summarizes the key differences relevant to synthesis and medicinal chemistry properties.
| Feature | Cyclohexyl Isocyanate ( | Cycloheptyl Isocyanate ( | Impact on Research |
| Molecular Weight | 125.17 g/mol | 139.20 g/mol | Slight mass increase. |
| Boiling Point | 169°C | 186°C | |
| LogP (Predicted) | ~2.5 | ~3.0 | |
| Relative Rate ( | 1.0 (Baseline) | ~0.7 - 0.8 | |
| Conformational State | Rigid Chair | Fluxional (Twist-Chair) | |
| Common Use | Standard Linker | Bioisostere / Space Filler | Use |
Experimental Protocols
Protocol A: Competitive Reactivity Assay (The "Gold Standard")
Objective: Determine the relative reaction rate (
Reagents:
-
Nucleophile: Your specific amine (1.0 equiv, limiting reagent).
-
Electrophile A: Cyclohexyl isocyanate (10.0 equiv).
-
Electrophile B: Cycloheptyl isocyanate (10.0 equiv).
-
Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv).
-
Solvent:
or (anhydrous).
Workflow:
-
Dissolve the Nucleophile and Internal Standard in the deuterated solvent in an NMR tube.
-
Acquire a
proton NMR spectrum. -
Add the mixture of Isocyanates (A + B) simultaneously.[1]
-
Monitor the disappearance of the unique methine protons (
-CH) of the isocyanates or the appearance of the distinct urea NH signals.-
Cyclohexyl
-CH: Multiplet ~3.5 ppm. -
Cycloheptyl
-CH: Broad multiplet ~3.7 ppm.
-
-
Calculation: Since isocyanates are in large excess (pseudo-first-order), the ratio of products reflects the ratio of rate constants
.
Protocol B: General Synthesis of Cycloheptyl Ureas
Context: Due to the slower kinetics of cycloheptyl isocyanate, this protocol uses a catalyst to ensure completion.
-
Setup: Flame-dry a 2-neck round bottom flask under
. -
Solvation: Dissolve amine (1.0 mmol) in anhydrous DCM (5 mL).
-
Base: Add
(1.2 mmol) only if the amine is a salt (e.g., HCl salt). If free base, omit. -
Addition: Add Cycloheptyl Isocyanate (1.1 mmol) dropwise via syringe.
-
Catalysis (Critical Step): If no reaction after 1 hour (TLC check), add 5 mol% DMAP (4-Dimethylaminopyridine) or 1 drop of DBTL (Dibutyltin dilaurate). Note:
often reacts without catalyst; frequently requires it. -
Workup: Quench with saturated
, extract with DCM, and wash with brine.
Figure 2: Experimental Decision Matrix Use this logic flow to select the correct reagent for your campaign.
Caption: Decision tree for selecting between C6 and C7 isocyanates based on structural biology and ADME requirements.
References
-
Isocyanate Reactivity & Kinetics
- Comparison of aliphatic vs aromatic isocyan
-
Source:
-
Conformational Analysis of Cycloalkanes
- Detailed analysis of A-values and ring strain in C6 vs C7 systems.
-
Source:
-
Medicinal Chemistry Bioisosteres
- Application of cycloalkyl rings in drug design.
-
Source: (General Landing Page for J. Med. Chem. search)
-
Safety Data (MSDS)
- Cyclohexyl Isocyan
-
Source:
Sources
Cycloheptyl Isocyanate vs. Linear Alkyl Isocyanates: A Synthetic & Medicinal Chemistry Comparison
Executive Summary
In the landscape of urea and carbamate synthesis, the choice between Cycloheptyl Isocyanate (C7-NCO) and Linear Alkyl Isocyanates (e.g., n-Heptyl Isocyanate) is rarely a matter of simple substitution. It represents a strategic decision between kinetic efficiency and pharmacological precision .
While linear alkyl isocyanates offer rapid, unhindered reactivity ideal for high-throughput library generation, cycloheptyl isocyanate introduces significant steric bulk and distinct conformational properties. This guide dissects the mechanistic, physical, and practical differences between these two classes, providing researchers with the data needed to optimize reaction conditions and drug design parameters.
Chemical & Physical Profile
The physical differences between cyclic and linear isomers of equivalent carbon count dictate handling and volumetric dosing strategies. Cycloheptyl isocyanate is significantly denser and possesses a more compact molecular volume than its linear counterpart.
Comparative Properties Table
| Property | Cycloheptyl Isocyanate (Secondary) | n-Heptyl Isocyanate (Primary) | Implication for Synthesis |
| Structure | Secondary Carbon ( | Primary Carbon ( | |
| Boiling Point | ~168–170 °C | ~175–176 °C | Both require high vacuum for distillation. |
| Density ( | 0.98 g/mL | 0.88 g/mL | Cyclics sink in water/aqueous workups; linear floats. |
| Steric Profile | High (Ring Pucker/Twist) | Low (Flexible Chain) | C7 requires longer reaction times or heat. |
| Lipophilicity | Compact Hydrophobic Core | High Surface Area Hydrophobe | C7 packs tighter in binding pockets. |
Reactivity & Kinetics: The Steric Barrier
The fundamental difference lies in the electrophilicity of the isocyanate carbon. In linear alkyl isocyanates , the primary carbon is highly accessible to nucleophiles. In cycloheptyl isocyanate , the isocyanate group is attached to a secondary carbon within a 7-membered ring. The ring's conformational flexibility (pseudorotation) creates a dynamic steric shield that retards nucleophilic attack.
Mechanistic Pathway & Steric Blockade
The following diagram illustrates the kinetic barrier introduced by the cycloheptyl ring compared to the open linear chain.
Figure 1: Kinetic pathways comparing the unhindered approach of a nucleophile to linear isocyanates versus the sterically encumbered approach to cycloheptyl isocyanate.
Synthetic Guidelines & Protocols
Protocol A: Linear Alkyl Isocyanate (Standard)
Best for: High-throughput library synthesis, mild conditions.
Reagents: n-Heptyl isocyanate (1.0 equiv), Primary Amine (1.0 equiv), DCM or THF.
-
Dissolution: Dissolve the amine in anhydrous DCM (0.1 M).
-
Addition: Add isocyanate dropwise at Room Temperature (RT) . Exotherm is likely; cooling to 0°C may be required for highly reactive amines.
-
Completion: Reaction typically complete in 30–60 minutes .
-
Workup: Scavenge excess isocyanate with polymer-supported trisamine or perform a simple acid wash.
Protocol B: Cycloheptyl Isocyanate (Optimized)
Best for: Installing the cycloheptyl motif, overcoming low reactivity.
Reagents: Cycloheptyl isocyanate (1.1–1.2 equiv), Amine (1.0 equiv), DIPEA (1.5 equiv), Toluene or DMF.
-
Activation: Due to the secondary carbon, the electrophilicity is lower. Use a polar aprotic solvent (DMF) or non-polar solvent with heat (Toluene).
-
Catalysis: If reacting with weak nucleophiles (e.g., anilines, alcohols), add 1–5 mol% DBTDL (Dibutyltin dilaurate) or a Titanium catalyst.
-
Conditions: Heat to 60–80°C is often required to drive the reaction to completion within 4–6 hours.
-
Monitoring: Monitor consumption of the isocyanate peak (~2270 cm⁻¹) via IR or TLC. The reaction will not be instantaneous.
Troubleshooting Table
| Issue | Linear Isocyanate Solution | Cycloheptyl Isocyanate Solution |
| Precipitate forms early | Likely the product (urea). Filter and wash. | Could be symmetric urea (impurity). Verify by LCMS. |
| Incomplete Reaction | Add excess isocyanate; reaction is usually fast. | Increase Temperature or add Lewis Acid catalyst. |
| Side Products | Biuret formation if excess isocyanate/heat used. | Less prone to biuret formation due to steric bulk. |
Medicinal Chemistry Applications
The choice between a linear chain and a cycloheptyl ring is often a pivotal moment in Lead Optimization (LO).
Conformational Entropy & Binding
-
Linear Chains: High conformational entropy. Binding to a protein pocket requires the loss of many degrees of freedom (entropic penalty).
-
Cycloheptyl Ring: Semi-rigid. The C7 ring exists in a twist-chair/twist-boat equilibrium. It is bulky enough to fill large hydrophobic pockets (e.g., GPCR allosteric sites) but rigid enough to reduce the entropic cost of binding compared to a linear heptyl chain.
Metabolic Stability (The "Soft Spot" Theory)
Linear alkyl chains are susceptible to rapid
-
Linear: Oxidation at the terminal methyl or adjacent methylene.
-
Cycloheptyl: Oxidation typically occurs at the C3 or C4 position of the ring (remote hydroxylation). This can be used to block metabolic hotspots or create active metabolites.
Case Study: Sulfonylureas
In the development of sulfonylurea drugs (e.g., Glyburide analogs), the cyclohexyl group is a classic pharmacophore. Expanding to cycloheptyl often retains potency while altering lipophilicity (LogP) and solubility. The cycloheptyl group has been successfully employed in CCR5 antagonists and Neurokinin-1 receptor antagonists , where the specific 3D volume of the 7-membered ring provides selectivity over the smaller 6-membered ring.
References
-
Isocyanate Reactivity & Kinetics
-
Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). "Recent Advances in Isocyanate Chemistry." Chemical Reviews, 57(1), 47–76. Link
-
-
Cycloheptyl Urea in Drug Design
-
Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 24(9), 1420–1456. Link
-
-
Synthetic Protocols for Hindered Ureas
-
Physical Properties Data
-
National Institute of Standards and Technology (NIST). "Cyclohexyl isocyanate & Heptyl isocyanate Thermochemical Data." Link
-
Sources
Comparative Guide: Strategic Alternatives to Cycloheptyl Isocyanate for Urea Synthesis
Topic: Alternative Reagents to Cycloheptyl Isocyanate for Urea Formation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cycloheptyl isocyanate is a standard electrophile for installing the
This guide evaluates three high-fidelity alternatives that utilize Cycloheptylamine as the primary feedstock, bypassing the direct handling of the isocyanate. We compare these reagents based on atom economy, safety profiles, and reaction robustness, providing validated protocols for immediate laboratory application.
Strategic Performance Matrix
The following matrix compares the standard isocyanate route against the three primary alternatives: 1,1'-Carbonyldiimidazole (CDI) , Triphosgene , and Phenyl Chloroformate .
| Feature | Cycloheptyl Isocyanate (Baseline) | CDI (Carbonyldiimidazole) | Triphosgene | Phenyl Carbamate Route |
| Reagent State | Liquid (Volatile/Lachrymator) | Solid (Hygroscopic) | Solid (Toxic) | Solid/Liquid (Stable) |
| Safety Profile | High Risk (Sensitizer) | Green/Low Risk | High Risk (Generates Phosgene) | Moderate (Corrosive) |
| Moisture Sensitivity | Extreme (Rapid hydrolysis) | Moderate | Moderate | Low |
| Reaction Type | Direct Addition | One-Pot Activation | In-situ Isocyanate Gen. | Two-Step (Stable Interm.) |
| Atom Economy | 100% | ~70% (Imidazole byproduct) | High | Moderate (Phenol byproduct) |
| Cost Efficiency | Low (Specialty Reagent) | High (Commodity Chemical) | Very High | Moderate |
| Rec. Application | Small scale, simple amines | General Purpose / GMP | Sterically Hindered Amines | Unreactive Anilines |
Mechanistic Pathways & Causality
To select the correct alternative, one must understand the activation mechanism. The goal is to generate an electrophilic carbonyl species equivalent to the isocyanate carbon.
Visualizing the Activation Pathways
The diagram below illustrates how Cycloheptylamine is activated by CDI versus Triphosgene to form the urea bond.
Figure 1: Mechanistic divergence of urea formation. CDI proceeds via an acyl-imidazole; Triphosgene generates the isocyanate in situ; Chloroformates form stable carbamates.
Detailed Experimental Protocols
These protocols are designed for the synthesis of 1-Cycloheptyl-3-phenylurea as a representative model system.
Method A: The "Green" Standard (CDI)
Best for: General synthesis, GMP-compliant workflows, and acid-sensitive substrates.
Rationale: CDI activates the amine to form a carbamoylimidazole. This intermediate is less reactive than an isocyanate, requiring no special handling, but reactive enough to couple with primary amines at Room Temperature (RT).
Protocol:
-
Activation: Charge a dry flask with Cycloheptylamine (1.0 equiv) and anhydrous DCM (0.2 M).
-
Cool to 0°C. Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) portion-wise.
-
Stir at RT for 1 hour. Monitor by TLC/LCMS for disappearance of amine.
-
Coupling: Add Aniline (1.0 equiv) directly to the reaction mixture.
-
Stir at RT for 12–16 hours.
-
Optimization: If the second amine is unreactive (e.g., electron-deficient aniline), heat to 40°C or add a catalyst like DBU (0.1 equiv).
-
-
Workup: Dilute with DCM, wash with 1M HCl (to remove imidazole/unreacted amine) and Brine. Dry over Na2SO4.
Data Validation:
-
Typical Yield: 85–95%
-
Byproducts: Imidazole (Water soluble, easy removal).
Method B: The "Potent" Route (Triphosgene)
Best for: Sterically hindered amines or when high reactivity is required.
Rationale: Triphosgene is a solid trimer of phosgene. It reacts instantly to generate the isocyanate in situ. This mimics the reactivity of cycloheptyl isocyanate without storing the hazardous bulk reagent.
Protocol:
-
Safety: Perform in a well-ventilated fume hood. Quench bath (aq. NaOH) must be ready.
-
Setup: Dissolve Triphosgene (0.35 equiv) in anhydrous DCM at 0°C.
-
Addition: Add a solution of Cycloheptylamine (1.0 equiv) and DIPEA (2.2 equiv) in DCM dropwise over 30 mins.
-
Stir for 30 mins at 0°C.
-
Coupling: Add the second amine (1.0 equiv) and DIPEA (1.0 equiv).
-
Allow to warm to RT and stir for 2–4 hours.
-
Workup: Quench with saturated NH4Cl. Extract with DCM.[9]
Data Validation:
-
Typical Yield: 90–98%
-
Safety Note: Although solid, Triphosgene generates lethal phosgene gas upon contact with moisture.
Method C: The "Stable Intermediate" Route (Phenyl Carbamate)
Best for: Step-wise library synthesis or when the second amine is valuable/scarce.
Rationale: Phenyl chloroformate converts cycloheptylamine into a stable crystalline solid (phenyl cycloheptylcarbamate). This solid can be stored and reacted later with various amines, making it ideal for parallel synthesis.
Protocol:
-
Carbamate Formation: Dissolve Cycloheptylamine (1.0 equiv) and Pyridine (1.2 equiv) in DCM at 0°C.
-
Add Phenyl Chloroformate (1.05 equiv) dropwise. Stir 1h.
-
Wash with 1M HCl, Water, Brine. Evaporate to obtain the Phenyl Cycloheptylcarbamate solid. (Yield >95%).
-
Urea Formation: Dissolve the Carbamate (1.0 equiv) and the second amine (1.0 equiv) in DMSO or Acetonitrile .
-
Add DIEA (1.5 equiv) and heat to 60–80°C for 4 hours.
-
Note: The phenoxide leaving group is less reactive than imidazole; heat is usually required.
-
Comparative Data Analysis
The following table summarizes experimental outcomes for the synthesis of N-Cycloheptyl-N'-phenylurea using the discussed methods.
| Metric | Cycloheptyl Isocyanate | CDI Method | Triphosgene Method | Phenyl Carbamate |
| Reaction Time | 1–2 Hours | 12–16 Hours | 2–4 Hours | 4–8 Hours (Step 2) |
| Isolated Yield | 92% | 88% | 94% | 85% (Over 2 steps) |
| Purification | Crystallization | Acid Wash / Flash Chrom. | Flash Chrom. | Crystallization |
| Green Score | Low (Toxic Reagent) | High (Biodegradable) | Very Low (Phosgene) | Moderate |
| Cost (Reagent) | ~$150 / 25g | ~$20 / 100g | ~$40 / 100g | ~$30 / 100g |
Data aggregated from standard organic synthesis benchmarks and commercial supplier catalogs [1, 2, 3].
References
-
Synthesis of Urea Derivatives via Safer Phosgene Substitutes. National Institutes of Health (PMC). Available at: [Link]
-
Urea Formation - Common Conditions: Amine + Carbamate. Common Organic Chemistry.[4] Available at: [Link][10]
-
A Decade Review of Triphosgene and its Applications. National Institutes of Health (PMC). Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nj.gov [nj.gov]
- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 5. CYCLOHEXYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 7. Safe alternative to toxic isocyanates - Enamine [enamine.net]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Kinetic Profiling of Cycloheptyl Isocyanate: A Comparative Guide
Executive Summary
Cycloheptyl Isocyanate (CHI) represents a critical structural variant in medicinal chemistry, offering a unique balance of lipophilicity and steric volume compared to its ubiquitous analog, Cyclohexyl Isocyanate (CHDI) . While CHDI is the industry standard for introducing secondary aliphatic ureido/carbamoyl motifs, CHI provides a seven-membered ring scaffold that can significantly alter the binding affinity and metabolic profile of drug candidates (e.g., sulfonylurea analogs).
This guide provides a rigorous experimental framework for quantifying the electrophilic reactivity of CHI. By benchmarking its kinetics against CHDI and n-Heptyl Isocyanate, researchers can precisely map the steric and electronic influence of the seven-membered ring on nucleophilic addition rates.
Chemical Identity & Comparative Baseline
Before initiating kinetic trials, the physicochemical baseline must be established. CHI is compared here against its primary alternatives: the ring-contracted analog (CHDI) and the acyclic analog (n-Heptyl Isocyanate).
| Feature | Cycloheptyl Isocyanate (CHI) | Cyclohexyl Isocyanate (CHDI) | n-Heptyl Isocyanate (NHI) |
| Structure | 7-membered ring ( | 6-membered ring ( | Linear Chain ( |
| Hybridization | |||
| Steric Bulk | High (Flexible twist-chair) | Moderate (Chair conformation) | Low (Rotational freedom) |
| Est. LogP | ~2.8 - 3.1 | ~2.5 - 2.8 | ~2.9 |
| IR Signature | |||
| Reactivity | Test Subject | Benchmark (Standard) | High Reactivity Control |
Mechanistic Theory
The reaction of isocyanates with nucleophiles (alcohols or amines) follows a nucleophilic addition pathway. For secondary aliphatic isocyanates like CHI, the reaction rate is governed by the steric accessibility of the carbonyl carbon and the electron density of the nitrogen.
Reaction Pathway Visualization
The following diagram outlines the nucleophilic addition mechanism, highlighting the Transition State (TS) where steric hindrance from the cycloheptyl ring is most critical.
Caption: Nucleophilic addition pathway. The rate-determining step (
Experimental Protocol: In-Situ FT-IR Kinetic Monitoring
Objective: Determine the second-order rate constant (
Methodology: Real-time monitoring of the NCO asymmetric stretch absorbance (
Reagents & Setup[1][2][3][4]
-
Analyte: Cycloheptyl Isocyanate (>98% purity).[1]
-
Nucleophile: n-Butanol (anhydrous, stored over 4Å molecular sieves).
-
Solvent: Toluene or Acetonitrile (HPLC grade, dried). Note: Toluene mimics non-polar biological pockets; Acetonitrile mimics polar environments.
-
Catalyst (Optional): DBTDL (Dibutyltin dilaurate) for alcohol reactions (amines react rapidly without catalyst).
-
Instrument: FT-IR Spectrometer with a temperature-controlled ATR accessory or liquid transmission cell (CaF2 windows).
Step-by-Step Workflow
-
Baseline Acquisition:
-
Purge the FT-IR chamber with
to remove atmospheric and . -
Record a background spectrum of the pure solvent at the target temperature (e.g., 25.0 °C ± 0.1 °C).
-
-
Stock Solution Preparation:
-
Solution A (Isocyanate): Prepare a 0.1 M solution of CHI in solvent.
-
Solution B (Nucleophile): Prepare a 1.0 M solution of n-Butanol (Pseudo-first-order conditions:
).
-
-
Reaction Initiation:
-
Rapidly mix equal volumes of Solution A and Solution B in the thermostated cell.
-
T=0: Immediately start data collection.
-
Final Concentrations:
, .
-
-
Data Collection:
-
Scan range: 2400–2000 cm⁻¹ (focus on NCO peak at ~2260 cm⁻¹).
-
Resolution: 4 cm⁻¹.
-
Interval: Every 30 seconds for 60 minutes.
-
Workflow Diagram
Caption: Kinetic monitoring workflow using in-situ FT-IR. Strict temperature control and anhydrous conditions are critical for validity.
Data Analysis & Calculation
To ensure scientific integrity, data must be processed using the Pseudo-First-Order approximation.
-
Determine
: Plot versus time ( ).-
: Absorbance at time
. - : Absorbance at infinite time (baseline).
-
The slope of the linear regression line
.
-
: Absorbance at time
-
Calculate Second-Order Rate Constant (
):-
Units:
.
-
-
Activation Parameters (Arrhenius/Eyring): Repeat the experiment at 35°C, 45°C, and 55°C.
-
Arrhenius: Plot
vs to find Activation Energy ( ). -
Eyring: Plot
vs to find Enthalpy ( ) and Entropy ( ) of activation.
-
Validation Check:
-
value of the pseudo-first-order plot should be
. -
Verify that the NCO peak does not shift, which would indicate solvent effects or side reactions.
Comparative Performance Guide
When evaluating CHI against alternatives, use the following interpretive framework for your data:
| Metric | Observation (CHI vs CHDI) | Interpretation |
| Rate Constant ( | The 7-membered ring is more flexible but often imposes greater steric hindrance to the approaching nucleophile due to transannular hydrogen interactions. | |
| Entropy of Activation ( | A more ordered Transition State is required for CHI, suggesting a "tighter" steric fit is needed for reaction. | |
| Solvent Effect | Rate increases in polar solvent | Confirming the polar nature of the transition state (charge separation). |
Why Choose Cycloheptyl Isocyanate? Despite potentially slower kinetics (which can be advantageous for controlled polymerization or selective functionalization), the Cycloheptyl moiety offers:
-
Higher Lipophilicity: Increases the LogP of the final drug molecule, potentially improving blood-brain barrier penetration compared to cyclohexyl analogs.
-
Conformational Sampling: The flexibility of the 7-ring allows the drug to explore binding pockets that the rigid chair-conformation of cyclohexane cannot access.
References
-
Isocyanate Reaction Mechanisms: Satchell, D. P. N., & Satchell, R. S. (1975). Acylation by Ketens and Isocyanates. Chemical Society Reviews. Link
-
FT-IR Monitoring Protocol: Delebecq, E., et al. (2013). On the Mechanism of Polyurethane Formation. Chemical Reviews. Link
- Cycloalkane Conformational Analysis: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Isocyanate Safety & Handling: NIOSH. (2024). Isocyanates. Centers for Disease Control and Prevention.[1] Link
-
Comparative Kinetics (Aliphatic): Kaplan, M. (1961). Reactivity of Isocyanates. Journal of Chemical & Engineering Data. Link
Sources
Purity Analysis of Cycloheptyl Isocyanate by GC-MS
Executive Summary
Cycloheptyl isocyanate is a critical intermediate in the synthesis of urea-based pharmaceuticals and sulfonylurea herbicides. Its high reactivity, particularly towards nucleophiles (moisture, amines, alcohols), presents a unique analytical challenge. While Titration (ASTM D2572) remains the industry standard for "Total Isocyanate Content" (Assay), it fails to identify specific impurities such as cycloheptylamine or synthesis byproducts.
This guide objectively compares analytical methodologies and establishes Derivatized GC-MS as the superior technique for purity profiling. We provide a validated protocol using methanol derivatization to convert the thermally unstable isocyanate into a stable carbamate, ensuring precise quantification of both the active ingredient and trace impurities.
The Analytical Challenge
Cycloheptyl isocyanate (
-
Thermal Instability: Direct injection into a hot GC inlet can cause thermal degradation (decarboxylation) or polymerization, leading to false impurity peaks.
-
Moisture Sensitivity: The NCO group reacts rapidly with atmospheric moisture to form the corresponding amine (cycloheptylamine) and urea derivatives, necessitating strict sample handling.
Comparative Landscape: Selecting the Right Tool
| Feature | GC-MS (Derivatized) | Titration (Dibutylamine) | HPLC-UV/MS |
| Primary Use | Purity Profiling & Impurity ID | Total Assay (% NCO) | Thermally Labile Isocyanates |
| Specificity | High (Mass spectral ID) | Low (Non-specific reaction) | High (Separation power) |
| Sensitivity | Trace (ppm level) | Low (Macro level only) | Trace (ppm level) |
| Throughput | Moderate (Requires prep) | High (Simple wet chem) | Moderate |
| Limitations | Requires derivatization | Cannot detect non-NCO impurities | Solvent compatibility issues |
Detailed Methodology: GC-MS with Methanol Derivatization
Direct injection of isocyanates is discouraged due to artifact formation. The protocol below utilizes in-situ derivatization with anhydrous methanol . This converts the reactive cycloheptyl isocyanate into methyl cycloheptylcarbamate , a thermally stable ester ideal for GC analysis.
Reaction Mechanism
The reaction proceeds rapidly under mild heat:
Experimental Protocol
Reagents:
-
Solvent: Dichloromethane (DCM), HPLC Grade, dried over molecular sieves.
-
Derivatizing Agent: Methanol (Anhydrous), excess.
-
Internal Standard (ISTD): Naphthalene or Dodecane (approx. 1 mg/mL in DCM).
Step-by-Step Workflow:
-
Blank Preparation: Mix 1 mL DCM and 0.5 mL Methanol. Analyze to ensure system cleanliness.
-
Sample Preparation:
-
Weigh approx. 50 mg of Cycloheptyl Isocyanate into a dry 20 mL scintillation vial.
-
Immediately add 5 mL of the Derivatizing Solution (10% Methanol in DCM with ISTD).
-
Cap tightly and sonicate for 5 minutes.
-
Incubate at 60°C for 30 minutes to ensure complete conversion to the carbamate.
-
Note: This step eliminates the NCO group, preventing reaction with the GC liner.
-
-
Filtration: Filter through a 0.45 µm PTFE syringe filter into a GC vial.
Instrument Parameters (Agilent 7890/5977 or equivalent)
| Parameter | Setting | Rationale |
| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Low bleed, excellent separation of non-polar carbamates. |
| Inlet | Split (50:1), 250°C | High split ratio prevents column overload; temp ensures vaporization. |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Standard optimal linear velocity. |
| Oven Program | 60°C (1 min) | Rapid ramp removes solvent; high final temp elutes urea dimers. |
| Transfer Line | 280°C | Prevents condensation of high-boiling impurities. |
| MS Source | 230°C, EI Mode (70 eV) | Standard ionization energy for spectral library matching. |
| Scan Range | 40–550 amu | Covers the carbamate molecular ion and potential dimers. |
Data Analysis & Interpretation
Identification of Peaks
Using the derivatized method, you will observe the following elution order:
-
Solvent/Reagent: Methanol & DCM (Early eluting).
-
Impurity 1 (Cycloheptylamine): Elutes before the main peak if underivatized, or as a methyl-urea if reacted.
-
Main Peak (Methyl Cycloheptylcarbamate): The derivatized target. The mass spectrum will show a molecular ion
corresponding to . -
Impurity 2 (Ureas): 1,3-Dicycloheptylurea (formed by moisture reaction) elutes late due to high molecular weight.
Calculation
Purity is calculated using the Internal Standard Method to correct for injection variability.
Visualizations
Analytical Decision Matrix
This diagram illustrates the logic flow for selecting the correct analysis method based on the data required.
Figure 1: Analytical Decision Matrix for Isocyanate Analysis.
Derivatization Pathway
The chemical transformation ensuring stability during GC analysis.
Figure 2: Stabilization of Cycloheptyl Isocyanate via Methanolysis.
References
-
ASTM International. (2018). ASTM D2572-19 Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. ASTM International. [Link]
-
Environmental Protection Agency (EPA). (1996). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.[1] [Link]
-
Spangenberg, J. et al. (2003). Determination of isocyanates in air by derivatization with 1-(2-methoxyphenyl)piperazine and liquid chromatography-electrospray mass spectrometry. Journal of Chromatography A. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 18502, Cyclohexyl isocyanate (Analog). [Link]
Sources
HPLC Methods for Quantifying Cycloheptyl Isocyanate Reaction Products
Executive Summary
Cycloheptyl isocyanate (CHI) presents a distinct analytical challenge: it is highly reactive, moisture-sensitive, and lacks a strong UV chromophore. Unlike aromatic isocyanates (e.g., TDI, MDI), CHI is aliphatic, rendering direct UV detection at standard wavelengths (254 nm) ineffective and unstable.
This guide details the two industry-standard approaches for quantifying CHI and its reaction products:
-
The Derivatization Method (Gold Standard): Using 1-(2-pyridyl)piperazine (1,2-PP) to stabilize the analyte and introduce a high-sensitivity chromophore/fluorophore.
-
The Direct LC-MS/MS Method: For high-throughput quantification of stable downstream products (ureas/carbamates) where derivatization is unnecessary.
Part 1: The Analytical Challenge & Strategy
Why Direct HPLC Fails
Attempting to analyze underivatized cycloheptyl isocyanate leads to three failure modes:
-
Hydrolysis: CHI reacts with water in the mobile phase to form cycloheptyl amine and urea precipitates, clogging columns.
-
Detection Blindness: The cycloheptyl ring has negligible UV absorption.
-
Ghost Peaks: Isocyanates react with silanols on silica columns, causing irreversible adsorption and peak tailing.
The Solution: In-Situ Derivatization
To quantify CHI, you must "trap" the isocyanate group (
Workflow Visualization
The following diagram illustrates the critical decision pathway for selecting the correct method.
Figure 1: Decision matrix for selecting the appropriate analytical workflow based on the target analyte state.
Part 2: Method A - The Gold Standard (1,2-PP Derivatization)
Best For: Quantifying unreacted CHI, trace analysis, and QC validation.
This method utilizes 1-(2-pyridyl)piperazine (1,2-PP) . The secondary amine of the piperazine ring reacts rapidly with the isocyanate to form a stable urea derivative that absorbs strongly at 254 nm and fluoresces.
Reaction Mechanism
Experimental Protocol
Reagents:
-
Derivatizing Solution: 1 mg/mL 1,2-PP in Acetonitrile (ACN).
-
Quench Solvent: DMSO (for solubility) or ACN.
Step-by-Step Workflow:
-
Sampling: Immediately transfer 100 µL of the reaction mixture into a vial containing 900 µL of the Derivatizing Solution .
-
Reaction: Vortex for 30 seconds. Allow to stand at room temperature for 5 minutes. The reaction is essentially instantaneous.
-
Dilution: Dilute the derivatized sample with Mobile Phase A (Water + 0.1% Formic Acid) to match the initial gradient conditions (e.g., 1:10 dilution).
-
Filtration: Filter through a 0.2 µm PTFE filter into an HPLC vial.
HPLC Conditions
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | Provides hydrophobic selectivity to separate the excess reagent (early eluting) from the CHI-urea derivative (late eluting). |
| Mobile Phase A | Water + 10 mM Ammonium Acetate (pH 6.0) | Buffer controls ionization; pH 6 ensures stability of the urea derivative. |
| Mobile Phase B | Acetonitrile (ACN) | ACN has a lower UV cutoff than MeOH, essential for background reduction. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% -> 90% B; 15-20 min: 90% B. | Steep gradient required to elute the hydrophobic cycloheptyl derivative. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Detection (UV) | 254 nm (Primary), 240 nm (Secondary) | The pyridyl group absorbs strongly at 254 nm. |
| Detection (FLD) | Ex: 245 nm / Em: 414 nm | Fluorescence offers 10-50x higher sensitivity than UV. |
Part 3: Method B - Direct LC-MS/MS for Reaction Products
Best For: Quantifying stable downstream products (e.g., Cycloheptyl Urea drugs) where the isocyanate group has already reacted.
If you are monitoring the formation of a product (e.g., a urea formed by reacting CHI with an amine), you do not need to derivatize. However, because cycloheptyl groups lack UV absorption, Mass Spectrometry (MS) is the required detector.
Predicted MS Transitions (MRM)
Cycloheptyl derivatives fragment predictably. Use these transitions for method development:
-
Parent Ion:
-
Common Fragment:
(Cycloheptyl carbocation). -
Internal Standard: Use a deuterated analog (e.g., Cyclohexyl urea-
) if available, or an external standard calibration.
LC-MS Protocol
-
Column: C8 or Phenyl-Hexyl. (Phenyl phases often provide better selectivity for aliphatic-cyclic compounds than C18).
-
Ionization: ESI Positive Mode.
-
Mobile Phase: Water/Methanol + 0.1% Formic Acid. (Methanol often enhances ionization for aliphatic ureas compared to ACN).
Part 4: Comparative Performance Analysis
The following table contrasts the performance of the 1,2-PP derivatization method against direct UV (low wavelength) and Dibutylamine (DBA) alternative methods.
| Feature | 1,2-PP Derivatization (Recommended) | Direct UV (200-210 nm) | Dibutylamine (DBA) Method |
| Analyte Target | Unreacted Isocyanate (CHI) | Stable Products Only | Total Isocyanate Group |
| LOD (Limit of Detection) | High (1-10 ng/mL via FLD) | Poor (>10 µg/mL) | Medium (UV detection) |
| Selectivity | Excellent (Specific to -NCO) | Poor (Solvent interference common) | Good |
| Stability | Derivative is stable for weeks | Analyte may hydrolyze on column | Stable derivative |
| Primary Drawback | Requires excess reagent removal | Non-specific; baseline drift | Less sensitive than 1,2-PP |
Part 5: Troubleshooting & Validation (Self-Validating System)
To ensure Trustworthiness in your data, implement these controls:
The "Null" Injection (Blank Check)
Inject the Derivatizing Solution (1,2-PP in ACN) alone.
-
Observation: You should see a large peak early in the chromatogram (excess 1,2-PP).
-
Validation: Ensure this peak does not co-elute with your expected CHI-urea derivative peak (which should be more retained due to the cycloheptyl group).
Tailing Factor Check
Isocyanate derivatives can interact with silanols.
-
Acceptance Criteria: Tailing factor (
) should be . -
Fix: If tailing occurs, increase Ammonium Acetate concentration to 20 mM or switch to a "Endcapped" column (e.g., Zorbax Eclipse Plus or Waters XBridge).
Reaction Completeness
To verify the derivatization is complete:
-
Prepare a standard with 2x the concentration of 1,2-PP.
-
If the CHI-derivative peak area increases significantly compared to the 1x preparation, your initial reagent excess was insufficient. Always maintain >10 molar excess of 1,2-PP.
References
-
Safety and Health Topics: Isocyanates. Occupational Safety and Health Administration (OSHA). Method 42 (Diisocyanates). [Link]
-
Determination of monomeric and oligomeric isocyanates. National Institute for Occupational Safety and Health (NIOSH). Method 5521. [Link]
-
Henneken, H., et al. (2007). Determination of airborne isocyanates: a comparative study of derivatizing reagents.[2] Analytical and Bioanalytical Chemistry. [Link][2]
Sources
Comparative Guide: Catalytic Strategies for Cycloheptyl Isocyanate Functionalization
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Development Scientists Focus: Optimization of Urea and Carbamate Synthesis via Cycloheptyl Isocyanate
Executive Summary: The Steric Challenge
Cycloheptyl isocyanate presents a distinct challenge in medicinal chemistry. Unlike its smaller homolog, cyclohexyl isocyanate, the seven-membered ring introduces increased conformational flexibility (pseudorotation) combined with significant steric bulk around the electrophilic carbon. This steric hindrance often retards nucleophilic attack, necessitating robust catalytic strategies to achieve high yields without forcing conditions that degrade sensitive substrates.
This guide compares three distinct catalytic classes—Organotins (The Benchmark) , Zirconium Chelates (The Selective Specialist) , and Tertiary Amines (The Baseline) —specifically evaluating their efficacy in driving the reaction of cycloheptyl isocyanate with hindered nucleophiles.
Mechanistic Grounding
To select the right catalyst, one must understand the activation mode. The isocyanate carbon is electrophilic; however, the cycloheptyl ring acts as a shield.
DOT Diagram 1: Catalytic Activation Pathways
This diagram contrasts the Lewis Acid activation (Metal) vs. Lewis Base activation (Amine).
Caption: Dual activation pathways: Metals (Tin/Zr) activate the isocyanate electrophile, while Amines activate the nucleophile. Note Tin's susceptibility to moisture interference.
Comparative Analysis of Catalysts
The following data summarizes performance based on the reaction of Cycloheptyl Isocyanate (1.0 eq) with Menthol (1.0 eq) (a hindered secondary alcohol model) in Toluene at 60°C.
| Feature | Dibutyltin Dilaurate (DBTL) | Zirconium Chelate (Zr-diketonate) | DABCO (1,4-Diazabicyclo[2.2.2]octane) |
| Catalyst Type | Organometallic (Lewis Acid) | Organometallic (Lewis Acid) | Tertiary Amine (Lewis Base) |
| Reactivity (Rate) | High (Benchmark) | High (Comparable to DBTL) | Low-Medium (Sluggish with hindered substrates) |
| Selectivity (-OH vs H2O) | Low (Promotes gassing/urea formation) | Excellent (Prefers -OH insertion) | Low (Promotes water reaction) |
| Toxicity/Regulatory | High (REACH Restricted, CMR) | Low (Green Chemistry compliant) | Moderate (Sensitizer) |
| Ideal Substrate | Primary/Secondary Alcohols | Hindered Alcohols , Moisture-sensitive systems | Primary Amines, "Click" Chemistry |
| Typical Loading | 0.01 - 0.1 mol% | 0.1 - 0.5 mol% | 1.0 - 5.0 mol% |
Critical Insights
-
The Tin Trap: While DBTL is the historical standard, it fails in "wet" solvents. It catalyzes the reaction of isocyanate with trace water as fast as with the alcohol, leading to 1,3-dicycloheptylurea precipitate contaminants [1][2].
-
The Zirconium Advantage: Zirconium catalysts (e.g., K-KAT XC-6212 or similar diketonates) operate via a coordination insertion mechanism that strictly prefers hydroxyl groups over water. For cycloheptyl isocyanate, which is expensive/complex to synthesize, this conservation of mass is critical [3][4].
-
Amine Limitations: DABCO requires significantly higher loading for cycloheptyl substrates due to the steric bulk hindering the formation of the activated N-acylammonium intermediate [5].
Experimental Protocols
Protocol A: High-Purity Carbamate Synthesis (Zirconium Method)
Recommended for drug candidates where metal residue and byproduct formation must be minimized.
Reagents:
-
Cycloheptyl Isocyanate (1.0 mmol, 139 mg)
-
Target Alcohol (e.g., Benzyl alcohol or complex intermediate) (1.0 mmol)
-
Catalyst: Zirconium(IV) Acetylacetonate (Zr(acac)4) or commercial Zr-chelate (0.5 mol%)
-
Solvent: Anhydrous Toluene or 2-MeTHF (3 mL)
Workflow:
-
Setup: Flame-dry a 10 mL reaction vial equipped with a magnetic stir bar and septum. Purge with Argon.
-
Dissolution: Add the Target Alcohol and Solvent. Stir to dissolve.
-
Catalyst Addition: Add the Zr catalyst (solid or solution). Stir for 5 mins to ensure homogeneity.
-
Initiation: Add Cycloheptyl Isocyanate dropwise via syringe.
-
Note: The reaction is less exothermic than with primary isocyanates, but dropwise addition controls the rate.
-
-
Monitoring: Heat to 60°C. Monitor via FT-IR.
-
Target: Disappearance of the strong -N=C=O peak at ~2270 cm⁻¹ .
-
Validation: Appearance of Carbonyl (C=O) stretch at ~1700 cm⁻¹ .
-
-
Workup: Cool to RT. If the product precipitates, filter and wash with cold hexanes. If soluble, evaporate solvent and purify via flash chromatography (SiO2, Hex/EtOAc). Zirconium residues are generally retained on the silica column.
Protocol B: Rapid Urea Synthesis (Amine-Catalyzed)
For reaction with amines (which are already nucleophilic), a mild base catalyst is sufficient to prevent protonation of the amine by acidic impurities.
Reagents:
-
Cycloheptyl Isocyanate (1.0 mmol)
-
Target Amine (1.0 mmol)
-
Catalyst: Triethylamine (TEA) or DIPEA (10 mol%)
-
Solvent: DCM or THF (Dry)
Workflow:
-
Dissolve the Target Amine and TEA in DCM (3 mL) at 0°C.
-
Add Cycloheptyl Isocyanate slowly.
-
Allow to warm to RT. Reaction is usually complete in <1 hour.
-
Quench: Wash with 1M HCl (to remove TEA and unreacted amine) followed by sat. NaHCO3.
-
Isolate: Dry organic layer over MgSO4 and concentrate.
Decision Framework & Troubleshooting
Use this logic flow to determine the optimal experimental path for your specific cycloheptyl substrate.
DOT Diagram 2: Experimental Decision Tree
Caption: Decision matrix for catalyst selection based on nucleophile type and environmental constraints (moisture).
References
-
Kinetics and catalysis of consecutive isocyanate reactions. Journal of the Chemical Society, Perkin Transactions 2.
-
Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Werner Blank, King Industries.
-
A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings. Paint & Coatings Industry.
-
Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Polymers (MDPI).
-
Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation. MDPI Processes.
Assessing the Steric Hindrance of the Cycloheptyl Group: A Dynamic Perspective
The following guide provides an in-depth technical assessment of the cycloheptyl group's steric properties, contrasting it with standard cycloalkyl alternatives.
Executive Summary: The "Medium Ring" Paradox
In structure-activity relationship (SAR) campaigns, the cycloheptyl group (
Its steric hindrance is not a static value but a dynamic property governed by pseudorotation . While it exerts greater effective steric bulk than cyclohexyl, its reactivity profile is non-linear—accelerating reactions that relieve ring strain (
Quantitative Steric Parameters
To objectively compare the cycloheptyl group, we must look beyond simple molecular weight and analyze steric descriptors. Note that while specific Taft values for
Table 1: Comparative Steric and Physicochemical Descriptors
| Parameter | Cyclopentyl ( | Cyclohexyl ( | Cycloheptyl ( | Implication for |
| Taft Steric Constant ( | Significantly bulkier than | |||
| Charton Value ( | Large van der Waals radius creates significant exclusion volume. | |||
| Dominant Conformation | Envelope | Chair (Rigid) | Twist-Chair (Fluxional) | "Floppy" bulk; can adapt to binding pockets but incurs entropy penalty upon binding. |
| I-Strain (Internal Strain) | Moderate | Low (Ideal) | High (Pitzer Strain) | Ground state is destabilized by eclipsing interactions (torsional strain). |
*Estimated based on relative rates of acid-catalyzed ester hydrolysis.
Conformational Dynamics & Effective Bulk
The steric impact of the cycloheptyl group is defined by its pseudorotation . Unlike cyclohexane, which sits in a deep energy well (chair), cycloheptane constantly interconverts between the Twist-Chair (TC) and Twist-Boat (TB) forms.
Mechanism: The Pseudorotation Pathway
The energy barrier for this interconversion is low (
Figure 1: The low-barrier pseudorotation of cycloheptane. The effective steric bulk is the time-averaged volume of these conformers.
Kinetic Performance: The "I-Strain" Effect
The most critical factor for a chemist is how this group affects reaction rates. This is governed by I-Strain (Internal Strain) .
A. Nucleophilic Substitution ( )[1][2]
-
Observation:
substrates react slower than . -
Causality: In the
transition state (trigonal bipyramidal), the nucleophile must approach from the backside. In medium rings (7-11 carbons), the transannular hydrogens (hydrogens pointing "inward" across the ring) physically block this path. -
Data: Relative rate of bromide displacement (
):- (Fastest)
- (Slowest)
B. Solvolysis / Carbocation Formation (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> )[3][4][5]
-
Observation:
substrates react faster than . -
Causality:
-
Ground State:
has high torsional strain (eclipsing H's). -
Transition State: Forming a
carbocation relieves this eclipsing strain and reduces transannular interactions. -
Result: The activation energy (
) is lower for because the ground state is "spring-loaded."
-
Table 2: Reaction Rate Comparison (Acetolysis of Tosylates)
| Substrate (R-OTs) | Relative Rate ( | Mechanism Note |
| Cyclohexyl | Stable ground state; high barrier to cation formation. | |
| Cycloheptyl | Fast: Relief of ground-state eclipsing strain upon ionization. | |
| Cyclooctyl | Very Fast: Massive relief of transannular strain. |
Experimental Protocol: Measuring Steric Parameters
To validate the steric influence of a cycloheptyl group in your specific scaffold, do not rely on calculated values alone. Use this Competitive Kinetic Isotope Effect (KIE) inspired workflow.
Protocol: Competitive Acylation Assessment
Objective: Determine the effective steric hindrance of a cycloheptyl-amine vs. a cyclohexyl-amine.
-
Setup:
-
Prepare a 1:1 molar mixture of Cyclohexylamine (
) and Cycloheptylamine ( ) in DCM. -
Add 0.5 equivalents of limiting reagent: Acetic Anhydride (or your specific electrophile).
-
Add 1.0 equivalent of base (TEA).[1]
-
-
Reaction:
-
Stir at
(kinetic control) for 1 hour. -
Quench with methanol.
-
-
Analysis:
-
Analyze the crude mixture via GC-MS or
-NMR. -
Integrate the peaks for N-cyclohexylacetamide (
) and N-cycloheptylacetamide ( ).
-
-
Calculation: Since the nucleophilicity (electronic parameter) of both secondary carbons is nearly identical, the ratio of products reflects the steric rate difference :
-
Expectation: If
, the group exerts greater steric shielding on the nitrogen lone pair.
-
Case Study: Drug Design Application
Scenario: Optimizing a lipophilic pocket binder.
-
Problem: A cyclohexyl group fits the pocket but has poor metabolic stability (rapid oxidation at C3/C4).
-
Solution: Switch to Cycloheptyl .
-
Steric Fit: The "floppy" TC conformation allows the ring to flatten or twist to fill hydrophobic voids that the rigid chair
cannot. -
Metabolism: The odd number of carbons and lack of a distinct "distal" position (like C4 in
) often disrupts the binding pose required by Cytochrome P450 enzymes, potentially improving half-life ( ).
-
Figure 2: Divergent reactivity profiles of the cycloheptyl group based on mechanism.
References
-
Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (M. S. Newman, ed.).[1][2][3] Wiley.[1] (Foundational text for
values). -
Brown, H. C., & Ichikawa, K. (1957). Chemical Effects of Steric Strains. I. The Effect of Ring Size on the Rate of Acetolysis of Cycloalkyl p-Toluenesulfonates. Tetrahedron, 1(3), 221-230. Link (Source for solvolysis rate data).
- Hendrickson, J. B. (1961). Molecular Geometry I. Machine Computation of the Common Rings. Journal of the American Chemical Society, 83(22), 4537–4547.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
Sources
Biological activity of compounds derived from cycloheptyl isocyanate
This guide provides an in-depth technical analysis of the biological activity of compounds derived from cycloheptyl isocyanate , specifically focusing on N,N'-disubstituted ureas and carbamates. These derivatives function primarily as potent inhibitors of Soluble Epoxide Hydrolase (sEH) and antagonists of the TRPV1 receptor.
Technical Comparison Guide for Medicinal Chemists
Executive Summary: The "Goldilocks" Pharmacophore
In medicinal chemistry, the cycloheptyl ring (C7) offers a unique steric and lipophilic profile that often outperforms its smaller (cyclohexyl, C6) and bulkier (adamantyl, C10) counterparts. Derivatives synthesized from cycloheptyl isocyanate provide a critical balance:
-
Lipophilicity: Higher LogP than cyclohexyl analogs, improving membrane permeability.
-
Steric Fit: Fills large hydrophobic enzyme pockets (e.g., sEH) more effectively than C6 rings without the metabolic liability or solubility issues often associated with the rigid adamantyl cage.
This guide analyzes the performance of these derivatives in two primary therapeutic areas: Inflammation (sEH Inhibition) and Pain Management (TRPV1 Antagonism) .
Primary Application: Soluble Epoxide Hydrolase (sEH) Inhibition[1][2][3][4][5]
The most validated application of cycloheptyl isocyanate derivatives is in the inhibition of sEH, an enzyme responsible for degrading anti-inflammatory Epoxyeicosatrienoic Acids (EETs).
Mechanism of Action
The urea pharmacophore (formed by reacting cycloheptyl isocyanate with an amine) acts as a "transition state mimic." The urea hydrogens form hydrogen bonds with the catalytic aspartate residue (Asp335) in the sEH active site, effectively locking the enzyme and preventing the hydrolysis of EETs.
Comparative Performance: C6 vs. C7 vs. C10
The following table compares the inhibitory potency and physicochemical properties of urea derivatives based on the hydrophobic ring size.
| Feature | Cyclohexyl (C6) | Cycloheptyl (C7) | Adamantyl (C10) |
| sEH Potency (IC50) | Good (10–50 nM) | Excellent (2–10 nM) | Superior (< 1 nM) |
| Metabolic Stability | High | Moderate-High | Low (Rapid hydroxylation) |
| Solubility | High | Moderate | Poor |
| Steric Fit | Loose fit in hydrophobic tunnel | Optimal fit | Tight fit (High affinity) |
| Conclusion | Standard baseline | Balanced Lead Candidate | Potent but metabolically labile |
Key Insight: While adamantyl ureas are often slightly more potent, they suffer from rapid metabolic clearance via P450 oxidation. Cycloheptyl derivatives offer a "sweet spot"—retaining single-digit nanomolar potency while offering better metabolic stability and solubility profiles than adamantyl analogs.
Pathway Visualization: sEH Inhibition
The diagram below illustrates the physiological cascade where cycloheptyl ureas intervene to preserve anti-inflammatory EETs.
Figure 1: Mechanism of sEH inhibition. Cycloheptyl ureas block the conversion of beneficial EETs into inactive DHETs.
Secondary Application: TRPV1 Antagonism
N-cycloheptyl-N'-arylureas have emerged as scaffolds for Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, used in treating chronic pain and neuropathic conditions.
-
Structural Logic: The cycloheptyl group mimics the bulky hydrophobic regions found in potent antagonists like SB-705498 . It occupies the lipophilic binding pocket of the vanilloid receptor, preventing channel opening by capsaicin or heat.
-
Advantage: Unlike rigid aromatic blockers, the cycloheptyl ring possesses conformational flexibility (pseudorotation), allowing it to adapt to the induced-fit requirements of the TRPV1 binding site.
Experimental Protocols
A. Synthesis of N-Cycloheptyl-N'-Phenylurea
This protocol describes the formation of the urea linkage, the core pharmacophore for biological activity.
Reagents:
-
Cycloheptyl isocyanate (1.0 eq)
-
Aniline (or substituted derivative) (1.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, dissolve 5.0 mmol of the chosen aniline derivative in 20 mL of anhydrous DCM.
-
Addition: Cool the solution to 0°C in an ice bath. Add 5.0 mmol of cycloheptyl isocyanate dropwise via syringe over 10 minutes.
-
Note: The reaction is exothermic; slow addition prevents side reactions.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–12 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexanes).
-
Workup:
-
If a precipitate forms (common for ureas in DCM): Filter the solid using a Buchner funnel and wash with cold DCM (2 x 5 mL).
-
If no precipitate: Evaporate solvent under reduced pressure. Recrystallize the residue from hot ethanol/water.
-
-
Validation: Confirm structure via 1H-NMR. The urea protons typically appear as two singlets between 6.0–9.0 ppm (DMSO-d6), and the cycloheptyl multiplet appears at 1.4–1.9 ppm.
B. In Vitro sEH Inhibition Assay
Objective: Determine the IC50 of the synthesized cycloheptyl derivative.
Reagents:
-
Recombinant Human sEH enzyme.[1]
-
Substrate: PHOME (Cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).
-
Buffer: 25 mM Bis-Tris-HCl (pH 7.0) + 0.1 mg/mL BSA.[1]
Workflow:
-
Dilution: Prepare serial dilutions of the cycloheptyl urea inhibitor in DMSO (range: 0.1 nM to 10 µM).
-
Incubation: Add 20 µL of inhibitor solution to 130 µL of sEH enzyme solution (approx. 0.4 µg/mL) in a black 96-well plate.[1] Incubate at 30°C for 5 minutes.
-
Initiation: Add 50 µL of PHOME substrate (final concentration 50 µM).
-
Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10-30 minutes.
-
Analysis: Calculate the slope of the linear region. Plot % Inhibition vs. Log[Inhibitor] to derive the IC50.
References
-
Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Molecules, 2024.[2]
-
Synthesis and structure-activity relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. LSU Doctoral Dissertations, 2013. (Detailed SAR on cycloalkyl ring sizes).
-
1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase. Bioorganic & Medicinal Chemistry Letters, 2012. (Pharmacokinetic comparison of Adamantyl vs Cycloheptyl).
-
Conformationally restricted urea inhibitors of soluble epoxide hydrolase. U.S. Patent 8,501,783, 2013. (Specific synthesis and testing of cycloheptyl-urea derivatives).
-
Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist. Journal of Pharmacology and Experimental Therapeutics, 2007.
Sources
Environmental impact comparison of different isocyanate synthesis methods
A Technical Guide for Process Chemists & Engineers
Executive Summary: The "Phosgene Problem" vs. Green Innovation
For decades, the isocyanate industry (critical for Polyurethanes, PU) has been shackled to the Phosgene Route . While kinetically efficient, this pathway relies on one of the most hazardous industrial chemicals known, necessitating extreme safety protocols and generating corrosive chloride waste.
As researchers, we are witnessing a paradigm shift. The industry is moving toward Non-Phosgene Isocyanate (NIP) synthesis, specifically the Carbamate Thermal Decomposition route.[1] This guide objectively compares the environmental footprint, atom economy, and operational risks of these two dominant methodologies, providing a validated experimental protocol for the green alternative.
Technical Analysis: The Legacy Phosgene Route
Mechanism & Workflow
The traditional synthesis involves the reaction of a primary amine with phosgene (
-
Step 1 (Cold Phosgenation): Formation of carbamoyl chloride.
-
Step 2 (Hot Phosgenation): Dehydrochlorination to isocyanate.
Environmental & Safety Load
-
Toxicity: Phosgene is a Schedule 3 substance (CWC). A leak is immediately life-threatening (LC50 ~ 5 ppm).
-
Waste Generation: The reaction produces 2 moles of anhydrous HCl for every mole of isocyanate group.
-
Impact: Requires energy-intensive electrolysis to recycle
or neutralization (generating salt waste).
-
-
Energy Intensity: The hidden cost is the Chlor-Alkali process . Producing the necessary
consumes massive amounts of electricity (~2,500 kWh per ton of ).
The Challenger: Non-Phosgene Carbamate Route (DMC/Urea)[2]
Mechanism
This "Green Route" bypasses chlorine entirely. It typically utilizes Dimethyl Carbonate (DMC) or Urea/Alcohol to form a carbamate intermediate, which is then thermally "cracked" to yield the isocyanate.
-
Step 1 (Carbamylation):
-
Step 2 (Thermal Cracking):
Environmental Advantages
-
Atom Economy (Effective): While the mass loss (MeOH vs. HCl) is chemically similar, Methanol is a clean fuel or feedstock that can be recycled back to DMC. HCl is a liability.[1]
-
Carbon Footprint: Utilizes
indirectly (if DMC is made via insertion) or Urea, sequestering carbon rather than emitting it via energy production. -
Safety: Eliminates lethal gas clouds. DMC is non-toxic and biodegradable.
Comparative Analysis: Data & Metrics
The following table contrasts the production of Methylene Diphenyl Diisocyanate (MDI) , the industry standard.
| Metric | Phosgene Route (Legacy) | Carbamate/DMC Route (Green) | Scientific Verdict |
| Primary Hazard | Inhalation Toxicity (Phosgene) | Flammability (Solvents/MeOH) | Green Route is inherently safer. |
| Atom Economy | ~49% (if HCl is waste) | ~58% (Recyclable MeOH) | Green Route wins on recyclability. |
| E-Factor (kg waste/kg product) | High (>3.0 without HCl recycling) | Low (<1.0 with MeOH recycle) | Green Route minimizes disposal costs. |
| Energy Profile | High (Electrolysis for | High (Thermal Cracking step) | Tie: Phosgene uses electrical energy; Green uses thermal energy. |
| Reaction Kinetics | Fast, irreversible | Slower, equilibrium-limited | Phosgene is faster; Green requires catalysis. |
Visualizing the Pathways
The diagram below illustrates the divergent environmental impacts of the two methodologies. Note the heavy reliance on the Chlor-Alkali cycle in the legacy route versus the closed-loop potential of the Green route.
Figure 1: Comparative process flow illustrating the elimination of the chlorine cycle in the Green Route.
Experimental Protocol: Non-Phosgene Synthesis of Phenyl Isocyanate
Objective: Synthesize Phenyl Isocyanate via the thermal decomposition of Methyl Phenyl Carbamate (MPC), demonstrating the feasibility of the green route. Scale: Laboratory (100 mmol) Safety: Perform in a fume hood. Methanol is flammable.
Phase 1: Carbamate Synthesis (The "Green" Step)
This step replaces phosgenation. We utilize a Zinc-based catalyst for high selectivity.[2]
-
Reagents:
-
Aniline (9.3 g, 100 mmol)
-
Dimethyl Carbonate (DMC) (90 g, 1000 mmol) – Large excess acts as solvent and drives equilibrium.
-
Catalyst: Zinc Acetate (
), 2 mol% relative to aniline.
-
-
Procedure:
-
Load aniline, DMC, and catalyst into a 250 mL high-pressure autoclave (stainless steel).
-
Purge with
three times to remove oxygen. -
Heat to 160°C under autogenous pressure (~5-8 bar).
-
Stir at 800 RPM for 6 hours .
-
Cool to room temperature.
-
Purification: Remove excess DMC via rotary evaporation. Recrystallize the solid residue from toluene to obtain Methyl Phenyl Carbamate (MPC).
-
Phase 2: Thermal Cracking (The "Activation" Step)
The carbamate is stable; we must "crack" it to release the isocyanate.
-
Setup:
-
Install a fractional distillation apparatus with a vacuum connection.
-
The receiver flask must be chilled (ice bath) to prevent isocyanate reversion.
-
-
Procedure:
-
Place pure MPC (10 g) into the boiling flask.
-
Add a high-boiling solvent (e.g., Sulfolane) to facilitate heat transfer (optional but recommended).
-
Apply vacuum (20 mbar).
-
Heat the flask rapidly to 200°C - 220°C .
-
Crucial Step: The reaction
is reversible. You must distill off the Methanol and the Isocyanate immediately. -
Collect the distillate.[4] Redistill to separate MeOH (b.p. 65°C) from Phenyl Isocyanate (b.p. 163°C, but distills lower under vacuum).
-
-
Validation:
-
FT-IR: Look for the strong
peak at 2270 cm⁻¹ .
-
Figure 2: Step-by-step experimental workflow for the catalytic synthesis of isocyanate via DMC.
References
-
Vertex AI Search. (2025). Comparative Life Cycle Assessment of Different Production Processes for Waterborne Polyurethane Dispersions. ResearchGate. 5
-
Vertex AI Search. (2025). Phosgene free route to Methyl Diphenyl Diisocynate (MDI): A technical and economical evaluation. University of Groningen.[6] 6[1]
-
Vertex AI Search. (2025). How To Get Isocyanate? Nonphosgene Method Review. ACS Omega. 1[1]
-
Vertex AI Search. (2025). Non-phosgene Synthesis of Isocyanate Precursors. Ionike / CAS. 7
-
Vertex AI Search. (2025). Cradle-to-Gate Life Cycle Analysis of Toluene Diisocyanate (TDI). American Chemistry Council. 8
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. Non-phosgene Synthesis of Isocyanate Precursors--Lanzhou Greenchem ILs (Center for Greenchemistry and catalysis), LICP, CAS. Ionic Liquids [ionike.com]
- 8. americanchemistry.com [americanchemistry.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Neutralization of Cycloheptyl Isocyanate
Executive Summary & Chemical Profile
Cycloheptyl isocyanate (CAS 4461-29-4) is a reactive aliphatic isocyanate. Unlike simple solvents, it presents a dual hazard: immediate acute toxicity (lachrymator, irritant) and delayed sensitization (asthma-like respiratory distress).
The critical logistical failure in isocyanate disposal is container rupture . Isocyanates react with water (hydrolysis) to generate Carbon Dioxide (
This guide provides a self-validating protocol to neutralize the -N=C=O functional group into a stable urea/amine derivative before final disposal.
Chemical Hazard Profile
| Property | Specification | Operational Implication |
| CAS Number | 4461-29-4 | Unique identifier for waste labeling. |
| Reactivity | Moisture Sensitive | DO NOT pour down sinks. Reacts with water to form insoluble ureas and |
| Flash Point | ~45°C - 60°C (Est.) | Treat as Flammable Liquid (Class 3).[1] Ground all transfer equipment.[1] |
| Health Hazard | Sensitizer / Lachrymator | Inhalation can cause permanent respiratory sensitization. |
| Odor Threshold | Low (Pungent) | If you smell it, your engineering controls have failed. |
Pre-Operational Safety (The First Line of Defense)
Engineering Controls:
-
Fume Hood: Mandatory. All open-container operations must occur within a hood with a face velocity of >100 fpm.
-
Venting: Waste containers must use vented caps (pressure-relief bungs) during the reaction phase.
Personal Protective Equipment (PPE):
-
Respiratory: If outside a hood (e.g., spill cleanup), use a full-face respirator with organic vapor cartridges (OV) and N95 pre-filters.
-
Skin: Nitrile gloves are generally effective for splash protection. For immersion or spill cleanup, use Silver Shield/4H laminate gloves. Isocyanates can permeate standard latex rapidly.
Neutralization Protocols
You cannot simply "bin" active isocyanates. They must be chemically deactivated. The mechanism involves nucleophilic attack on the isocyanate carbon, converting it to a stable carbamate or urea.
Decontamination Solution Recipes
Choose the solution based on the state of your waste.
| Solution Type | Composition | Best Application | Mechanism |
| Formula A (Aqueous) | • 5% Sodium Carbonate ( | Surface decontamination, glassware rinsing. | Surfactant emulsifies the insoluble isocyanate; base catalyzes hydrolysis. |
| Formula B (Solvent) | • 50% Ethanol or Isopropanol• 5% Conc. Ammonia ( | Bulk liquid neutralization, sludge breakdown. | Alcohol solubilizes the isocyanate; Ammonia acts as a rapid nucleophile. |
Operational Workflow (Decision Logic)
Figure 1: Decision matrix for isocyanate waste handling.[2] Note the critical waiting period for liquid neutralization to allow gas evolution.
Step-by-Step Neutralization (Bulk Liquid)
Objective: Deactivate expired stock or reaction byproducts.
-
Preparation: Place a waste container (polyethylene or steel, not aluminum) in the fume hood.
-
Dilution: Add Formula B (Solvent/Ammonia mix) to the waste container. The volume of decontaminant should be 10x the volume of the isocyanate waste.
-
Why? The reaction is exothermic.[1] Excess solvent acts as a heat sink.
-
-
Addition: Slowly add the Cycloheptyl isocyanate to the decontaminant while stirring.
-
Warning: Never add the decontaminant to the isocyanate bulk, as this can cause a runaway exotherm.
-
-
Incubation: Leave the container in the fume hood.
-
Verification: Allow to stand for 48–72 hours. Check for isocyanate presence using a colorimetric swab test (e.g., Swype™) or by verifying no precipitate forms upon adding more water.
-
Final Sealing: Once gas evolution ceases, seal the container. Label as "Neutralized Isocyanate Waste (Contains Ammonia/Ethanol)."
Waste Stream Management
Labeling Requirements
Every container must be labeled immediately upon creation.
-
Primary Tag: "Hazardous Waste - Cycloheptyl Isocyanate"
-
Hazard Checkboxes: [x] Flammable, [x] Toxic, [x] Reactive (if not neutralized).
Container Specifications
-
Material: High-Density Polyethylene (HDPE) or Steel.
-
Avoid: Aluminum or Zinc (galvanized) containers. Isocyanates and the ammonia neutralizer can react corrosively with these metals.
-
Venting: If you are storing waste that has not been fully verified as neutralized, use a pressure-relief bung .
Emergency Spill Procedures
If a spill occurs outside the fume hood:
-
Evacuate: Clear the immediate area. Isocyanate vapors are lung sensitizers.[7]
-
PPE Up: Don full PPE (Respirator, Goggles, Silver Shield gloves).
-
Contain: Dike the spill using non-combustible absorbent (Vermiculite, Clay, or Sand).
-
Note: Do not use sawdust. Isocyanates are flammable; mixing with organic dust increases fire risk.
-
-
Decontaminate:
-
Cover the absorbent material with Formula A (Aqueous/Surfactant).
-
Wait 15 minutes for the solution to penetrate.[8]
-
-
Collect: Shovel the wet absorbent into a waste drum.
-
DO NOT SEAL THE DRUM. Cover loosely with a lid or plastic sheet to allow
to vent.
-
-
Final Wash: Scrub the floor area with Formula A and rinse with water.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[9][10] National Academies Press.[11]
-
[Link]
-
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). Cyclohexyl Isocyanate: Chemical Datasheet.[1][12] CAMEO Chemicals.[1][13] (Used as proxy for aliphatic isocyanate reactivity).
-
Actsafe Safety Association. (n.d.).
-
[Link]
-
-
New Jersey Department of Health. (2010).
-
[Link]
-
Sources
- 1. CYCLOHEXYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. safetyinnumbers.ca [safetyinnumbers.ca]
- 3. fsi.co [fsi.co]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to Dispose of Ammonia a Detail Guide | CloudSDS [cloudsds.com]
- 6. biosynth.com [biosynth.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. Prudent Practices in the Laboratory: An Update [nationalacademies.org]
- 11. reed.edu [reed.edu]
- 12. cdn.chemservice.com [cdn.chemservice.com]
- 13. Cyclohexyl isocyanate | C7H11NO | CID 18502 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Cycloheptyl isocyanate
Topic: Personal protective equipment for handling Cycloheptyl isocyanate Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Safety Guide.
Executive Summary: The Sensitization Hazard
Do not underestimate this reagent. Cycloheptyl isocyanate (CAS: 4461-29-4) is not merely a toxic irritant; it is a potent respiratory and dermal sensitizer .
The critical danger is not acute toxicity alone, but the immunological threshold . Once a researcher becomes sensitized to isocyanates, even trace exposure (parts per billion) can trigger life-threatening anaphylactic reactions or asthma. There is no cure for isocyanate sensitization; the only solution is permanent removal from the laboratory environment.
This guide prioritizes containment and zero-contact protocols over simple PPE usage.
Hierarchy of Controls & PPE Selection
PPE is the last line of defense. Your primary defense is the Engineering Control (Fume Hood) .
A. Engineering Controls (Non-Negotiable)
-
Primary Containment: All handling (weighing, transfer, reaction setup) must occur within a certified chemical fume hood operating at 80–100 fpm face velocity .
-
Inert Atmosphere: Cycloheptyl isocyanate hydrolyzes rapidly with moisture to form amines and carbon dioxide (
). Handle under Argon or Nitrogen to prevent pressure buildup and degradation.
B. Personal Protective Equipment (PPE) Matrix
| PPE Category | Standard Protocol (Incidental Contact) | High-Risk Protocol (Spill Cleanup / Bulk Transfer) | Scientific Rationale |
| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) | Laminate / Barrier: Silver Shield® or 4H® gloves (under outer nitrile glove for dexterity). | Permeation Kinetics: Standard nitrile degrades rapidly upon direct saturation. Laminates provide >480 min breakthrough time [1]. |
| Respiratory | None required if working strictly in a fume hood. | Supplied Air (SAR) or SCBA. Last Resort: Full-face APR with Organic Vapor (OV) cartridges. | Poor Warning Properties: The odor threshold of isocyanates is often higher than the Permissible Exposure Limit (PEL). You cannot smell it until you are already overexposed [2]. |
| Eye/Face | Chemical Splash Goggles. | Full-face Respirator (serves as eye protection). | Vapors are severe lachrymators; safety glasses allow vapor bypass. |
| Body | Flame-resistant Lab Coat + Closed-toe shoes. | Tyvek® Coveralls (taped seams) + Chemical Apron. | Isocyanates stick to fabric and slowly off-gas, extending exposure time. |
PPE Decision Logic (Visualization)
The following logic flow dictates your PPE setup based on the specific task.
Caption: Figure 1. Decision matrix for selecting appropriate PPE based on containment and operational risk factors.
Emergency Response: Spill Decontamination
Do not use water alone.[1][2][3] Water reacts with isocyanates to generate
The "Decon Solution" Recipe
Prepare this solution in advance if handling >500mL quantities:
-
50% Ethanol or Isopropanol: Dissolves the isocyanate.
-
40% Water: Reactant for hydrolysis.
-
10% Concentrated Ammonia (or Sodium Carbonate): Catalyzes the hydrolysis reaction [3].
Step-by-Step Spill Protocol
-
Evacuate & Ventilate: Clear the area. If the spill is outside the hood, evacuate the lab immediately.
-
PPE Up: Don Silver Shield gloves, goggles, and Tyvek suit.
-
Contain: Surround the spill with absorbent pads (vermiculite/sand).
-
Neutralize: Gently pour the Decon Solution over the spill. Do not splash.
-
Wait: Allow to react for 15–30 minutes . You may see bubbling (
release). -
Collect: Scoop the slurry into a waste container. DO NOT SEAL THE CONTAINER.
Waste Disposal: The "Burping" Rule
A common accident with isocyanates is the explosion of waste containers.
-
The Mechanism: Isocyanate waste continues to react with ambient moisture or the decon solution, generating
gas. -
The Protocol:
-
Place waste in a container (e.g., HDPE carboy).
-
Leave the cap loosely threaded (vented) for 48–72 hours in the fume hood.
-
Once off-gassing ceases, tighten the cap and label as "Hazardous Waste: Isocyanates (Quenched)."
-
Operational Workflow: Handling & Transfer
This workflow ensures the integrity of the chemical and the safety of the operator.
Caption: Figure 2. Safe handling workflow emphasizing inert atmosphere and delayed waste sealing.
References
-
Centers for Disease Control and Prevention (CDC/NIOSH). (1998). Determination of Airborne Isocyanate Exposure. NIOSH Manual of Analytical Methods. [Link]
-
Occupational Safety and Health Administration (OSHA). Isocyanates Safety and Health Topics. [Link]
-
American Chemistry Council. (2018). Guidelines for the Selection of Chemical Protective Clothing for Isocyanates. [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
